molecular formula C22H23ClF3N5O B10788250 Nvs pak1 C

Nvs pak1 C

Katalognummer: B10788250
Molekulargewicht: 465.9 g/mol
InChI-Schlüssel: RVHZFZVJXGIAJF-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nvs pak1 C is a useful research compound. Its molecular formula is C22H23ClF3N5O and its molecular weight is 465.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nvs pak1 C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nvs pak1 C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H23ClF3N5O

Molekulargewicht

465.9 g/mol

IUPAC-Name

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N,N-dimethylpyrrolidine-1-carboxamide

InChI

InChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1

InChI-Schlüssel

RVHZFZVJXGIAJF-HNNXBMFYSA-N

Isomerische SMILES

CN(C)C(=O)N1CC[C@@H](C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F

Kanonische SMILES

CN(C)C(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

Section 1: The Imperative for Validated Chemical Probes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to NVS-PAK1-C: Ensuring Rigor in PAK1 Chemical Biology Studies

To address this fundamental challenge, the concept of a "chemical probe package" has become the gold standard. This package consists of a potent and selective small molecule inhibitor and, crucially, a closely related but biologically inactive analog to serve as a negative control.[1][2] The negative control, by virtue of its structural similarity, should share a similar physicochemical profile and, theoretically, a similar off-target profile to the active probe. Its inability to engage the primary target allows researchers to disambiguate on-target from off-target effects.[3]

This guide focuses on NVS-PAK1-C, the designated negative control for NVS-PAK1-1, a potent chemical probe for p21-activated kinase 1 (PAK1).[4] Together, this pair represents a rigorously developed system for interrogating PAK1 biology with high confidence, enabling the design of self-validating experiments.

Section 2: The Target: p21-Activated Kinase 1 (PAK1) as a Critical Signaling Node

To appreciate the utility of NVS-PAK1-C, one must first understand the significance of its target. The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that act as critical effectors for the Rho family of small GTPases, particularly Rac1 and Cdc42.[5][6][7] The family is divided into two subgroups based on structural and functional similarities: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[5][8]

PAK1, a founding member of Group I, functions as a central hub for numerous signaling pathways that are fundamental to cellular homeostasis and are frequently dysregulated in disease.[9][10][11]

Activation and Downstream Signaling: In its inactive state, PAK1 exists as an autoinhibited homodimer.[5] Upon binding of active (GTP-bound) Rac1 or Cdc42 to its p21-binding domain (PBD), this autoinhibition is relieved, leading to kinase activation through autophosphorylation.[5] Once active, PAK1 phosphorylates a myriad of downstream substrates, influencing:

  • Cell Proliferation and Survival: PAK1 directly activates the Raf-MEK-ERK (MAPK) and PI3K/AKT signaling cascades, two of the most critical pathways in cell growth and survival.[5][11]

  • Cytoskeletal Dynamics and Motility: Through phosphorylation of substrates like LIM kinase (LIMK) and paxillin, PAK1 is a master regulator of actin cytoskeleton remodeling, which is essential for cell migration and invasion.[5]

  • Gene Transcription and Cell Cycle: PAK1 can influence transcription factor activity and promote cell cycle progression by stimulating the expression of key regulators like cyclin D1.[11]

Given its central role, it is unsurprising that PAK1 overexpression or hyperactivation is implicated in the progression of numerous cancers—including breast, lung, and colorectal—and has also been linked to neurodegenerative disorders like Alzheimer's disease.[6][8][12][13][14] This makes PAK1 a highly attractive therapeutic target.

PAK1_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) Rac_Cdc42 Rac / Cdc42 (GTP-Bound) Growth_Factors->Rac_Cdc42 activate Raf_MEK_ERK Raf-MEK-ERK Pathway Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation AKT_Pathway PI3K/AKT Pathway AKT_Pathway->Proliferation Cytoskeleton Cytoskeletal Remodeling (e.g., LIMK) Motility Cell Motility & Invasion Cytoskeleton->Motility PAK1 PAK1 PAK1->Raf_MEK_ERK Phosphorylates & Activates PAK1->AKT_Pathway Activates PAK1->Cytoskeleton Phosphorylates

Diagram 1: Simplified PAK1 Signaling Pathway.

Section 3: The Chemical Probe System: NVS-PAK1-1 and NVS-PAK1-C

Developed by Novartis and championed by the Structural Genomics Consortium (SGC), the NVS-PAK1-1/NVS-PAK1-C pair provides a validated toolset for studying PAK1.[8]

  • NVS-PAK1-1 (The Probe): A potent, selective, and allosteric inhibitor of PAK1. It binds to a pocket distinct from the ATP-binding site, locking the kinase in an inactive conformation.[8][15] It exhibits an IC50 of approximately 5-6 nM against PAK1 and shows high selectivity over the closely related PAK2 and a broad panel of other kinases.[8]

  • NVS-PAK1-C (The Control): The matched negative control for NVS-PAK1-1.[4] It is structurally almost identical to the active probe but is reported to be over 100-fold less active against PAK1.[8]

The critical difference lies in a minor structural modification. A comparison of their chemical structures reveals that the N-isopropylpyrrolidine-1-carboxamide group in the active NVS-PAK1-1 is replaced by an N,N-dimethyl-1-pyrrolidinecarboxamide group in NVS-PAK1-C.[4] This subtle change is sufficient to disrupt the key interactions within the allosteric binding pocket, drastically reducing its affinity for PAK1 and rendering it biologically inert against the target at concentrations where the active probe is effective.

Table 1: Comparative Properties of NVS-PAK1-1 and NVS-PAK1-C

Property NVS-PAK1-1 (Active Probe) NVS-PAK1-C (Negative Control) Reference(s)
Biological Activity Potent, allosteric PAK1 inhibitor Inactive control for NVS-PAK1-1 [4]
PAK1 IC50 ~5 nM >500 nM (>100-fold less active) [8]
Chemical Name (3S)-3-(...)-N-isopropyl pyrrolidine-1-carboxamide (3S)-3-(...)-N,N-dimethyl pyrrolidine-1-carboxamide
Molecular Formula C23H25ClF3N5O C22H23ClF3N5O
Molecular Weight 479.93 g/mol 465.91 g/mol
CAS Number 1783816-74-9 2250019-95-3

| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) | |

Section 4: Experimental Design & Protocols: Leveraging NVS-PAK1-C for Self-Validating Experiments

The core principle of using this probe/control pair is straightforward: A biological effect that is observed upon treatment with NVS-PAK1-1, but is absent upon treatment with an identical concentration of NVS-PAK1-C, can be confidently attributed to the inhibition of PAK1.

Experimental_Workflow cluster_treatments Parallel Treatments A Hypothesis: PAK1 inhibition causes Phenotype X B Experimental Setup (e.g., Cell Culture) A->B C1 Group 1: Vehicle Control (e.g., DMSO) C2 Group 2: NVS-PAK1-C (Negative Control) B->C2 C3 Group 3: NVS-PAK1-1 (Active Probe) D Measure Phenotype X (e.g., Proliferation, p-Substrate) C1->D C2->D C3->D E Analyze Results D->E F1 Conclusion: Phenotype is ON-TARGET (Caused by PAK1 inhibition) E->F1  Phenotype observed only in Group 3?   [Yes] F2 Conclusion: Phenotype is OFF-TARGET (Artifact of chemical scaffold) E->F2  Phenotype observed in Groups 2 & 3?   [Yes]

Diagram 2: Experimental workflow for validating on-target effects.
Protocol 1: Cellular Target Engagement by Western Blot

This protocol validates that NVS-PAK1-1, but not NVS-PAK1-C, inhibits PAK1 kinase activity inside the cell.

Objective: To measure the phosphorylation status of PAK1 autophosphorylation sites or a direct downstream substrate.

Materials:

  • PAK1-dependent cell line (e.g., Su86.86 pancreatic cancer cells).[8]

  • NVS-PAK1-1 and NVS-PAK1-C, prepared as 10 mM stock solutions in DMSO.

  • Standard cell culture reagents, lysis buffer (RIPA with protease/phosphatase inhibitors), SDS-PAGE, and Western blotting equipment.

  • Primary antibodies: anti-phospho-PAK1 (Ser144)/PAK2 (Ser141), anti-total PAK1, anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-GAPDH (loading control).

Procedure:

  • Cell Plating: Seed Su86.86 cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Prepare working solutions of NVS-PAK1-1 and NVS-PAK1-C in culture medium. The SGC recommends a concentration of 0.25 µM for selective PAK1 inhibition.[8] Treat cells in parallel for 2-4 hours with:

    • Vehicle (e.g., 0.1% DMSO)

    • NVS-PAK1-C (0.25 µM)

    • NVS-PAK1-1 (0.25 µM)

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse directly in the plate with 100 µL of ice-cold lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Western Blotting: Normalize samples to equal protein amounts (e.g., 20 µg), run on SDS-PAGE gels, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Follow with HRP-conjugated secondary antibodies and detect using an ECL substrate.

Expected Outcome: A significant reduction in the p-PAK1 (S144) or p-MEK1 (S298) signal will be observed in the lane treated with NVS-PAK1-1 compared to the vehicle and NVS-PAK1-C treated lanes. Total protein levels should remain unchanged across all conditions.

Protocol 2: Cellular Phenotypic Assay (Proliferation)

This protocol assesses the functional consequence of PAK1 inhibition.

Objective: To determine if the anti-proliferative effect of NVS-PAK1-1 is due to on-target PAK1 inhibition.

Materials:

  • PAK1-dependent cell line (e.g., MCF7 breast cancer cells).[16][17]

  • NVS-PAK1-1 and NVS-PAK1-C DMSO stock solutions.

  • 96-well plates, standard culture reagents.

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed MCF7 cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Dose-Response Treatment: Prepare a serial dilution of both NVS-PAK1-1 and NVS-PAK1-C in culture medium (e.g., from 10 µM down to 1 nM, including a vehicle control).

  • Incubation: Add the compounds to the respective wells and incubate for a period relevant to the cell doubling time (e.g., 72-96 hours).

  • Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curves and calculate IC50 values for both compounds.

Expected Outcome: NVS-PAK1-1 will show a dose-dependent inhibition of cell proliferation with a measurable IC50 value.[16][17] In contrast, NVS-PAK1-C should show no significant effect on proliferation across the same concentration range, resulting in a flat dose-response curve.

Section 5: Data Interpretation & Best Practices

  • Concentration is Key: Always use the active probe and negative control at the same concentration. The ideal concentration is the lowest one that produces a robust on-target effect with the active probe. Using excessively high concentrations can induce non-specific, off-target effects even from the negative control.

  • Beyond the Target: A well-designed negative control helps validate on-target action but does not inherently prove the absence of shared off-target effects for both compounds.[1] While unlikely for a well-characterized pair like this, researchers should remain aware that no chemical tool is perfect. Profiling both compounds against a broad kinase panel can provide deeper insights into their selectivity.

Section 6: Conclusion

References

  • Ong, C. C., et al. (2012). Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival through the AKT1 and Raf–MAPK Pathways. Molecular Cancer Research. [Link]

  • Kumar, R., & Vadlamudi, R. K. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research. [Link]

  • Ye, D. Z., & Field, J. (2012). Targeting PAK1. Cells. [Link]

  • Ong, C. C., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences. [Link]

  • What are PAK1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Small Molecule Pak 1 Inhibitors May be an Effective Therapy for Colorectal Cancer. Fox Chase Cancer Center. [Link]

  • Zhang, Y., et al. (2022). p21-Activated Kinase: Role in Gastrointestinal Cancer and Beyond. International Journal of Molecular Sciences. [Link]

  • Huynh, N., & He, H. (2015). p21-activated kinase family: promising new drug targets. Reports in Cancer and Treatment. [Link]

  • Harbaugh, D. (2022). The Development of Inhibitors to Target the Driving Functions of PAK1 in Cancer. FAU Undergraduate Research Journal. [Link]

  • NVS PAK1 C (6133) by Tocris, Part of Bio-Techne. Bio-Techne. [Link]

  • Positive Control Vs Negative Control. Wax Studios. [Link]

  • NVS-PAK1-1. Structural Genomics Consortium. [Link]

  • Aldeghi, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology. [Link]

  • Grebennikov, D., et al. (2022). Development and utility of a PAK1-selective degrader. bioRxiv. [Link]

  • Negative Control Group | Definition & Examples. Study.com. [Link]

  • Grebennikov, D., et al. (2022). Development and utility of a PAK1-selective degrader. PMC. [Link]

  • Johnson, K., et al. (2022). PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice. PMC. [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology. [Link]

  • Scientific control. Wikipedia. [Link]

  • Development and utility of a PAK1-selective degrader. ResearchGate. [Link]

Sources

Chemical Structure and Mechanistic Utility of NVS-PAK1-C: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structural characterization, mechanistic basis of inactivity, and experimental application of NVS-PAK1-C as a negative control.

Executive Summary

NVS-PAK1-C is the designated negative control probe for NVS-PAK1-1 , a potent, highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1). While NVS-PAK1-1 binds to the PAK1 kinase domain with single-digit nanomolar affinity (


 nM), NVS-PAK1-C is structurally engineered to be effectively inactive (

M or >100-fold shift).

This guide delineates the precise chemical modifications that render NVS-PAK1-C inactive, providing a rigorous structural basis for its use in validating "on-target" phenotypic effects in kinase signaling studies.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The utility of NVS-PAK1-C relies on a "matched pair" design. It retains the core dibenzodiazepine scaffold and physicochemical properties of the active probe but incorporates a subtle steric and electronic modification that abolishes binding affinity.

Structural Comparison: Active vs. Control

The critical difference lies in the urea moiety attached to the pyrrolidine ring.

FeatureActive Probe (NVS-PAK1-1) Control Probe (NVS-PAK1-C)
IUPAC Name (3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl]amino]-N-isopropylpyrrolidine-1-carboxamide(3S)-3-[[2-chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl]amino]-N,N-dimethylpyrrolidine-1-carboxamide
CAS Number 1783816-74-92250019-95-3
Formula


M.W. 479.93 g/mol 465.91 g/mol
Key Substituent Mono-substituted Urea (-NH-Isopropyl)Di-substituted Urea (-N(CH3)2)
H-Bond Donor Present (Urea NH)Absent (Methylated)
PAK1 IC50 ~5 nM> 500 nM (typically inactive)
Mechanistic Basis of Inactivity

The transition from NVS-PAK1-1 to NVS-PAK1-C involves replacing the N-isopropyl group with an N,N-dimethyl group. This modification disrupts binding via two primary mechanisms:

  • Loss of Hydrogen Bond Donor: The active probe possesses a secondary amine (NH) within the urea linkage. In the allosteric binding pocket (underneath the C-helix of PAK1), this NH likely acts as a critical hydrogen bond donor to the protein backbone or a side-chain residue. NVS-PAK1-C, being fully substituted (N,N-dimethyl), lacks this donor capability.

  • Steric Clash: While the isopropyl group is flexible and planar, the N,N-dimethyl group alters the conformational space of the urea tail. This likely creates a steric conflict at the entrance of the allosteric pocket, preventing the dibenzodiazepine core from achieving the deep occlusion required for inhibition.

G cluster_0 Active Probe (NVS-PAK1-1) cluster_1 Control Probe (NVS-PAK1-C) NodeA Dibenzodiazepine Scaffold + N-Isopropyl Urea NodeB Key Feature: H-Bond Donor (NH) Specific Hydrophobic Fit NodeA->NodeB NodeC Result: High Affinity Binding (5 nM) Allosteric Inhibition NodeB->NodeC NodeZ Result: No Binding / Inactive (>100x IC50 shift) NodeC->NodeZ Matched Pair Comparison NodeX Dibenzodiazepine Scaffold + N,N-Dimethyl Urea NodeY Key Modification: Loss of NH Donor Steric Bulk Change NodeX->NodeY NodeY->NodeZ

Figure 1: Structural logic defining the active vs. control relationship. The subtle urea modification abolishes binding affinity.

Experimental Validation Protocols

To ensure data integrity, NVS-PAK1-C must be run in parallel with NVS-PAK1-1 in all biological assays. The following protocols outline the standard validation workflow.

In Vitro Kinase Assay (Caliper Mobility Shift)

This assay quantifies the direct inhibition of PAK1 kinase activity.

  • Reagents: Recombinant PAK1 (dephosphorylated), Fluorescent Peptide Substrate, ATP, Reaction Buffer (HEPES, MgCl2, Brij-35).

  • Protocol:

    • Prepare 3x Enzyme solution and 3x Substrate/ATP mix.

    • Dispense compounds (Active and Control) in DMSO via acoustic transfer (e.g., Echo 550) to assay plate (11-point dose response).

    • Add Enzyme solution; incubate 60 min at 30°C (Pre-incubation is critical for allosteric inhibitors).

    • Add Substrate/ATP mix; incubate 60 min at 30°C.

    • Stop reaction with EDTA.

    • Read conversion on Caliper EZ Reader.

  • Expected Result: NVS-PAK1-1 shows sigmoidal inhibition (IC50 ~5 nM). NVS-PAK1-C shows a flat line or IC50 > 10 µM.

Cellular Target Engagement (Western Blot)

Validates that phenotypic effects are due to PAK1 inhibition and not off-target toxicity.

  • Cell Line: Su86.86 (Pancreatic) or equivalent PAK1-dependent line.

  • Readout: Phosphorylation of MEK1 (Ser298) or PAK1 Autophosphorylation (Ser144).

  • Workflow:

Workflow cluster_treat Treatment Groups Step1 Cell Seeding (Su86.86 cells) Step2 Compound Treatment (24h) Step1->Step2 T1 Vehicle (DMSO) Step2->T1 T2 NVS-PAK1-1 (Active, 250 nM - 2.5 µM) Step2->T2 T3 NVS-PAK1-C (Control, 2.5 µM) Step2->T3 Step3 Lysis & Western Blot T1->Step3 T2->Step3 T3->Step3 Step4 Readout: pMEK (Ser298) pPAK1 (Ser144) Step3->Step4 Step5 Validation Criteria Step4->Step5 Step5->Step5 Active: Reduced Phospho-signal Control: Signal = Vehicle

Figure 2: Cellular validation workflow. NVS-PAK1-C must fail to inhibit phosphorylation markers at concentrations where NVS-PAK1-1 is active.

Quality Control & Handling

  • Solubility: Soluble in DMSO up to 100 mM.[1][2]

  • Storage: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

  • Stability: The dibenzodiazepine core is generally stable, but the urea linkage can be sensitive to hydrolysis under extreme pH. Avoid acidic aqueous dilutions for prolonged periods.

  • Verification: Verify identity via LC-MS.

    • Active [M+H]+: 480.2

    • Control [M+H]+: 466.2

    • Note: The mass difference of ~14 Da corresponds to the difference between Isopropyl (

      
      ) and Dimethyl (
      
      
      
      ) minus the structural rearrangement (
      
      
      vs
      
      
      net change).

References

  • Structural Genomics Consortium (SGC). NVS-PAK1-1: A Chemical Probe for PAK1. SGC Probes. [Link]

  • Karpov, A. S., et al. (2015). Discovery of NVS-PAK1-1, a Potent, Highly Selective, and Orally Efficacious Allosteric Inhibitor of PAK1. ACS Medicinal Chemistry Letters, 6(7), 776–781.[3] [Link]

  • Chemical Probes Portal. NVS-PAK1-1 Probe Characterization. [Link]

Sources

difference between NVS-PAK1-1 and NVS-PAK1-C

Author: BenchChem Technical Support Team. Date: March 2026

Targeting PAK1: A Technical Whitepaper on the Mechanistic and Structural Divergence of NVS-PAK1-1 and NVS-PAK1-C

Executive Overview

The Group I p21-activated kinase 1 (PAK1) is a critical signaling node downstream of the Rho-family GTPases CDC42 and RAC1. It governs cytoskeletal remodeling, cell motility, and proliferation, making it a high-value target in oncology and neurobiology[1]. Historically, the highly conserved nature of the kinase ATP-binding cleft has stymied the development of selective PAK1 inhibitors. The introduction of NVS-PAK1-1, a first-in-class allosteric inhibitor, resolved this bottleneck by offering exquisite kinome selectivity[2]. To ensure rigorous scientific validation and rule out off-target phenotypic effects, the structurally matched inactive probe NVS-PAK1-C must be utilized in parallel as a self-validating control system[1].

Mechanistic Foundations: Allosteric DFG-Out Stabilization

Traditional Type I kinase inhibitors competitively occupy the active ATP-binding pocket, often resulting in broad off-target kinome activity. NVS-PAK1-1 circumvents this by acting as a highly specific allosteric modulator. Discovered via a fragment-based screen of dibenzodiazepines, NVS-PAK1-1 binds to a novel allosteric pocket adjacent to the ATP-binding site[2].

Causality of Selectivity: The binding of NVS-PAK1-1 forces the kinase activation loop into a rigid "DFG-out" inactive conformation[2]. This conformational shift indirectly creates a steric incompatibility with ATP binding. Because this allosteric sub-pocket is structurally unique to PAK1, NVS-PAK1-1 achieves a remarkable selectivity score (S10 = 0.003) across a panel of 442 kinases and exhibits a >50-fold selectivity window for PAK1 over the closely related isoform PAK2[2].

Structural and Biochemical Divergence

The utility of NVS-PAK1-C as a negative control lies in its near-identical physicochemical profile to NVS-PAK1-1, differing only by a minor steric modification that ablates target affinity.

  • NVS-PAK1-1 (Active Probe): Features an N-isopropylpyrrolidine-1-carboxamide moiety. The isopropyl group perfectly fills a hydrophobic cleft within the allosteric site, anchoring the DFG-out conformation.

  • NVS-PAK1-C (Inactive Control): Replaces the isopropylamine with an N,N-dimethylamine group. This subtle loss of steric bulk and altered geometry disrupts critical van der Waals interactions, resulting in a >100-fold loss of biochemical potency[1].

Quantitative Comparison Profile
ParameterNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Inactive Control)
Target Binding (

)
7 nM (PAK1) / 400 nM (PAK2)> 1,000 nM (PAK1)
Biochemical

(Dephospho-PAK1)
5 nM> 500 nM
Biochemical

(Phospho-PAK1)
6 nM> 600 nM
Cellular Target Engagement (S144) 0.25 µM (Selective PAK1 inhibition)No inhibition at 0.25 µM
Structural Differentiator N-isopropylpyrrolidine tailN,N-dimethylpyrrolidine tail

Experimental Workflows and Self-Validating Protocols

To establish trustworthiness in phenotypic assays, researchers must deploy both compounds simultaneously. The following protocols detail the causality behind each methodological step to ensure a self-validating experimental system.

Protocol A: In Vitro Kinase Activity (Caliper Mobility Shift Assay)

This assay measures the direct inhibition of PAK1 catalytic activity, validating the biochemical potency of the compounds[1].

  • Enzyme Preparation: Purify both dephosphorylated and phosphorylated PAK1 from E. coli. Rationale: NVS-PAK1-1 binds equally well to both states (5 nM vs 6 nM), proving its allosteric mechanism is independent of the kinase's activation loop phosphorylation status[1].

  • Compound Dispensing: Dispense 50 nL of NVS-PAK1-1 and NVS-PAK1-C (in 90% DMSO) into a 384-well microtiter plate to create an 8-point dose-response curve[1].

  • Equilibration (Critical Step): Add 4.5 µL of the PAK1 enzyme solution and pre-incubate at 30°C for 60 minutes[1]. Rationale: Allosteric inhibitors often exhibit slower on-rates compared to ATP-competitive compounds. Pre-incubation ensures the DFG-out conformational lock reaches thermodynamic equilibrium before substrate introduction.

  • Reaction Initiation & Readout: Add 4.5 µL of peptide substrate/ATP solution, incubate for 60 minutes, and terminate with 16 µL of stop solution. Quantify the unphosphorylated vs. phosphorylated peptide ratio via a Caliper LC3000 system[1].

Protocol B: Cellular Target Engagement (Autophosphorylation Assay)

This protocol verifies that the compounds penetrate the cell membrane and engage PAK1 in a complex intracellular environment without off-target cytotoxicity[2].

  • Cell Line Selection: Seed Su86.86 pancreatic duct carcinoma cells. Rationale: This cell line exhibits high basal levels of PAK1 autophosphorylation, providing a robust dynamic range for inhibition readouts[1].

  • Lysis and Immunoblotting: Lyse cells using RIPA buffer supplemented with broad-spectrum phosphatase inhibitors. Perform Western blotting probing for phospho-PAK1 (Ser144) and total PAK1[2].

  • Validation Logic: A valid experiment will show complete ablation of the Ser144 signal in the NVS-PAK1-1 treated cells, while the NVS-PAK1-C treated cells must maintain a Ser144 signal identical to the vehicle (DMSO) control. If NVS-PAK1-C reduces phosphorylation or causes cell death, it indicates an assay artifact or off-target toxicity[1].

Signaling Pathway Visualization

PAK1_Signaling CDC42 CDC42 / RAC1 (Active GTPases) PAK1 PAK1 Kinase (Active State) CDC42->PAK1 Allosteric Activation MEK1 MAP2K1 (MEK1) (Phosphorylated at Ser289) PAK1->MEK1 Phosphorylation ERK ERK Pathway (Proliferation & Survival) MEK1->ERK Signal Transduction NVS_PAK1_1 NVS-PAK1-1 (Active Probe) NVS_PAK1_1->PAK1 Stabilizes DFG-out (Blocks Activity) NVS_PAK1_C NVS-PAK1-C (Inactive Control) NVS_PAK1_C->PAK1 No Binding (Maintains Activity)

Figure 1: PAK1 signaling cascade and the allosteric intervention by NVS-PAK1-1 vs. NVS-PAK1-C.

Conclusion

The matched pair of NVS-PAK1-1 and NVS-PAK1-C represents a gold standard in chemical biology. By exploiting a novel allosteric pocket to stabilize the DFG-out conformation, NVS-PAK1-1 achieves unprecedented selectivity. Utilizing NVS-PAK1-C—which lacks target affinity due to a single methyl group substitution—ensures that observed phenotypic responses are definitively linked to PAK1 inhibition rather than off-target chemotype effects.

References

  • Karpov, A. S., et al. (2015). Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Structural Genomics Consortium (SGC). NVS-PAK1-1 Chemical Probe Summary.[Link]

Sources

The Mechanistic Imperative of Allosteric PAK1 Inhibition: Validating Target Specificity with Structural Negative Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The p21-activated kinase 1 (PAK1) is a critical node in oncogenic and neurodegenerative signaling networks, regulating cytoskeletal dynamics, cell survival, and proliferation. Historically, the development of PAK1 therapeutics has been hindered by the highly conserved nature of the kinome's ATP-binding pocket, leading to off-target toxicities when using traditional ATP-competitive inhibitors. Allosteric inhibitors have emerged as a superior pharmacological strategy, offering exquisite target specificity by exploiting unique regulatory domains.

However, the chemical properties of allosteric modulators—such as the sulfhydryl moieties required for covalent binding—can introduce confounding redox artifacts in cellular assays. As a Senior Application Scientist, I emphasize that any robust experimental pipeline must employ a self-validating system. This whitepaper details the mechanistic rationale, quantitative profiles, and step-by-step protocols for utilizing allosteric PAK1 inhibitors alongside their matched structural negative controls (e.g., the IPA-3/PIR-3.5 paradigm) to ensure data integrity and true target validation.

The Mechanistic Rationale: Allosteric Targeting of PAK1

Group I PAKs (PAK1, PAK2, PAK3) exist in the cytosol as auto-inhibited homodimers. Activation occurs when GTP-bound small Rho-family GTPases, specifically Cdc42 or Rac1, bind to the N-terminal p21-binding domain (PBD). This binding triggers a conformational shift that dissociates the dimer, relieving the auto-inhibitory domain's suppression of the C-terminal kinase domain and allowing auto-phosphorylation at Thr423 1.

Allosteric inhibitors bypass the ATP pocket entirely. For example, IPA-3 (1,1′-dithiodi-2-naphthtol) covalently binds to the N-terminal regulatory domain of PAK1, sterically hindering the docking of Cdc42/Rac1. Because it targets a regulatory mechanism unique to Group I PAKs, IPA-3 achieves exceptional kinome selectivity 2.

G InactivePAK1 Inactive PAK1 (Auto-inhibited Dimer) ActivePAK1 Active PAK1 (Monomer, Phosphorylated) InactivePAK1->ActivePAK1 Activated by Cdc42 Active Cdc42/Rac1 (GTP-bound) Cdc42->InactivePAK1 Binds Regulatory Domain Downstream Downstream Signaling (MEK, AKT, Cytoskeleton) ActivePAK1->Downstream Phosphorylates IPA3 IPA-3 (Allosteric Inhibitor) IPA3->InactivePAK1 Covalently Binds Regulatory Domain IPA3->ActivePAK1 Prevents Activation PIR35 PIR-3.5 (Negative Control) PIR35->InactivePAK1 No Binding (Structural Isomer)

Diagram 1: Mechanism of allosteric PAK1 inhibition by IPA-3 and the inactivity of PIR-3.5.

The Gold Standard Pair: IPA-3 and PIR-3.5

While IPA-3 is a powerful in vitro tool, its mechanism relies on a reducible disulfide bond. In the reducing environment of the cytosol, the sulfhydryl moiety can induce off-target redox stress, potentially leading to non-specific cytotoxicity.

To establish causality—proving that a cellular phenotype is driven by PAK1 inhibition rather than generalized redox toxicity—researchers must use a self-validating control system. PIR-3.5 (6,6′-dithiodi-2-naphthtol) is the structurally inactive isomer of IPA-3. It possesses the same molecular weight, lipophilicity, and redox potential, but its altered geometry prevents it from binding the PAK1 regulatory domain 1. If a cell line undergoes apoptosis when treated with IPA-3 but remains viable when treated with an equimolar concentration of PIR-3.5, the researcher can confidently attribute the phenotype to PAK1 suppression.

Next-Generation Inhibitors and Degraders

The field has advanced beyond IPA-3 to overcome its metabolic instability. NVS-PAK1-1 is a highly potent allosteric inhibitor based on a dibenzodiazepine scaffold that binds beneath the αC helix, stabilizing a DFG-out inactive conformation. Its matched negative control is NVS-PAK1-C .

More recently, heterobifunctional PROTACs (Proteolysis Targeting Chimeras) have been developed. BJG-05-039 conjugates NVS-PAK1-1 to lenalidomide, recruiting the Cereblon (CRBN) E3 ligase to selectively degrade PAK1. The self-validating control for this system is an analog disabled for CRBN binding, ensuring that phenotypic effects are due to degradation rather than mere catalytic inhibition 3.

Quantitative Data Summary
CompoundClassificationMechanism of ActionTarget SpecificityIC50 / KD (PAK1)Matched Negative Control
IPA-3 Allosteric InhibitorCovalent binding to regulatory domain (RD)Group I PAKs (PAK1 > PAK2/3)~2.5 µMPIR-3.5
NVS-PAK1-1 Allosteric InhibitorBinds pocket beneath αC helix (DFG-out)PAK1 selective~5 nMNVS-PAK1-C
BJG-05-039 PROTAC DegraderNVS-PAK1-1 conjugated to lenalidomidePAK1 selective degradationN/A (Degrader)BJG-05-098 (CRBN-disabled)

Experimental Workflows and Validation Protocols

To guarantee reproducibility and mechanistic accuracy, the following protocol outlines a self-validating workflow for testing allosteric PAK1 inhibitors.

Workflow Step1 1. Cell Culture & Plating (e.g., AML, Schwannoma) Step2 2. Compound Treatment (Dose-Response Setup) Step1->Step2 GroupA Vehicle (DMSO) Step2->GroupA GroupB Active Inhibitor (IPA-3 / NVS-PAK1-1) Step2->GroupB GroupC Negative Control (PIR-3.5 / NVS-PAK1-C) Step2->GroupC Step3 3. Biochemical Assays (Western Blot: p-PAK1, p-MEK) GroupA->Step3 Step4 4. Phenotypic Assays (Viability, Apoptosis, Migration) GroupA->Step4 GroupB->Step3 GroupB->Step4 GroupC->Step3 GroupC->Step4 Validation 5. Data Synthesis (Confirm PAK1-Specific Effect) Step3->Validation Step4->Validation

Diagram 2: Standardized workflow for validating allosteric PAK1 inhibitors using negative controls.

Step-by-Step Methodology: Self-Validating PAK1 Inhibition Assay

Phase 1: Preparation and Treatment

  • Cell Plating: Seed the target cells (e.g., THP-1 AML cells or MCF7 breast cancer cells) in 6-well plates for biochemical assays (1x10^6 cells/well) and 96-well plates for phenotypic assays (5x10^3 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Reconstitution: Reconstitute IPA-3 and PIR-3.5 in anhydrous DMSO to a stock concentration of 10 mM. Causality Note: Always prepare fresh dilutions to prevent spontaneous oxidation of the sulfhydryl groups, which degrades compound efficacy.

  • Dose-Response Treatment: Treat cells with a vehicle control (0.1% DMSO), IPA-3 (1 µM, 5 µM, 10 µM, 20 µM), and PIR-3.5 at matched equimolar concentrations. Incubate for 24 hours.

Phase 2: Biochemical Validation (Target Engagement) 4. Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are non-negotiable; PAK1 auto-phosphorylation at Thr423 is highly transient and will be lost during extraction without them. 5. Immunoblotting: Resolve lysates via SDS-PAGE. Probe for total PAK1, phospho-PAK1 (Thr423), and downstream effectors like phospho-MEK1 (Ser289) or phospho-AKT (Ser473). 6. Validation Check: A successful assay will show dose-dependent reduction of p-PAK1 and p-MEK in the IPA-3 group, but no change in the PIR-3.5 or DMSO groups.

Phase 3: Phenotypic Readout (Viability & Apoptosis) 7. MTS Assay: Add MTS reagent to the 96-well plates 24 hours post-treatment. Read absorbance at 490 nm. 8. Data Synthesis: Calculate IC50 values. If both IPA-3 and PIR-3.5 show significant toxicity at 20 µM, the cell death is driven by non-specific redox stress. If only IPA-3 induces cell death while PIR-3.5 mirrors the DMSO baseline, the phenotype is conclusively validated as PAK1-dependent.

References

  • Semenova, G., & Chernoff, J. (2017). Targeting PAK1. National Institutes of Health (PMC).
  • Viaud, J., & Peterson, J. R. (2009). An allosteric kinase inhibitor binds the p21-activated kinase (Pak) autoregulatory domain covalently. Molecular Cancer Therapeutics.
  • Chow, H. Y., et al. (2022). Development and utility of a PAK1-selective degrader. bioRxiv.

Sources

NVS-PAK1-C Target Selectivity Profile: Validating Allosteric PAK1 Inhibition in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Necessity of a "Silent" Control

In rigorous chemical biology and drug development, defining a target's function requires more than just a potent inhibitor; it demands a structurally matched, inactive control to filter out off-target chemotoxicity. When investigating p21-activated kinase 1 (PAK1)—a critical node in cytoskeletal dynamics, cell migration, and survival—the chemical probe NVS-PAK1-1 is the industry standard[1].

However, a novice mistake is analyzing the active probe in isolation. To establish a true, self-validating target selectivity profile, researchers must utilize NVS-PAK1-C , the deliberately inactive counterpart. This in-depth technical guide explores the structural logic, quantitative selectivity profile, and field-proven experimental workflows of the NVS-PAK1-1 / NVS-PAK1-C probe system.

Mechanistic Grounding & Structural Logic

Group I PAKs (PAK1, PAK2, PAK3) function as downstream effectors of the Rho GTPases Cdc42 and Rac1[1][2]. Upon activation, PAK1 phosphorylates downstream targets like MEK1 at Ser289, driving cellular proliferation and survival pathways[1].

NVS-PAK1-1 is a highly potent, ATP-competitive inhibitor, but its mechanism is structurally allosteric. It binds the kinase domain in a "DFG-out" conformation, shifting the


C-helix to open a pocket for a tert-butyl group[3]. This conformational shift is incompatible with ATP binding and provides exquisite selectivity over the closely related PAK2 isoform, which possesses a bulkier Leucine residue in the corresponding pocket[3].

The Role of NVS-PAK1-C: To ensure that observed cellular phenotypes are strictly due to PAK1 inhibition, Novartis and the Structural Genomics Consortium (SGC) developed NVS-PAK1-C[1]. NVS-PAK1-C shares the core dibenzodiazepine scaffold of the active probe but features minor structural modifications that sterically clash with the allosteric binding pocket[3]. This structural nuance drops its binding affinity by over 100-fold, creating a perfect "silent" control that mimics the physicochemical properties of the drug without engaging the primary target[1].

Quantitative Target Selectivity Profile

To establish trustworthiness in your assays, you must understand the comparative selectivity profiles of the active probe and the inactive control. NVS-PAK1-1 was profiled against a KINOMEscan panel of 442 kinases, yielding an exceptional selectivity score (


) of 0.003[1]. NVS-PAK1-C, by design, exhibits a baseline profile devoid of primary target engagement at standard assay concentrations.
Table 1: Comparative Selectivity & Potency Profile
ParameterNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Inactive Control)
Primary Target PAK1 (Allosteric, DFG-out)None (Negative Control)
PAK1 IC₅₀ (Dephosphorylated) 5 nM[4][5]> 500 nM (>100x weaker)[1]
PAK1 IC₅₀ (Phosphorylated) 6 nM[4][5]> 600 nM (>100x weaker)[1]
PAK2 IC₅₀ (Dephosphorylated) 270 nM[1][4]Inactive at standard doses[1]
Kinome Selectivity (

Score)
0.003 (against 442 kinases)[1]Baseline / Non-reactive
Molecular Weight 447.9 Da465.9 Da
Recommended In Vitro Dose 0.25 µM (PAK1 specific)[1]0.25 µM (Matched control)[1]

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. As an application scientist, I mandate the parallel use of NVS-PAK1-C in all PAK1 assays to create a self-validating system. Below are the field-proven methodologies.

Protocol 1: Caliper In Vitro Kinase Assay (Biochemical Validation)

Causality: To prove direct target engagement devoid of cellular permeability variables, we utilize a microfluidic mobility shift assay (Caliper). NVS-PAK1-C is run in parallel to ensure the assay matrix does not produce false positives[1].

  • Preparation: Prepare 384-well microtiter plates.

  • Compound Addition: Dispense 50 nL of NVS-PAK1-1 and NVS-PAK1-C (8-point dose-response, starting at 10 µM) in 90% DMSO directly into empty wells[5].

  • Enzyme Incubation: Add 4.5 µL of recombinant PAK1 enzyme solution to each well. Pre-incubate at 30°C for 60 minutes. Expert Insight: This pre-incubation is critical for allosteric inhibitors to reach binding equilibrium before ATP introduction.[5]

  • Reaction Initiation: Add 4.5 µL of the fluorescently labeled peptide substrate and ATP solution[5].

  • Detection: Measure the conversion of unphosphorylated peptide to phosphorylated peptide using a Caliper EZ Reader.

  • Validation: NVS-PAK1-1 should yield an IC₅₀ of ~5-6 nM. NVS-PAK1-C must show a >100-fold right-shifted IC₅₀, confirming the specificity of the active probe[1][4].

Protocol 2: Cellular Autophosphorylation Assay (Phenotypic Validation)

Causality: Biochemical potency does not always translate to cellular efficacy. We use the Su86.86 pancreatic duct carcinoma cell line because it endogenously expresses high levels of both PAK1 and PAK2, providing a rigorous environment to test isoform selectivity[1].

  • Cell Culture: Seed Su86.86 cells in appropriate media and allow adherence for 24 hours.

  • Compound Treatment: Treat cells with either NVS-PAK1-1 or NVS-PAK1-C at 0.25 µM (for PAK1-specific inhibition) or 2.5 µM (for dual PAK1/2 inhibition)[1].

  • Incubation: Incubate for 1 to 5 days depending on the readout (short-term for signaling cascades, 5 days for proliferation metrics)[1].

  • Lysis & Immunoblotting: Lyse cells and probe for PAK1 autophosphorylation at Ser144 and downstream MEK1 phosphorylation at Ser289[1][5].

  • Validation: At 0.25 µM, NVS-PAK1-1 should abrogate Ser144 phosphorylation. Crucially, NVS-PAK1-C treated cells must retain wild-type phosphorylation levels, confirming that the phenotype is driven by PAK1 inhibition, not off-target toxicity[1].

Visualizing the Probe System

To synthesize the mechanistic and experimental logic, the following diagrams map the signaling intervention and the self-validating workflow.

Pathway Rac1 Cdc42 / Rac1 (Active GTPases) PAK1 PAK1 Kinase (Group I PAK) Rac1->PAK1 Activates MEK1 MEK1 (Ser289) PAK1->MEK1 Phosphorylates Probe NVS-PAK1-1 (Active Probe) Probe->PAK1 Allosteric Inhibition (DFG-out) Control NVS-PAK1-C (Inactive Control) Control->PAK1 No Binding (>100x weaker)

NVS-PAK1-1 and NVS-PAK1-C intervention in the PAK1-MEK1 signaling cascade.

Protocol Cell Su86.86 Cells (High PAK1/2) Dose1 Administer NVS-PAK1-1 (0.25 µM) Cell->Dose1 Dose2 Administer NVS-PAK1-C (0.25 µM) Cell->Dose2 Assay Measure PAK1 Autophosphorylation (S144) Dose1->Assay Dose2->Assay Result1 Signal Inhibited (On-Target Effect) Assay->Result1 Probe Result2 Signal Maintained (Baseline Control) Assay->Result2 Control

Self-validating cellular workflow utilizing the NVS-PAK1-1 / NVS-PAK1-C probe system.

Conclusion

The true value of the NVS-PAK1-C target selectivity profile lies in its lack of activity. By maintaining the physicochemical properties of NVS-PAK1-1 while abolishing its binding affinity, NVS-PAK1-C provides researchers with an authoritative tool to confirm on-target PAK1 inhibition. Whether you are conducting biochemical screening or complex phenotypic assays, integrating this negative control is non-negotiable for maintaining scientific integrity.

References

  • MedChemExpress. "NVS-PAK1-C | PAK1 Inhibitor Probe".
  • Abcam. "NVS-PAK1-C, inactive control for NVS-PAK1-1".
  • Structural Genomics Consortium (SGC). "NVS-PAK1-1 A Chemical Probe For PAK1".
  • MedChemExpress. "NVS-PAK1-1 | PAK1 Inhibitor".
  • Structural Genomics Consortium (SGC). "NVS-PAK1-1 Structure and Selectivity".
  • Tocris Bioscience. "NVS PAK1 C (6133)".
  • National Institutes of Health (NIH). "Regulation of Vascular Injury and Repair by P21-Activated Kinase 1 and P21-Activated Kinase 2".

Sources

NVS-PAK1-C: The Critical Negative Control for Allosteric PAK1 Inhibition and Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Chemical Probe Controls in Kinase Biology

In the realm of signal transduction research, the validation of a kinase's biological function requires more than just a potent inhibitor; it demands a rigorously matched inactive control. NVS-PAK1-C serves as the essential negative control for NVS-PAK1-1 , a highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1)[1][2].

PAK1 is a central node in integrating cellular signals from Rho-family GTPases (such as CDC42 and RAC1) to downstream effectors like MEK1 and the actin cytoskeleton[2][3]. Dysregulation of this pathway is heavily implicated in KRAS-mutant tumor proliferation and neurodegenerative pathologies, such as the loss of dendritic spines in Alzheimer's disease[4][5]. However, to definitively prove that a phenotypic response (e.g., halted cell migration or preserved synaptic plasticity) is driven by PAK1 inhibition rather than off-target chemotoxicity, researchers must employ a self-validating experimental system. NVS-PAK1-C provides this baseline[1].

Structural Rationale: The Cost of a Methyl Group

NVS-PAK1-1 achieves its exquisite selectivity by binding to the allosteric pocket of PAK1, stabilizing the kinase in an inactive, DFG-out conformation[2]. This binding is indirectly ATP-competitive, as the allosteric stabilization structurally precludes ATP from entering the active site[2].

The structural difference between the active probe (NVS-PAK1-1) and the inactive control (NVS-PAK1-C) is remarkably subtle, yet biologically profound. Both molecules share a dibenzodiazepine core, but they differ specifically at the pyrrolidine-1-carboxamide moiety:

  • NVS-PAK1-1 (Active): Features an N-isopropyl group[6].

  • NVS-PAK1-C (Inactive): Features an N,N-dimethyl group[7].

The Causality of Inactivity: The isopropyl group of NVS-PAK1-1 is critical for maintaining optimal hydrophobic contacts and steric complementarity within the PAK1 allosteric binding pocket. Replacing this with a dimethyl group in NVS-PAK1-C disrupts these precise interactions. This minor perturbation leads to a profound collapse in binding affinity, rendering NVS-PAK1-C >100-fold less active against PAK1[2]. Because the core scaffold remains identical, NVS-PAK1-C perfectly controls for any non-specific protein binding or lipid membrane disruptions caused by the dibenzodiazepine structure itself.

Comparative Biological Activity

To establish a robust assay, researchers must understand the baseline metrics of both the probe and its control. The table below synthesizes the quantitative biochemical data for both compounds.

ParameterNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Inactive Control)
Primary Target PAK1PAK1
Mechanism of Action Allosteric (DFG-out stabilization)Inactive / Non-binding
PAK1 IC₅₀ (Dephosphorylated) 5 nM[2]>500 nM (>100-fold less active)[2]
PAK1 IC₅₀ (Phosphorylated) 6 nM[2]>600 nM[2]
PAK1 Kₖ (Binding Affinity) 7 nM[2]Negligible
PAK2 IC₅₀ (Dephosphorylated) 270 nM[2]Inactive[2]
Kinome Selectivity S(10) = 0.003 (DiscoverX 442 panel)[2]N/A (Used as baseline)
Cellular Efficacy (Su86.86 cells) Inhibits pPAK1 (S144) at 0.25 µM[2]No effect at matched concentrations[2]

Self-Validating Experimental Protocols

As a best practice in assay development, any phenotypic claim attributed to PAK1 must be validated using a parallel probe/control workflow. Below are the step-by-step methodologies for deploying NVS-PAK1-C.

Protocol A: Stock Solution Preparation & Storage

Rationale: Dibenzodiazepine derivatives can be sensitive to repeated freeze-thaw cycles, which leads to compound precipitation and a loss of active concentration in cellular assays[8].

  • Reconstitution: Dissolve NVS-PAK1-C (MW: 465.9 Da) in anhydrous DMSO to create a 10 mM stock solution (e.g., 4.66 mg in 1 mL DMSO). Repeat in parallel for NVS-PAK1-1 (MW: 479.9 Da)[4].

  • Aliquotting: Dispense the 10 mM stock into 20 µL single-use aliquots to entirely avoid freeze-thaw degradation.

  • Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month).

Protocol B: Biochemical Target Engagement (Caliper Assay)

Rationale: The Caliper microfluidic assay provides a direct, interference-free measurement of kinase activity by separating phosphorylated and unphosphorylated peptide substrates based on charge mobility[2][8].

  • Preparation: In a 384-well microtiter plate, dispense 50 nL of NVS-PAK1-C (and NVS-PAK1-1 in separate wells) in 90% DMSO to achieve an 8-point dose-response curve[8].

  • Enzyme Incubation: Add 4.5 µL of recombinant PAK1 enzyme solution to each well. Pre-incubate at 30°C for 60 minutes. Causality: This pre-incubation is mandatory to allow the allosteric equilibrium to be reached before introducing ATP[8].

  • Reaction Initiation: Add 4.5 µL of the specific peptide/ATP substrate solution.

  • Termination: After 60 minutes at 30°C, halt the reaction by adding 16 µL of stop solution[8].

  • Readout: Calculate the IC₅₀. NVS-PAK1-C must demonstrate a >100-fold rightward shift in the IC₅₀ curve compared to NVS-PAK1-1 to validate the assay window[2].

Protocol C: Cellular Phenotype Validation (Su86.86 Pancreatic Carcinoma)

Rationale: Su86.86 cells harbor KRAS mutations and express high levels of PAK1, making them an ideal model for evaluating downstream MEK1 signaling[2][4].

  • Cell Seeding: Seed Su86.86 cells in 6-well plates and culture until 70% confluent.

  • Compound Treatment: Treat cells in parallel with 0.25 µM, 1.0 µM, and 2.5 µM of NVS-PAK1-1 and NVS-PAK1-C[2].

  • Incubation: Incubate for 2-4 hours to assess acute signaling changes.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for autophosphorylated PAK1 (S144) and downstream pMEK1 (S289)[2].

  • Interpretation: NVS-PAK1-1 will ablate pPAK1 and pMEK1 signals; NVS-PAK1-C must leave these signals intact. If NVS-PAK1-C causes signal reduction at matched concentrations, off-target toxicity or scaffold interference is present.

Visualizations of Workflows and Pathways

Workflow Start Experimental Design: PAK1 Target Validation Active Active Probe: NVS-PAK1-1 (2.5 µM) Start->Active Control Inactive Control: NVS-PAK1-C (2.5 µM) Start->Control Assay Cellular Assay (e.g., Su86.86 cells) Active->Assay Control->Assay Readout1 Loss of pPAK1 (S144) & MEK1 (S289) Assay->Readout1 Target Inhibited Readout2 Normal pPAK1 (S144) & MEK1 (S289) Assay->Readout2 Target Active Conclusion Phenotype is strictly PAK1-mediated Readout1->Conclusion Readout2->Conclusion

Parallel validation workflow utilizing NVS-PAK1-1 and NVS-PAK1-C to confirm target engagement.

Pathway Stimulus Integrins / RTKs CDC42 CDC42 / RAC1 (GTPases) Stimulus->CDC42 PAK1 PAK1 Kinase (Active) CDC42->PAK1 Activates MEK MAP2K1 (MEK1) PAK1->MEK Phosphorylates S289 Actin Actin Cytoskeleton PAK1->Actin Regulates Phenotype Cell Migration, Proliferation MEK->Phenotype Actin->Phenotype Probe NVS-PAK1-1 (Allosteric Block) Probe->PAK1 Inhibits Control NVS-PAK1-C (No Block) Control->PAK1 Fails to Inhibit

PAK1 signaling cascade highlighting the differential intervention of the active probe and control.

References

  • Title: NVS-PAK1-1 A Chemical Probe For PAK1 Source: Structural Genomics Consortium (SGC) URL: [Link]

  • Title: PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice Source: PubMed (NIH) / Alzheimer's & Dementia URL: [Link]

Sources

Technical Guide: The NVS-PAK1-C & NVS-PAK1-1 Chemical Probe System

[1]

Executive Summary

NVS-PAK1-C is the designated inactive control compound for NVS-PAK1-1 , a highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] In high-fidelity pharmacological studies, NVS-PAK1-C is not an optional accessory; it is a mandatory component for validating on-target mechanism of action (MoA).[1]

This guide delineates the physicochemical properties, mechanistic basis of inactivity, and experimental protocols for using the NVS-PAK1-C/NVS-PAK1-1 pair to interrogate PAK1 signaling in oncology and neuroscience.[1]

PropertyActive Probe: NVS-PAK1-1Negative Control: NVS-PAK1-C
Mechanism Allosteric (Type IV/DFG-out)Inactive (Steric/H-bond null)
PAK1 IC50 ~5 nM> 10,000 nM
Selectivity >50-fold (PAK1 vs PAK2)N/A (Inactive)
Key Structural Feature Urea NH (H-bond donor)Dimethylurea (No H-bond donor)

Chemical & Mechanistic Characterization

Structural Basis of Selectivity and Inactivity

Both compounds utilize a dibenzodiazepine scaffold, a unique chemotype among kinase inhibitors that binds to an allosteric pocket located underneath the C-lobe

1
  • NVS-PAK1-1 (Active): Features a secondary urea moiety (-NH-CO-N-).[1] The amide hydrogen acts as a critical hydrogen bond donor, anchoring the molecule within the allosteric cleft and stabilizing the kinase in an inactive, DFG-out conformation.[1]

  • NVS-PAK1-C (Control): Structurally identical except for the capping of the urea nitrogen with methyl groups (-N(CH3)2).[1] This modification eliminates the H-bond donor capability, abrogating binding affinity (>100-fold loss in potency) while retaining the exact physicochemical profile (solubility, permeability, size) of the active probe.[1]

Kinome Selectivity Profile

The active probe, NVS-PAK1-1, is notable for its ability to discriminate between PAK1 and PAK2 (93% sequence identity in the kinase domain).[1][4]

  • PAK1:

    
    [1][2][5][6]
    
  • PAK2:

    
    [1][5][6]
    
  • Selectivity Score (

    
    ):  0.003 (Active against only 1/442 kinases at 10 
    
    
    M).

Implication for Researchers: Any cellular phenotype observed with NVS-PAK1-1 that is not mimicked by NVS-PAK1-C (at equivalent concentrations) can be confidently attributed to PAK1 inhibition.[1]

Experimental Protocols & Workflows

Reconstitution and Storage[1]
  • Solvent: DMSO (anhydrous).[1]

  • Stock Concentration: 10 mM recommended.

  • Solubility: Up to 100 mM in DMSO.[1][7]

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

In Vitro Validation Workflow (Cellular)

To rigorously validate PAK1-dependent effects, researchers must employ a "Matched Pair" design.[1]

Step-by-Step Protocol:

  • Seeding: Plate cells (e.g., Su86.86, MCF7, or primary neurons) to reach 70% confluency.[1]

  • Starvation (Optional): Serum-starve for 16 hours to reduce basal PAK activity if assaying growth factor induction.

  • Treatment Groups:

    • Vehicle: 0.1% DMSO.[1]

    • Active (Low): 250 nM NVS-PAK1-1 (Selective PAK1 inhibition).

    • Active (High): 2.5

      
      M NVS-PAK1-1 (Pan-PAK1/2 inhibition).
      
    • Control: 2.5

      
      M NVS-PAK1-C (Verifies absence of off-target toxicity).
      
  • Incubation: 1–24 hours depending on readout (1 hr for signaling, 24+ hr for phenotypic assays).

  • Stimulation: Treat with EGF (50 ng/mL) or oligomeric A

    
     (for neurodegeneration models) for 15–30 mins.
    
  • Lysis & Readout: Western blot or AlphaLISA.[1]

Primary Readouts:

  • Target Engagement: Loss of PAK1 autophosphorylation at Ser144 .[2][8]

  • Downstream Signaling: Reduction in p-MEK1 (Ser298 ) or p-LIMK.

Data Interpretation Guide
ObservationInterpretation
Effect with -1, No effect with -C Validated On-Target PAK1 Effect.
Effect with -1 AND -COff-target toxicity or scaffold-specific interference.[1]
No effect with eitherCell line is PAK1-independent or compound did not permeate.[1]

Visualization of Signaling & Logic

PAK1 Signaling Pathway & Probe Intervention

The following diagram illustrates the canonical PAK1 signaling cascade and the specific intervention point of the NVS-PAK1-1/C system.

PAK1_Signalingcluster_membraneCell Membranecluster_targetTarget InteractionRTKRTK / IntegrinsRac1Rac1 / Cdc42(GTP-bound)RTK->Rac1ActivationPAK1_InactivePAK1 (Inactive)AutoinhibitedRac1->PAK1_InactiveBinding (PBD)PAK1_ActivePAK1 (Active)p-Ser144PAK1_Inactive->PAK1_ActiveAutophosphorylationMEK1MEK1PAK1_Active->MEK1PhosphorylationLIMKLIMKPAK1_Active->LIMKNVS_1NVS-PAK1-1(Active Probe)NVS_1->PAK1_InactiveStabilizes DFG-outBlocks ActivationNVS_CNVS-PAK1-C(Inactive Control)NVS_C->PAK1_InactiveNo Binding(Steric/H-bond Fail)pMEK1p-MEK1(Ser298)MEK1->pMEK1ERKERK1/2(Proliferation)pMEK1->ERKCofilinCofilin(Actin Dynamics)LIMK->Cofilin

Caption: Mechanistic intervention of NVS-PAK1-1 vs. NVS-PAK1-C within the Rac/Cdc42-PAK1 signaling axis.[1]

Experimental Validation Logic Flow

This flowchart guides the researcher through the decision-making process when using the probe pair.

Validation_Logiccluster_conditionsConditionsStartStart ExperimentTreatTreat Cells(+/- Stimulus)Start->TreatCond1NVS-PAK1-1(2.5 µM)Treat->Cond1Cond2NVS-PAK1-C(2.5 µM)Treat->Cond2ResultCompare Phenotype(e.g., Spine Density, pMEK)Cond1->ResultCond2->ResultDecision1Phenotype in -1Absent in -C?Result->Decision1ValidVALID:PAK1 DependentDecision1->ValidYesInvalidINVALID:Off-Target/ToxicityDecision1->InvalidNo

Caption: Decision matrix for validating PAK1-specific effects using the matched probe pair.

References

  • NVS-PAK1-1: A Chemical Probe for PAK1. Structural Genomics Consortium (SGC). [Link][1]

  • PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice. Nature Communications (2020). [Link][1]

  • Development and utility of a PAK1-selective degrader. Cell Chemical Biology (2020).[1] (Describes the use of NVS-PAK1-1 as a scaffold for PROTACs). [Link]

  • NVS-PAK1-1 Chemical Probe Profile. Chemical Probes Portal. [Link]

Methodological & Application

Technical Guide: Solubility and Handling of NVS-PAK1-C

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Context[1]

The Critical Role of NVS-PAK1-C

NVS-PAK1-C (CAS: 2250019-95-3) serves a specific and vital function in kinase research: it is the negative control probe for the allosteric PAK1 inhibitor, NVS-PAK1-1.[1] While NVS-PAK1-1 potently inhibits PAK1 (IC50 ~5 nM), NVS-PAK1-C is structurally analogous but chemically modified to exhibit >100-fold lower affinity for the target.

Why Solubility Matters: The utility of a negative control relies on its ability to be used at identical concentrations to the active probe without precipitating. If NVS-PAK1-C precipitates in the cell culture media or assay buffer while the active compound remains soluble, any observed "lack of effect" might be an artifact of bioavailability rather than biochemical inactivity.[1] Therefore, mastering the solubility profile of NVS-PAK1-C is not merely a logistical step—it is a requirement for data integrity.[1]

Physicochemical Profile
PropertySpecification
Compound Name NVS-PAK1-C
Role Negative Control for NVS-PAK1-1
Molecular Weight 465.91 g/mol
Formula C₂₂H₂₃ClF₃N₅O
Appearance Crystalline Solid
Primary Solvent DMSO (Dimethyl Sulfoxide)
Secondary Solvent Ethanol (Lower solubility limit)

Part 2: Solubility Data & Solvent Compatibility[1]

The following data represents empirical solubility limits. Always prepare fresh stocks for critical assays, as repeated freeze-thaw cycles in organic solvents can induce degradation or precipitation over time.

Solubility Thresholds
SolventMax Solubility (mg/mL)Max Concentration (mM)Notes
DMSO ~50 mg/mL~100 mMRecommended. Hygroscopic; use anhydrous DMSO.[1][2]
Ethanol ~9 - 20 mg/mL~20 - 40 mMSignificantly lower solubility than DMSO.[1]
DMF ~50 mg/mL~100 mMGood alternative to DMSO if required.
Water / PBS < 0.1 mg/mL< 0.2 mMInsoluble. Do not dissolve directly in aqueous buffers.
1:1 DMSO:PBS ~0.5 mg/mL~1 mMMetastable; use immediately.

Critical Insight: NVS-PAK1-C is highly hydrophobic.[1] Direct addition of the powder to aqueous buffers (PBS, TBS, Media) will result in immediate "crash-out" (precipitation), rendering the compound useless. You must create a concentrated organic stock first.

Part 3: Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 10 mM stock solution.

Materials:

  • NVS-PAK1-C (Solid)[3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

  • Vortex mixer

  • Amber glass vials (to protect from light)[1]

Step-by-Step:

  • Weighing: Accurately weigh 5 mg of NVS-PAK1-C.

    • Calculation:

      
      [1]
      
    • 
      [1]
      
  • Volume Calculation: To achieve 10 mM concentration:

  • Solubilization: Add 1.07 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be completely clear with no particulate matter.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: Aqueous Dilution ( preventing "Crash-Out")

Objective: Dilute the 10 mM DMSO stock into cell culture media (e.g., to 10 µM) without precipitation.

The Challenge: Rapidly mixing a high-concentration DMSO stock into water can cause local high concentrations that exceed the solubility limit, triggering micro-precipitation.

The "Intermediate Step" Method:

  • Prepare Intermediate: Dilute the 10 mM Master Stock 1:10 in fresh DMSO or Ethanol to create a 1 mM Working Stock .

  • Final Dilution: Pipette the required volume of the 1 mM Working Stock into the center of the vortexing culture media.

    • Target: 10 µM final concentration.

    • Dilution Factor: 1:100.

    • Final DMSO: 1%. (Ensure your cells tolerate 1% DMSO; if not, aim for 0.1% DMSO by using a 10 mM stock diluted 1:1000, ensuring rapid dispersion).[1]

  • Observation: Inspect the media under a microscope. If you see crystals or "oily" droplets, the compound has precipitated.

Part 4: Experimental Logic & Visualization[1]

Workflow Visualization

The following diagram illustrates the correct handling pipeline to ensure the negative control is valid.

NVS_PAK1_C_Workflow Solid NVS-PAK1-C (Crystalline Solid) MasterStock Master Stock (10 - 100 mM) Solid->MasterStock Dissolve DMSO Anhydrous DMSO DMSO->MasterStock Intermediate Intermediate Dilution (10x Working Conc) MasterStock->Intermediate Dilute in DMSO Media Assay Media (Aqueous) MasterStock->Media Direct Dump (Risk!) Intermediate->Media Slow Addition (Vortexing) Assay Cellular Assay (Valid Negative Control) Media->Assay Soluble Precipitation PRECIPITATION (Invalid Data) Media->Precipitation Crash-out

Caption: Figure 1: Optimal solubilization workflow for NVS-PAK1-C. Direct addition of high-concentration stocks to aqueous media (red dashed line) increases precipitation risk.[1]

Pathway Context: Why use this control?

NVS-PAK1-C is used to validate that the inhibition of the PAK1 signaling pathway (leading to reduced MEK/ERK phosphorylation and actin cytoskeletal changes) observed with NVS-PAK1-1 is specific.[1]

PAK1_Signaling Rac1 Rac1 / Cdc42 (GTPases) PAK1 PAK1 (Kinase) Rac1->PAK1 Activates MEK MEK1/2 PAK1->MEK Phosphorylates Actin Actin Cytoskeleton (Remodeling) PAK1->Actin Regulates ERK ERK1/2 MEK->ERK Phosphorylates Inhibitor NVS-PAK1-1 (Active Drug) Inhibitor->PAK1 Blocks Control NVS-PAK1-C (Negative Control) Control->PAK1 No Effect (>100x lower affinity)

Caption: Figure 2: Mechanism of Action. NVS-PAK1-1 blocks PAK1 signaling, while NVS-PAK1-C (Control) leaves the pathway intact, validating on-target efficacy.[1]

Part 5: References

  • Structural Genomics Consortium (SGC). "NVS-PAK1-1: A Chemical Probe for PAK1."[1] SGC Probes. Accessed October 2023. [Link]

  • Karpov, A. S., et al. "Discovery of a Potent and Selective Group I PAK Inhibitor." ACS Medicinal Chemistry Letters, 2015, 6(7), 776–781.[1][4] [Link][4]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers utilizing NVS-PAK1-1, a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a critical signaling node downstream of Rac/Cdc42 GTPases, implicated in numerous cellular processes including cytoskeletal dynamics, cell proliferation, and survival.[1][2][3] Its dysregulation is a hallmark of various malignancies, making it a compelling target for therapeutic development.[2] NVS-PAK1-1 offers an exceptional tool for dissecting PAK1-specific functions in cellular contexts. This guide details the inhibitor's mechanism of action, provides validated concentration ranges for achieving selective PAK1 inhibition, and offers step-by-step protocols for target engagement validation by Western Blot and for assessing downstream functional effects on cell proliferation.

Introduction to NVS-PAK1-1: A Selective Chemical Probe

NVS-PAK1-1 is a dibenzodiazepine-based, allosteric inhibitor of PAK1.[4] Unlike ATP-competitive inhibitors, it binds to a novel pocket formed in the inactive, DFG-out conformation of the kinase domain.[4] This unique mechanism confers remarkable selectivity for PAK1 over other kinases, including the closely related PAK2 isoform.[4][5]

Mechanism of Action: The binding of NVS-PAK1-1 beneath the Cα-helix stabilizes an inactive conformation of PAK1, preventing its autophosphorylation and subsequent phosphorylation of downstream substrates.[4][5] This high-selectivity profile makes NVS-PAK1-1 a superior chemical probe for elucidating the specific roles of PAK1 in complex biological systems, minimizing the confounding off-target effects often associated with less selective kinase inhibitors. An inactive enantiomer, NVS-PAK1-C, is available and should be used as a negative control in all experiments to ensure observed effects are due to specific PAK1 inhibition.[5]

Recommended Concentrations for Cellular Assays

The optimal concentration of NVS-PAK1-1 is dependent on the experimental goal and the specific cell line, particularly its relative expression levels of PAK1 and PAK2. While the biochemical potency is extremely high, cellular potency is influenced by factors such as cell permeability and potential compensation from other PAK isoforms, like PAK2.

Key Insight: In many cell lines, PAK2 can compensate for the loss of PAK1 activity. Therefore, higher concentrations of NVS-PAK1-1 may be required to inhibit downstream signaling (e.g., MEK phosphorylation) or cellular proliferation, as these concentrations begin to inhibit PAK2 as well. For truly PAK1-specific effects, it is critical to work at the lower end of the effective concentration range and confirm target engagement.

Table 1: Potency and Recommended Concentrations of NVS-PAK1-1

ParameterValueAssay TypeCell LineNotesSource
Biochemical IC₅₀ 5-6 nMIn Vitro Kinase (Caliper)N/APotency against purified PAK1 enzyme.[5]
PAK2 Biochemical IC₅₀ 270 nMIn Vitro Kinase (Caliper)N/ADemonstrates >50-fold selectivity for PAK1 over PAK2.[5]
Selective PAK1 Inhibition 0.25 - 0.4 µM CellularVariousRecommended starting range for selective inhibition of PAK1 autophosphorylation.[5][6]
Dual PAK1/2 Inhibition 2.0 - 2.5 µM CellularVariousRequired to see effects on proliferation in cells with PAK2 expression.[5]
Proliferation IC₅₀ ~2.0 µMProliferation AssaySu86.86 (Pancreatic)High PAK2 expression in this cell line necessitates higher concentrations to impact proliferation.[5][7]
Proliferation IC₅₀ 0.21 µMProliferation AssaySu86.86 (shPAK2)Demonstrates that in the absence of PAK2, cells are much more sensitive to PAK1 inhibition.[5][7]

Core Protocols

Preparation of NVS-PAK1-1 Stock Solutions

Rationale: Proper solubilization and storage are critical for maintaining the inhibitor's activity and ensuring reproducible results. DMSO is the recommended solvent. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • NVS-PAK1-1 powder (MW: 479.93 g/mol )

  • NVS-PAK1-C powder (inactive control)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of NVS-PAK1-1 by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.8 mg of NVS-PAK1-1 in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Prepare working aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the stock solution and aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[7]

  • Repeat steps 1-4 for the inactive control compound, NVS-PAK1-C.

Protocol for Assessing PAK1 Target Engagement via Western Blot

Rationale: This protocol validates that NVS-PAK1-1 is engaging and inhibiting its intended target within the cell. The primary readout is the inhibition of PAK1 autophosphorylation (at Ser144).[5] Analysis of downstream targets like MEK provides further confidence in pathway inhibition.

Materials:

  • Cell line of interest (e.g., Su86.86, A549, MCF7)

  • Complete cell culture medium

  • NVS-PAK1-1 and NVS-PAK1-C stock solutions (10 mM)

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membranes)[8]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary Antibodies:

    • Rabbit anti-phospho-PAK1 (Ser144)

    • Rabbit anti-PAK1[4][9]

    • Rabbit anti-phospho-MEK1/2 (Ser217/221)

    • Rabbit anti-MEK1/2[4]

    • Mouse or Rabbit anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of NVS-PAK1-1 and NVS-PAK1-C in complete culture medium. A suggested concentration range is 0.1 µM, 0.25 µM, 0.5 µM, 1 µM, and 2.5 µM.

    • Include a "Vehicle" control (DMSO only, at the same final concentration as the highest drug dose) and an "Untreated" control.

    • Remove the old medium and add the medium containing the compounds or vehicle control.

    • Incubate for a predetermined time (e.g., 2-4 hours for signaling pathway analysis).

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[4]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Protein Quantification & Sample Prep:

    • Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer, boil samples at 95°C for 5-10 minutes.[8][10]

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody (diluted in blocking buffer, typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle shaking.[9]

    • Wash the membrane 3x with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBS-T, apply ECL substrate, and visualize using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total protein and loading controls.

Protocol for Cell Viability/Proliferation Assay

Rationale: This assay measures the functional consequence of PAK1 inhibition on cell growth and survival. ATP-based assays (e.g., CellTiter-Glo®) are robust and highly sensitive, as the intracellular ATP level is a direct indicator of metabolically active, viable cells.[11][12]

Materials:

  • Cell line of interest

  • 96-well clear-bottom, white-walled plates (for luminescence assays)

  • NVS-PAK1-1 and NVS-PAK1-C stock solutions

  • ATP-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution plate of NVS-PAK1-1 and NVS-PAK1-C in culture medium. A suggested final concentration range is 0.01 µM to 10 µM.

    • Include vehicle (DMSO) and untreated controls.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration.

  • Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator. This longer incubation period is necessary to observe effects on proliferation.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add the ATP-based reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

    • Plot the normalized viability (%) against the log of the inhibitor concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Visualization of Pathways and Workflows

PAK1 Signaling Pathway and Inhibition by NVS-PAK1-1

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gtpases Rho GTPases cluster_downstream Downstream Effectors & Cellular Processes RTK Receptor Tyrosine Kinases (RTKs) Rac1 Rac1 RTK->Rac1 Activate Cdc42 Cdc42 RTK->Cdc42 Activate Integrins Integrins Integrins->Rac1 Activate Integrins->Cdc42 Activate GPCR GPCRs GPCR->Rac1 Activate GPCR->Cdc42 Activate PAK1 PAK1 Rac1->PAK1 Activate Cdc42->PAK1 Activate Raf1 Raf-1 PAK1->Raf1 Phosphorylates/ Activates Akt Akt PAK1->Akt Phosphorylates/ Activates LIMK LIMK PAK1->LIMK Phosphorylates/ Activates MEK1 MEK1 Raf1->MEK1 ERK ERK MEK1->ERK Proliferation Proliferation ERK->Proliferation Survival Cell Survival & Anti-Apoptosis Akt->Survival Cytoskeleton Cytoskeletal Remodeling LIMK->Cytoskeleton NVS_PAK1_1 NVS-PAK1-1 NVS_PAK1_1->PAK1 Allosteric Inhibition

Caption: The PAK1 signaling cascade and the point of allosteric inhibition by NVS-PAK1-1.

Experimental Workflow Diagram

Experimental_Workflow cluster_wb Target Engagement (2-4 hrs) cluster_prolif Functional Outcome (72-96 hrs) start Seed Cells (6-well or 96-well plates) treatment Treat with NVS-PAK1-1, NVS-PAK1-C (control), Vehicle start->treatment lysis Cell Lysis treatment->lysis atp_assay ATP-based Viability Assay (e.g., CellTiter-Glo) treatment->atp_assay quant Protein Quantification lysis->quant sds_page SDS-PAGE & Western Blot quant->sds_page probe Probe for p-PAK1, Total PAK1, p-MEK sds_page->probe end_wb Confirm On-Target Inhibition probe->end_wb readout Measure Luminescence atp_assay->readout calc_ic50 Calculate IC₅₀ readout->calc_ic50 end_prolif Determine Effect on Proliferation calc_ic50->end_prolif

Caption: Workflow for validating NVS-PAK1-1 activity in cell culture.

References

  • The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC. (n.d.). National Center for Biotechnology Information.
  • Signaling pathways of PAK1. The well-characterized upstream activators... - ResearchGate. (n.d.). ResearchGate.
  • NVS-PAK1-1 - Structural Genomics Consortium. (n.d.). Structural Genomics Consortium.
  • NVS-PAK1-1 | PAK1 Inhibitor - MedchemExpress.com. (n.d.). MedChemExpress.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay - Benchchem. (n.d.). BenchChem.
  • NVS-PAK1-1 - the Chemical Probes Portal. (2023, November 6). Chemical Probes Portal.
  • Kumar, R. (2012, July 15). Molecular Pathways: Targeting P21-Activated Kinase 1 Signaling in Cancer—Opportunities, Challenges, and Limitations. AACR Journals.
  • PAK1 - Wikipedia. (n.d.). Wikipedia.
  • NVS-PAK1-1 | PAK - TargetMol. (n.d.). TargetMol.
  • NVS PAK1 1 | PAK Inhibitors: Tocris Bioscience - R&D Systems. (n.d.). Tocris Bioscience.
  • Klaas, M. (2022, November 29). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers.
  • NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9) | Abcam. (n.d.). Abcam.
  • The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC. (n.d.). National Center for Biotechnology Information.
  • Lam, C. K. (2019, October 16). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival | Journal of the American Heart Association. Journal of the American Heart Association.
  • Grebenova, D. (2021, September 2). PAK1 and PAK2 in cell metabolism regulation. bioRxiv.
  • PAK1 Antibody (#2602) Datasheet With Images | Cell Signaling Technology. (n.d.). Cell Signaling Technology.
  • Development and utility of a PAK1-selective degrader - PMC. (n.d.). National Center for Biotechnology Information.

Sources

using NVS-PAK1-C in Western blot analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Validating Specific PAK1 Inhibition via Western Blot using the NVS-PAK1-1/NVS-PAK1-C Probe Pair

Part 1: Core Directive & Introduction

Subject: High-Fidelity Western Blot Analysis using NVS-PAK1-C (Negative Control) and NVS-PAK1-1 (Active Inhibitor). Purpose: To provide a rigorous protocol for distinguishing on-target PAK1 inhibition from off-target effects using the "matched pair" chemical probe strategy.

Critical Definition: NVS-PAK1-C is the inactive control compound (negative control) for the selective allosteric PAK1 inhibitor NVS-PAK1-1 . It is structurally analogous to the active drug but lacks the specific binding affinity for the PAK1 allosteric pocket.

  • NVS-PAK1-1 (Active): Inhibits PAK1 autophosphorylation and downstream signaling.[1]

  • NVS-PAK1-C (Control): Should exhibit no effect on PAK1 signaling, serving as a control for the chemical scaffold's potential off-target toxicity.

Why This Matters: In drug development and kinase biology, relying solely on a Vehicle (DMSO) control is insufficient. NVS-PAK1-C allows researchers to attribute phenotypic changes specifically to PAK1 kinase inhibition rather than general cellular stress caused by the compound's chemical backbone.

Part 2: Scientific Integrity & Logic (Mechanism & Experimental Design)

Mechanism of Action & Probe Specificity

NVS-PAK1-1 is an allosteric inhibitor that binds to the PAK1 kinase domain, locking it in an inactive conformation. This prevents the autophosphorylation of Serine 144 (Ser144) in the inhibitory switch domain, which is the critical first step in PAK1 activation.

  • Active Probe (NVS-PAK1-1): Blocks Ser144 autophosphorylation

    
     Prevents activation loop (Thr423) phosphorylation 
    
    
    
    Blocks downstream MEK1 (Ser298) phosphorylation.
  • Inactive Probe (NVS-PAK1-C): Does not bind the allosteric pocket

    
     PAK1 activates normally 
    
    
    
    Signaling remains intact (identical to DMSO).
Signaling Pathway Diagram

PAK1_Signaling cluster_legend Probe Action Rac1_Cdc42 Rac1 / Cdc42 (GTP-bound) PAK1_Inactive PAK1 (Inactive Conformation) Rac1_Cdc42->PAK1_Inactive Recruitment PAK1_Active PAK1 (Active / Autophosphorylated) PAK1_Inactive->PAK1_Active Autophosphorylation (Ser144) MEK1 MEK1 PAK1_Active->MEK1 Phosphorylation pMEK1 p-MEK1 (Ser298) MEK1->pMEK1 Activation ERK ERK1/2 pMEK1->ERK Phosphorylation pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK Proliferation/Survival NVS_1 NVS-PAK1-1 (Active Inhibitor) NVS_1->PAK1_Inactive Locks Conformation (Blocks Ser144 p) NVS_C NVS-PAK1-C (Inactive Control) NVS_C->PAK1_Inactive No Binding (No Effect)

Caption: Mechanism of NVS-PAK1-1 inhibition vs. NVS-PAK1-C non-interaction within the MAPK pathway.

Part 3: Detailed Protocol & Methodology

Experimental Workflow

To rigorously validate PAK1 inhibition, you must compare three conditions.

Experimental Groups:

  • Vehicle Control: DMSO (0.1%).

  • Active Treatment: NVS-PAK1-1 (e.g., 2 µM).[1][2]

  • Specificity Control: NVS-PAK1-C (e.g., 2 µM).

Dose Selection:

  • Cellular IC50: NVS-PAK1-1 typically shows cellular IC50 values between 0.2 µM and 2.5 µM depending on the cell line (e.g., Su86.86).

  • Recommendation: Use 2.5 µM for robust inhibition of PAK1.[1] NVS-PAK1-C should be used at the exact same concentration .

Step-by-Step Protocol

1. Cell Culture & Treatment

  • Seeding: Plate cells (e.g., MCF7, HeLa, or Schwann cells) to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Serum-starve cells for 4-16 hours to reduce basal kinase activity, then stimulate (e.g., with EGF or FBS) concurrently with drug treatment to observe inhibition of acute activation.

  • Incubation: Treat cells for 1 to 4 hours . Long-term treatment (>24h) may induce degradation or feedback loops.

2. Cell Lysis (Critical Step)

  • Wash cells 2x with ice-cold PBS.

  • Lyse directly on ice using RIPA Buffer supplemented with high-concentration phosphatase inhibitors .

    • Lysis Buffer Composition:

      • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.[3]

      • Add immediately before use: Protease Inhibitor Cocktail (1x), Sodium Orthovanadate (1 mM) , Sodium Fluoride (10 mM) , β-Glycerophosphate (10 mM) .

  • Note: Phosphatase inhibitors are non-negotiable. PAK1 phosphorylation is labile.

3. SDS-PAGE & Transfer [3]

  • Load 20-30 µg of total protein per lane.

  • Use a 4-12% Gradient Gel to resolve PAK1 (68 kDa) and downstream targets like MEK1 (45 kDa).

  • Transfer to PVDF membrane (0.45 µm). Nitrocellulose is acceptable but PVDF offers better retention for phospho-proteins.

4. Antibody Incubation Block with 5% BSA (not milk) in TBST for 1 hour. Milk contains casein which can interfere with phospho-antibodies.

Target ProteinPhospho-SitePurposeExpected Result (NVS-PAK1-1)Expected Result (NVS-PAK1-C)
p-PAK1 Ser144 Primary Readout (Autophosphorylation)Strong Decrease No Change (High)
p-PAK1 Thr423Activation LoopDecreaseNo Change
p-MEK1 Ser298 Specific Downstream TargetDecreaseNo Change
Total PAK1 -Loading ControlNo ChangeNo Change
GAPDH/Actin -Loading ControlNo ChangeNo Change
  • Primary Antibody: Incubate overnight at 4°C in 5% BSA/TBST.

  • Secondary Antibody: HRP-conjugated, 1 hour at Room Temp.

5. Detection

  • Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto).

  • Quantification: Normalize phospho-signals to Total PAK1, not just GAPDH, to account for any potential protein degradation (though NVS-PAK1-1 is primarily an inhibitor, not a degrader).

Part 4: Data Interpretation & Visualization

Expected Western Blot Results

The validity of your experiment rests on the contrast between the "-1" and "-C" lanes.

WB_Results cluster_blot Expected Western Blot Pattern Lane1 Target Vehicle NVS-PAK1-1 NVS-PAK1-C p-PAK1 (S144) █ (High) (Low) █ (High) p-MEK1 (S298) █ (High) ░ (Weak) █ (High) Total PAK1 █ (Equal) █ (Equal) █ (Equal)

Caption: Idealized Western blot densitometry. NVS-PAK1-C must mimic Vehicle.

Interpretation Guide:

  • Successful Experiment:

    • Vehicle: High p-PAK1.

    • NVS-PAK1-1: Low/Absent p-PAK1.

    • NVS-PAK1-C: High p-PAK1 (comparable to Vehicle).

  • Off-Target Toxicity:

    • Vehicle: High p-PAK1.

    • NVS-PAK1-1: Low p-PAK1.

    • NVS-PAK1-C: Low p-PAK1 .

  • Ineffective Inhibition:

    • NVS-PAK1-1 lane shows high p-PAK1.

    • Troubleshooting: Check compound storage (DMSO stocks degrade if freeze-thawed often), increase concentration (up to 5 µM), or check cell permeability.

References

  • Structural Genomics Consortium (SGC). "NVS-PAK1-1: A Chemical Probe for PAK1." SGC Probes. Available at: [Link]

  • Karpov, A. S., et al. (2015). "Discovery of a Highly Selective, Allosteric Inhibitor of PAK1." ACS Medicinal Chemistry Letters, 6(7), 776–781.[2] Available at: [Link]

  • Chemical Probes Portal. "NVS-PAK1-1." Chemical Probes Portal.[2] Available at: [Link]

Sources

Optimizing Incubation Time for In Vitro Assays Using the PAK1 Probe NVS-PAK1-1 and its Inactive Control NVS-PAK1-C

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Discovery Professionals

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the determination of optimal incubation times for in vitro assays involving the potent and selective allosteric p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1. We delve into the causality behind experimental choices for both biochemical and cell-based assays, emphasizing the critical role of its experimentally validated negative control, NVS-PAK1-C, in ensuring data integrity. Protocols for assessing direct target engagement and downstream phenotypic effects are provided, alongside expert insights for assay optimization and troubleshooting.

Introduction to PAK1 Signaling and Inhibition

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as crucial nodes in cellular signaling.[1] As primary effectors of the Rho GTPases Rac1 and Cdc42, PAKs are central to a multitude of cellular processes, including cytoskeletal remodeling, cell motility, survival, and proliferation.[2] The PAK family is divided into two groups, with PAK1, the most studied member of Group I, being frequently implicated in the progression of various cancers and other diseases.[1][2] Its role in driving oncogenic signaling pathways has made it an attractive target for therapeutic intervention.[3]

NVS-PAK1-1 is a potent, ATP-competitive, and highly selective allosteric inhibitor of PAK1.[4][5] It exhibits an IC50 in the low nanomolar range in biochemical assays and provides a valuable tool for dissecting PAK1 function.[4][6] A cornerstone of rigorous chemical probe-based research is the use of a structurally similar but biologically inactive control compound. NVS-PAK1-C serves this essential function for NVS-PAK1-1, allowing researchers to differentiate true on-target biological effects from potential off-target or compound-scaffold-related artifacts.[7][8] This guide focuses on the critical parameter of incubation time when using this probe/control pair in common in vitro assay formats.

The PAK1 Signaling Axis: A Central Hub

PAK1 is activated by the binding of small GTPases, Rac1 and Cdc42, which relieves its autoinhibitory domain.[9] Once active, PAK1 phosphorylates a wide array of substrates, influencing key pro-survival and proliferative pathways such as the MAPK/ERK and PI3K/AKT cascades.[10] Understanding this network is fundamental to designing experiments and interpreting data generated with PAK1 inhibitors.

PAK1_Signaling_Pathway Figure 1: Simplified PAK1 Signaling Pathway cluster_upstream Upstream Signals cluster_gtpases GTPase Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Integrins Integrins Integrins->Ras Rac1_Cdc42 Rac1 / Cdc42 Ras->Rac1_Cdc42 MAPK_ERK RAF / MEK / ERK Pathway Ras->MAPK_ERK Direct Activation PAK1 PAK1 Rac1_Cdc42->PAK1 Activation PI3K_AKT PI3K / AKT Pathway PAK1->PI3K_AKT PAK1->MAPK_ERK Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Gene_Expression Gene Expression (e.g., NF-κB) PAK1->Gene_Expression NVS_PAK1_1 NVS-PAK1-1 (Inhibitor) NVS_PAK1_1->PAK1 Inhibition Proliferation Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation Motility Motility & Invasion Cytoskeleton->Motility Gene_Expression->Proliferation Optimization_Workflow cluster_timepoints Incubate and Harvest at Multiple Time Points start Define Assay Endpoint (e.g., p-PAK1, Viability) setup Seed Cells and Treat with: 1. Vehicle 2. NVS-PAK1-1 (Effective Dose, e.g., 3x IC50) 3. NVS-PAK1-C (Same Dose) start->setup tp1 Short (e.g., 0.5, 1, 2, 4h) for Signaling setup->tp1 Select relevant range tp2 Medium (e.g., 8, 16, 24h) for Early Phenotypes setup->tp2 Select relevant range tp3 Long (e.g., 48, 72, 96h) for Proliferation setup->tp3 Select relevant range analyze Perform Assay (e.g., Western Blot, Viability Readout) tp1->analyze tp2->analyze tp3->analyze interpret Plot Response vs. Time Identify Optimal Window (Max specific effect, minimal toxicity from control) analyze->interpret finish Use Optimized Incubation Time for Future Experiments interpret->finish

Caption: Figure 2: Workflow for optimizing incubation time.

Protocol 1: Target Engagement via Western Blot

  • Cell Seeding: Seed cells (e.g., MCF7 or OVCAR3, which are PAK1-dependent) in 6-well plates and allow them to adhere overnight. [11]2. Treatment: Treat cells with NVS-PAK1-1 (e.g., 0.25 - 2.5 µM), NVS-PAK1-C (same concentration), and a vehicle control. [5]3. Incubation: Incubate for a short duration, for example, 2 hours , to assess direct effects on phosphorylation. [12]4. Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Analysis: Determine protein concentration, perform SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-PAK1 (e.g., S144), total PAK1, and a loading control (e.g., GAPDH).

Protocol 2: Cell Proliferation Assay (MTT/CellTiter-Glo)

  • Cell Seeding: Seed cells at a pre-optimized density in 96-well plates. [13]2. Treatment: After cells adhere, treat with a range of concentrations of NVS-PAK1-1 and NVS-PAK1-C.

  • Incubation: Incubate for an extended period, typically 72 to 96 hours , to allow for multiple rounds of cell division. [11]4. Signal Detection: Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

  • Data Analysis: Read absorbance or luminescence. Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the EC50 for the anti-proliferative effect.

Assay TypeTypical Incubation TimeRationale / EndpointRecommended Starting Concentration (NVS-PAK1-1)
Target Engagement 0.5 - 4 hoursTo detect rapid changes in protein phosphorylation.0.25 µM (PAK1 selective) to 2.5 µM (PAK1/2) [5]
Cell Proliferation 48 - 96 hoursTo observe the cumulative effect on cell division.Titration from 10 nM to 30 µM
Apoptosis Assay 24 - 48 hoursTo allow sufficient time for apoptotic pathways to be induced.Titration from 100 nM to 10 µM

Trustworthiness: The Self-Validating System

References

  • Rane, N., & Minden, A. (2019). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(1), 1-10. [Link]

  • Kumar, R., & Vadlamudi, R. K. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research, 18(10), 2854-2860. [Link]

  • ResearchGate. (n.d.). P-21 activated kinase (PAK)1 signalling downstream of receptor tyrosine kinases (RTK). ResearchGate. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic. [Link]

  • Griner, L. A., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 108(18), 7508-7513. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Ke, Y., et al. (2023). Targeting p21-activated kinase 1 for development of a novel anti-arrhythmic drug class. Journal of Molecular and Cellular Cardiology, 180, 48-58. [Link]

  • Bio-Techne. (n.d.). NVS PAK1 C (6133). Bio-Techne. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Gonda, T. J., et al. (2022). Development and utility of a PAK1-selective degrader. bioRxiv. [Link]

  • Jeon, S. (2023, December 28). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? ResearchGate. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Structural Genomics Consortium. (n.d.). NVS-PAK1-1. SGC-UNC. [Link]

  • Gonda, T. J., et al. (2022). Development and utility of a PAK1-selective degrader. PMC. [Link]

  • Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Chemical Probes Portal. (2023, November 6). NVS-PAK1-1. Chemical Probes Portal. [Link]

  • Jo, H., et al. (2015). In vitro NLK Kinase Assay. PMC. [Link]

  • ResearchGate. (n.d.). NVS-PAK1-1 inhibits Pak1 phosphorylation in vitro and in vivo. ResearchGate. [Link]

Sources

Introduction & Chemical Biology Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodological Validation of PAK1 Inhibition in Cancer Models Using NVS-PAK1-C

The Group I p21-activated kinases (PAKs), particularly PAK1, are critical serine/threonine kinases that act as downstream effectors for the Rho-family GTPases CDC42 and RAC1[1]. PAK1 signaling is heavily implicated in cytoskeletal dynamics, cell migration, and survival, making it a high-value target in oncology, particularly in KRAS-driven malignancies like pancreatic ductal adenocarcinoma[1][2].

To interrogate this pathway, Novartis and the Structural Genomics Consortium (SGC) developed NVS-PAK1-1 , a highly potent, allosteric chemical probe that binds the PAK1 kinase domain and stabilizes an inactive DFG-out conformation[1][2]. However, utilizing small-molecule probes—especially those derived from complex dibenzodiazepine scaffolds—carries the inherent risk of off-target polypharmacology at the micromolar concentrations often required for phenotypic cellular assays[1].

To establish a self-validating experimental system, researchers must employ NVS-PAK1-C , the structurally matched inactive control probe. NVS-PAK1-C shares the core physicochemical properties of the active probe but exhibits a >100-fold reduction in PAK1 inhibitory activity[1]. By running NVS-PAK1-C in parallel with NVS-PAK1-1, researchers can definitively prove that observed anti-proliferative effects or signaling disruptions are causally linked to on-target PAK1 inhibition, rather than scaffold-induced toxicity or artifacts[2][3].

Pharmacological Profiling & Quantitative Data

The following table summarizes the biochemical and cellular parameters of the active probe versus the inactive control, providing the quantitative foundation for dosing strategies in cancer cell lines.

ParameterNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Inactive Control)
Role Allosteric PAK1 InhibitorNegative Control Probe
Molecular Weight 479.93 Da[4]465.9 Da
PAK1 IC₅₀ (Dephosphorylated) 5 nM[1][4]>100-fold less active[1]
PAK1 IC₅₀ (Phosphorylated) 6 nM[1]>100-fold less active[1]
PAK2 IC₅₀ (Dephosphorylated) 270 nM[1][2]Inactive[1][2]
Kinome Selectivity Highly Selective (S10 = 0.003)[1][5]N/A
Cellular Target Engagement Inhibits p-PAK1 (S144) at 0.25 µM[1][6]No effect at equivalent doses[1][2]
Cellular IC₅₀ (Su86.86 Proliferation) ~2 µM (0.21 µM in shPAK2 cells)[1][2]No effect[1][2]

Signaling Pathway Visualization

The diagram below illustrates the PAK1 signaling cascade and the differential intervention points of the active probe versus the inactive control.

PAK1_Signaling CDC42 CDC42 / RAC1 (Active GTPases) PAK1 PAK1 (Ser/Thr Kinase) CDC42->PAK1 Relieves Autoinhibition MEK1 MEK1 (MAP2K1) PAK1->MEK1 Phosphorylates S289 ERK ERK1/2 (Proliferation/Survival) MEK1->ERK Activates NVS1 NVS-PAK1-1 (Active Probe) NVS1->PAK1 Allosteric Inhibition NVSC NVS-PAK1-C (Inactive Control) NVSC->PAK1 No Binding (Control)

Fig 1: PAK1 signaling cascade and the differential intervention of NVS-PAK1-1 versus NVS-PAK1-C.

Experimental Protocols: Validating On-Target Efficacy

To demonstrate causality, the following protocol outlines a self-validating workflow using the KRAS-mutated pancreatic duct carcinoma cell line Su86.86, which expresses high levels of both PAK1 and PAK2[1][2].

Step 4.1: Preparation of Stock Solutions
  • Causality Check: Both compounds must be handled identically to rule out solvent-induced toxicity.

  • Method: Dissolve NVS-PAK1-1 and NVS-PAK1-C in anhydrous DMSO to create 10 mM stock solutions[4][6]. Aliquot into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles (stable for up to 6 months)[5][6][7].

Step 4.2: Target Engagement Assay (Phospho-Signaling)
  • Causality Check: Kinase autophosphorylation is a rapid, dynamic event. We utilize a short 30-minute incubation to capture direct kinase inhibition before compensatory feedback loops (e.g., PI3K/AKT upregulation) can mask the effect[2].

  • Method:

    • Seed Su86.86 cells in 6-well plates at a density of 500,000 cells/well and incubate overnight[2].

    • Treat cells with a dose-response gradient (0.1 µM to 2.5 µM) of NVS-PAK1-1, running an identical parallel gradient of NVS-PAK1-C[1][2].

    • After exactly 30 minutes, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors[2]. Note: RIPA is required because its harsh detergents (Triton X-100, SDS) fully solubilize membrane-associated PAK1.

    • Perform Western blotting probing for autophosphorylated p-PAK1 (S144) and downstream p-MEK1 (S289)[1][2].

    • Expected Result: NVS-PAK1-1 will potently inhibit p-PAK1 (S144) at 0.25 µM, while NVS-PAK1-C will show no reduction in signal at equivalent doses[1][2][6].

Step 4.3: Phenotypic Proliferation Assay
  • Causality Check: Because Su86.86 cells express functional PAK2, inhibiting PAK1 alone (at 0.25 µM) is insufficient to halt proliferation due to functional redundancy. Phenotypic growth inhibition requires higher doses (~2 µM) to partially inhibit PAK2[1][2]. If PAK2 is knocked down via shRNA, the NVS-PAK1-1 IC₅₀ drops to 0.21 µM[1][2][6].

  • Method:

    • Seed Su86.86 cells in 96-well plates (2,000 cells/well).

    • Treat with NVS-PAK1-1 and NVS-PAK1-C at concentrations ranging from 0.1 µM to 10 µM.

    • Incubate for 5 days[1][2].

    • Assess viability using a standard metabolic assay (e.g., CellTiter-Glo).

    • Expected Result: NVS-PAK1-1 will yield an IC₅₀ of ~2 µM in wild-type cells. Crucially, NVS-PAK1-C must show no significant toxicity at 2 µM, proving the active probe's phenotype is driven by target engagement rather than dibenzodiazepine scaffold toxicity[1][2].

Workflow Visualization

Workflow Step1 1. Cell Culture Su86.86 Pancreatic Line Step2 2. Compound Treatment Active vs. Inactive Probe Step1->Step2 Step3 3. Lysis & Extraction RIPA Buffer + Inhibitors Step2->Step3 30 Min (Target Engagement) Step5 5. Phenotypic Assay 5-Day Proliferation Step2->Step5 5 Days (Viability) Step4 4. Western Blotting p-PAK1 (S144) / p-MEK1 Step3->Step4

Fig 2: Self-validating experimental workflow pairing active and inactive PAK1 probes.

References

  • [1] NVS-PAK1-1 - Structural Genomics Consortium. Source: thesgc.org. URL: [Link]

  • [2] NVS-PAK1-1 A Chemical Probe For PAK1. Source: Structural Genomics Consortium. URL: [Link]

Sources

Application Note: NVS-PAK1-C Vehicle Control & Formulation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the preparation of NVS-PAK1-C (the negative control probe) and its associated Vehicle Control for use in pharmacological studies targeting p21-activated kinase 1 (PAK1).[1][2][3]

Executive Summary & Scientific Rationale

NVS-PAK1-C is the designated inactive structural analog (negative control) for NVS-PAK1-1 , a potent, allosteric, and highly selective inhibitor of PAK1.[1][2][3][4] In rigorous experimental design, NVS-PAK1-C is essential to distinguish on-target PAK1 inhibition from off-target chemotypes or vehicle-induced toxicity.[1][2][3]

Critical Formulation Challenge: Both NVS-PAK1-1 and its control NVS-PAK1-C are lipophilic small molecules with limited aqueous solubility.[1][2][3] Poor formulation leads to compound precipitation ("crashing out") upon contact with physiological saline, resulting in:

  • Low Bioavailability: The animal receives a fraction of the intended dose.[2][3]

  • High Variability: Inconsistent data between replicates.[1][2][3]

  • Embolic Risk: Micro-precipitates can cause capillary blockage in in vivo models, mimicking toxicity.[2][3]

This guide details the "Gold Standard" Solutol/NMP/PEG formulation (10:5:30:55), validated in literature for maximizing the stability and exposure of the NVS-PAK1 series.[1][2]

Experimental Design: The Three-Arm Validation

To validate PAK1-specific effects, your study must include three distinct arms. This protocol focuses on preparing Arm 1 (Vehicle) and Arm 2 (Negative Control) .[2][3]

  • Arm 1: Vehicle Control: Solvent matrix only. Establishes baseline toxicity/phenotype.[1][2][3]

  • Arm 2: NVS-PAK1-C (Negative Control): Inactive compound in vehicle.[1][2][3][5] Controls for off-target chemical effects.

  • Arm 3: NVS-PAK1-1 (Active Probe): Active inhibitor in vehicle.[2][3] Tests the biological hypothesis.

Experimental Workflow Visualization

ExperimentalDesign cluster_arms Treatment Groups Start Study Initiation Formulation Formulation Phase Start->Formulation Arm1 Arm 1: Vehicle Control (Solvent Only) Formulation->Arm1 No Drug Arm2 Arm 2: NVS-PAK1-C (Inactive Control) Formulation->Arm2 Inactive Analog Arm3 Arm 3: NVS-PAK1-1 (Active Inhibitor) Formulation->Arm3 Active Drug Outcome Readout: PAK1-Specific Phenotype Arm1->Outcome Baseline Arm2->Outcome Off-Target Check Arm3->Outcome On-Target Effect

Caption: Logical hierarchy of the NVS-PAK1 experimental design. NVS-PAK1-C serves as the critical filter for off-target toxicity.[1][2][3]

Reagents & Physicochemical Profile

Compound Profile: NVS-PAK1-C
PropertySpecificationNotes
Role Negative Control>100-fold less active against PAK1 than NVS-PAK1-1.[1][2][3][4]
MW 465.91 g/mol Slightly different from active probe (479.9 g/mol ).[1][2][3]
Solubility DMSO: ~45 mg/mLPoor solubility in water/saline.[1][2][3]
Appearance White to off-white solidStore at -20°C; protect from light/moisture.[1][2][3]
Vehicle Components (The "10:5:30:55" Mix)

This specific ratio is optimized to maintain solubility in plasma.[1][2][3]

  • NMP (N-Methyl-2-pyrrolidone): Primary solvent.[1][2][3] Solubilizes the hydrophobic core.[2][3]

  • Solutol HS 15 (Kolliphor HS 15): Non-ionic surfactant.[1][2][3] Prevents precipitation upon dilution.[1][2][3] Note: Solid at RT; requires melting.[1][2][3]

  • PEG 400 (Polyethylene glycol 400): Co-solvent.[1][2][3] Extends stability.[1][2][3]

  • Normal Saline (0.9% NaCl): Aqueous carrier.[1][2][3]

Protocol: Vehicle & Compound Preparation

CRITICAL WARNING: The order of addition is non-negotiable. Adding Saline before the compound is fully dissolved in NMP/PEG will cause irreversible precipitation.[2][3]

Preparation Workflow Diagram

FormulationProtocol Step1 1. Weigh NVS-PAK1-C (Calculate for 10 mg/kg dose) Step2 2. Dissolve in NMP (10% v/v) (Vortex until clear) Step1->Step2 Step3 3. Add Solutol HS 15 (5% v/v) (Pre-melted at 37°C) Step2->Step3 Step4 4. Add PEG 400 (30% v/v) (Mix thoroughly) Step3->Step4 Step5 5. SLOWLY add Saline (55% v/v) (Dropwise with vortexing) Step4->Step5 QC QC Check: Inspect for Precipitate/Cloudiness Step5->QC

Caption: Step-by-step formulation cascade. The transition from organic (Step 2-4) to aqueous (Step 5) is the critical failure point.[1][2][3]

Detailed Methodology
A. Preparation of Vehicle Control (Blank)

Use this for the "Vehicle" animal group.

  • Pre-warm Solutol HS 15 to ~37°C until it becomes a clear liquid.

  • In a sterile glass vial, combine the following in order (for 10 mL total volume):

    • 1.0 mL NMP

    • 0.5 mL Solutol HS 15 (Liquid)[1][2][3]

    • 3.0 mL PEG 400[1][2][3]

  • Vortex vigorously for 30 seconds to create a homogeneous organic "pre-mix".

  • Add 5.5 mL of Sterile Normal Saline (0.9% NaCl) dropwise while vortexing.

  • Result: A clear, colorless solution. pH should be ~6.5–7.5.[2][3]

B. Preparation of NVS-PAK1-C (Negative Control)

Target Concentration Example: 1 mg/mL (for 10 mg/kg dose at 10 mL/kg volume).[1][2][3]

  • Weigh 10 mg of NVS-PAK1-C powder into a sterile glass vial.

  • Add 1.0 mL NMP.

    • Technique: Vortex continuously.[1][2][3] If particles persist, sonicate for 5 minutes at 40°C. Solution must be crystal clear.

  • Add 0.5 mL Solutol HS 15 (Pre-melted). Vortex.

  • Add 3.0 mL PEG 400. Vortex.

    • Checkpoint: The solution should be clear and slightly viscous.[2][3]

  • Add 5.5 mL Sterile Saline slowly (dropwise) while vortexing.

    • Why: Rapid addition of saline causes local high-water concentrations that force the drug out of solution.[1][2][3]

  • Final QC: Hold vial up to light. If cloudy or if visible particles settle, the formulation has failed.[2][3] Do not dose.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudiness upon Saline addition Saline added too fast.Add saline in 200 µL aliquots, vortexing 10s between additions.
Precipitate after 1 hour Compound instability in water.[2][3]Prepare fresh immediately before dosing.[1][2][3] Do not store >4 hours.
Solutol is solid Room temp is too low.Solutol is a paste at <25°C. Warm in water bath to 37°C before pipetting.[2][3]
Animal Toxicity (Lethargy) Vehicle intolerance.[1][2][3]NMP can be toxic at high volumes.[2][3] Ensure total dose volume does not exceed 10 mL/kg.[2][3]

References

  • Structural Genomics Consortium (SGC). NVS-PAK1-1: A Chemical Probe for PAK1.[1][2][3][6] SGC Probes.[1][2][3][6][7] Available at: [Link][1][2][3]

  • Sichler, M. E., et al. (2021). PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice.[1][2][3] Human Molecular Genetics, 30(17), 1607–1617.[1][2][3] (Source for the 10:5:30:55 formulation). Available at: [Link]

  • Chow, H. Y., et al. (2022). Development and utility of a PAK1-selective degrader.[1][2][3] bioRxiv / Journal of Medicinal Chemistry.[2][3] Available at: [Link][1][2][3]

Sources

Application Note: In Vivo Formulation and Application Protocol for NVS-PAK1-C (Negative Control Probe)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Group I p21-activated kinases (PAKs), particularly PAK1, are critical downstream effectors of Rho-family GTPases (Rac1/Cdc42). Aberrant PAK1 signaling is a well-documented driver in metastatic cancers, such as prostate cancer[1], and neurodegenerative pathologies, including dendritic spine loss in Alzheimer's disease models[2].

To rigorously interrogate PAK1 biology in vivo, the highly potent, allosteric PAK1 inhibitor NVS-PAK1-1 (K_d = 7 nM) is frequently utilized[3]. However, establishing true causality in pharmacological studies requires ruling out off-target scaffold toxicities and vehicle-induced artifacts. NVS-PAK1-C was developed as the structurally matched, inactive negative control probe for this exact purpose[4]. Because NVS-PAK1-C exhibits >100-fold reduced activity against PAK1[3], any phenotypic rescue observed with the active probe—but absent with NVS-PAK1-C—proves that the biological effect is exclusively due to on-target PAK1 inhibition rather than off-target effects of the dibenzodiazepine scaffold.

Physicochemical Properties & Pharmacokinetic Considerations

Both NVS-PAK1-1 and NVS-PAK1-C share a dibenzodiazepine-based small molecule scaffold. A known limitation of this chemotype is its rapid metabolism by hepatic cytochrome P450 enzymes, resulting in a short in vivo half-life (t_1/2 in rat liver microsomes ~3.5 min)[5]. Consequently, achieving sustained plasma and brain exposure necessitates optimized, high-solubility formulation vehicles and specific dosing strategies (e.g., 10–50 mg/kg via oral gavage)[2].

Table 1: Comparative Profile of Active Probe vs. Negative Control

PropertyNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Inactive Control)
Target Activity (K_d) PAK1: 7 nM[3]> 1 µM (Inactive)[3]
Molecular Weight 479.93 g/mol [6]465.91 g/mol [4]
Chemical Formula C23H25ClF3N5O[6]C22H23ClF3N5O[4]
Solubility (DMSO) ~145 mg/mL[6]~50 mg/mL[7]
Primary Application Allosteric PAK1 InhibitionStructural Negative Control

In Vivo Formulation Protocols

To maintain experimental integrity, the inactive control NVS-PAK1-C must be formulated identically to the active probe. Below are two field-validated, self-validating formulation systems.

Protocol A: Standard Pre-Clinical Formulation (IP/Oral)

This vehicle (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) utilizes a step-down solvent gradient to prevent precipitation of the hydrophobic probe in the aqueous phase[5].

  • Solubilization: Weigh the required mass of NVS-PAK1-C crystalline solid. Add 10% (v/v) DMSO and vortex until completely dissolved.

    • Causality: DMSO disrupts the crystal lattice of the dibenzodiazepine scaffold, providing primary solubilization.

  • Co-Solvent Addition: Add 40% (v/v) PEG300 . Sonicate for 2–5 minutes.

    • Causality: PEG300 acts as a miscible co-solvent to stabilize the hydrophobic core before the introduction of the aqueous phase.

  • Surfactant Integration: Add 5% (v/v) Tween 80 . Mix thoroughly.

    • Causality: Tween 80 reduces surface tension, preventing micelle aggregation and phase separation.

  • Aqueous Phase: Dropwise, add 45% (v/v) Sterile Saline (0.9% NaCl) while continuously vortexing.

    • Self-Validation Check: The final solution must be optically clear. If macroscopic precipitation or cloudiness occurs, the formulation has failed. Discard and restart, ensuring slower dropwise addition of the saline phase while maintaining continuous vortexing.

Protocol B: CNS-Optimized Formulation (Oral Gavage)

Validated for brain penetrance and target engagement in 5xFAD mouse models[8]. Vehicle: 10% NMP / 5% Solutol / 30% PEG-400 / 55% Normal Saline.

  • Dissolve NVS-PAK1-C in N-Methyl-2-pyrrolidone (NMP) (10% v/v).

  • Add Solutol HS 15 (5% v/v) and PEG-400 (30% v/v). Vortex until homogenous.

  • Slowly add Normal Saline (55% v/v) just prior to dosing.

    • Note: Prepare fresh daily. NMP and Solutol enhance gastrointestinal absorption and blood-brain barrier (BBB) permeability.

Experimental Workflow & Dosing Strategy

  • Administration Route: Oral gavage (PO) is preferred for chronic studies (e.g., Alzheimer's models) to leverage first-pass metabolism saturation[2], while Intraperitoneal (IP) is suitable for acute tumor xenograft models.

  • Dosing Volume: Standardized at 10 mL/kg for murine models[8].

  • Matched Cohorts: Every rigorous in vivo study must include three arms: (1) Vehicle-only, (2) NVS-PAK1-C (Control Probe), and (3) NVS-PAK1-1 (Active Probe).

System Visualizations

PAK1_Signaling Rac1 Rac1/Cdc42 (Active GTPase) PAK1 PAK1 Kinase (Active State) Rac1->PAK1 Activates Downstream Downstream Effectors (MEK1, Cofilin) PAK1->Downstream Phosphorylates NVS1 NVS-PAK1-1 (Active Probe) NVS1->PAK1 Allosteric Inhibition NVSC NVS-PAK1-C (Inactive Control) NVSC->PAK1 No Inhibition (Control)

Fig 1. PAK1 signaling pathway demonstrating target engagement by active probe vs. inactive control.

Formulation_Workflow Step1 Weigh NVS-PAK1-C (Crystalline Solid) Step2 Add 10% DMSO (Primary Solvent) Step1->Step2 Step3 Add 40% PEG300 (Co-solvent) Step2->Step3 Vortex/Sonicate Step4 Add 5% Tween 80 (Surfactant) Step3->Step4 Mix Well Step5 Add 45% Saline (Aqueous Phase) Step4->Step5 Dropwise Addition QC QC: Visual Inspection (Clear Solution?) Step5->QC QC->Step2 No (Precipitation) Done Ready for In Vivo Administration QC->Done Yes (Proceed)

Fig 2. Step-by-step in vivo formulation workflow for NVS-PAK1-C with integrated QC validation.

References

  • Targeting P21-Activated Kinase-1 for Metastatic Prostate Cancer Source: Cancers (Basel) / PubMed Central (PMC) URL:[Link]

  • PAK1 inhibitor NVS-PAK1-1 preserves dendritic spines in amyloid/tau exposed neurons and 5xFAD mice Source: Alzheimer's & Dementia / PubMed Central (PMC) URL:[Link]

  • NVS-PAK1-1: A Chemical Probe for PAK1 Source: Structural Genomics Consortium (SGC) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: NVS-PAK1-C & NVS-PAK1-1 Handling Guide

[1][2][3]

Subject: Troubleshooting Precipitation of NVS-PAK1-C (and active probe NVS-PAK1-1) in Aqueous Buffers Document ID: TS-PAK1-SOL-001 Last Updated: March 3, 2026

Core Technical Overview

NVS-PAK1-C is the designated negative control compound for the selective allosteric PAK1 inhibitor, NVS-PAK1-1 .[1][2][3] Both compounds share a dibenzodiazepine scaffold and possess nearly identical physicochemical properties.[1][2]

The Central Challenge: Both NVS-PAK1-C and NVS-PAK1-1 are highly lipophilic molecules.[1][2] They are soluble in organic solvents (DMSO) but exhibit extremely poor aqueous solubility .[1][2] The most common user error is the rapid "crashing out" of the compound when a concentrated DMSO stock is introduced directly into aqueous buffers (PBS, TRIS, or cell media), resulting in cloudy precipitates, inconsistent IC50 data, or false negatives in cellular assays.[1][2]

Physicochemical Profile & Solubility Limits[1][2][3][8]
PropertySpecificationNotes
Molecular Weight 465.91 Da
Primary Solvent DMSO (Anhydrous)Max Solubility: ~100 mM (46 mg/mL)
Secondary Solvent EthanolMax Solubility: ~20 mM (9 mg/mL)
Aqueous Buffer (PBS) Insoluble Direct addition >10 µM often precipitates immediately.[1][2]
LogP (Estimated) ~4.5 - 5.0Highly Hydrophobic (Lipophilic).[1][2]

Troubleshooting Guide: Preventing Precipitation

This section details the "Safe Dilution Protocols" required to maintain NVS-PAK1-C in solution during experimental setup.

Issue 1: "My stock solution is cloudy or viscous."

Root Cause: Use of hydrated (old) DMSO.[1] The Science: DMSO is hygroscopic; it absorbs water from the atmosphere over time.[1][2] NVS-PAK1-C is so hydrophobic that even a small percentage of water accumulation in your DMSO bottle can reduce solubility, causing the compound to crash out inside the stock vial.[1][2] The Fix:

  • Always reconstitute solid powder using fresh, anhydrous DMSO (sealed ampoules recommended).[1][2]

  • Vortex vigorously for 1 minute.

  • If cloudy, warm the vial to 37°C for 5-10 minutes and sonicate briefly.

  • Storage: Aliquot immediately into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture.

Issue 2: "Precipitation occurs when adding stock to cell culture media."[1][2][3]

Root Cause: "Solvent Shock."[1][2] The Science: Adding high-concentration stock (e.g., 10 mM) directly to aqueous media creates a local zone of high hydrophobicity that collapses faster than the DMSO can disperse.[1][2] The Fix: Serial Intermediate Dilution (The 1000x Rule) Do not pipette 10 mM stock directly into 10 mL media.

Protocol:

  • Prepare a 1000x Concentrate: Dilute your primary stock (e.g., 10 mM) down to 2-10 mM using 100% DMSO first.[1][2]

  • Prepare an Intermediate Step (Optional but Recommended): Dilute the 1000x concentrate 1:10 into a carrier solvent compatible with your cells (e.g., Ethanol or culture media containing 10% serum). Serum proteins (Albumin) can act as carriers to bind the lipophilic drug and keep it in solution.[1][2]

  • Final Addition: Add the intermediate solution dropwise to the final media volume while swirling/vortexing the media.

  • Final DMSO Concentration: Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity masking the control effect.

Issue 3: "Inconsistent results in biochemical (cell-free) assays."

Root Cause: Adsorption to plastics.[1][2] The Science: Due to its lipophilicity, NVS-PAK1-C will stick to the walls of polypropylene tubes and pipette tips if not stabilized by a detergent.[1][2] The Fix:

  • Buffer Additives: Your assay buffer must contain a non-ionic detergent.[1][2] Recommended: 0.01% Triton X-100 or 0.05% Tween-20 .[1][2]

  • Order of Operations: Add the detergent to the buffer before introducing the compound.[1][2]

  • Mixing: Use low-retention pipette tips.

Visualizing the Workflow

The following diagram illustrates the critical "Safe Path" for dilution versus the "Risk Zone" where precipitation commonly occurs.

NVS_PAK1_Handlingcluster_legendWorkflow StatusSolidSolid NVS-PAK1-C(Store -20°C)DMSO_StockPrimary Stock10 mM in Anhydrous DMSOSolid->DMSO_StockReconstituteDirect_AddDirect Addition toPBS / Aqueous BufferDMSO_Stock->Direct_AddAvoidInter_DilutionIntermediate Dilution(100x - 1000x in DMSO)DMSO_Stock->Inter_DilutionStep 1PrecipitatePRECIPITATION RISK(Cloudy Solution / Data Loss)Direct_Add->PrecipitateMedia_SerumCell Media + 10% FBS(Serum Proteins Stabilize)Inter_Dilution->Media_SerumCell AssaysBiochem_BufferAssay Buffer + Detergent(0.01% Triton X-100)Inter_Dilution->Biochem_BufferBiochem AssaysFinal_AssayFinal Assay Well(Soluble / Active)Media_Serum->Final_AssayBiochem_Buffer->Final_AssaySafeSafe ProtocolRiskHigh Risk

Caption: Workflow logic for NVS-PAK1-C preparation. Red paths indicate high precipitation risk; Green paths indicate stabilized dilution protocols.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use NVS-PAK1-C for in vivo animal studies? A: Proceed with extreme caution. NVS-PAK1-1 (and its control NVS-PAK1-C) has poor metabolic stability (short half-life) and high lipophilicity.[1][2] It is primarily designed as a chemical probe for in vitro use.[1][2] If in vivo use is required, simple aqueous formulation will fail.[1][2] You must use a specialized formulation vehicle, such as PEG300/Tween-80/Water or cyclodextrin-based carriers, to maintain solubility and bioavailability.[1][2]

Q: I am seeing toxicity in my NVS-PAK1-C control wells. Why? A: If your negative control is killing cells, check your final DMSO concentration.[1] NVS-PAK1-C requires high DMSO for stock stability, but cells are sensitive to DMSO >0.5%.[1][2] Ensure you have run a "Vehicle Only" (DMSO only) control to distinguish solvent toxicity from compound toxicity.[1]

Q: How do I distinguish NVS-PAK1-C from NVS-PAK1-1? A:

  • NVS-PAK1-1: The Active Probe .[1][2][4] Inhibits PAK1 (IC50 ~5 nM).[1][2][3][4][5][6]

  • NVS-PAK1-C: The Negative Control .[1][2][3] Structurally similar but lacks the specific binding affinity for PAK1 (>100-fold less active).[1][2]

  • Note: Always handle them identically regarding solubility.[1][2] If the probe works but the control crashes out, your data is invalid.

Q: Can I store the diluted working solution at 4°C? A: No. Aqueous dilutions of NVS-PAK1-C are thermodynamically unstable.[1][2] They should be prepared fresh immediately before use. Storing them, even for a few hours at 4°C, will likely lead to micro-precipitation that is invisible to the naked eye but will affect concentration.[1][2]

References

  • Primary Literature (Discovery): Karpov, A. S., et al.[1][2] "A potent and selective allosteric PAK1 inhibitor."[1][2][3][4][5][6] Nature Chemical Biology, 2015.[1][2]

  • Structural Genomics Consortium (SGC): "NVS-PAK1-1 Probe Summary." The SGC provides characterization data for the probe and its negative control.[2][1][2]

  • Vendor Technical Data (Tocris): "NVS PAK1 C Product Information & Solubility Data."

  • Vendor Technical Data (Selleckchem): "NVS-PAK1-1 Handling and Solubility Protocol."

Technical Support Center: Troubleshooting NVS-PAK1-C Solubility Issues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals encountering solubility challenges with the selective PAK1 inhibitor, NVS-PAK1-C. By addressing common questions in a detailed Q&A format, this document aims to provide not just procedural steps, but the underlying scientific rationale to empower users to conduct successful and reproducible experiments.

Introduction to NVS-PAK1-C and its Solubility Profile

NVS-PAK1-C is a critical negative control for its active counterpart, NVS-PAK1-1, a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases Rac1 and Cdc42, playing a significant role in cytoskeletal dynamics, cell motility, proliferation, and survival. Due to its chemical structure, which is optimized for binding within the ATP pocket of the kinase, NVS-PAK1-C is inherently hydrophobic. This characteristic is the primary cause of its poor aqueous solubility, a frequent challenge for researchers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My NVS-PAK1-C powder will not dissolve in my aqueous experimental buffer (e.g., PBS, Tris-HCl). What is the correct procedure for preparing a stock solution?

This is the most common and critical first step in working with NVS-PAK1-C. Direct dissolution in aqueous buffers will be unsuccessful due to the compound's hydrophobic nature.

  • Expert Recommendation: The primary solvent for preparing a high-concentration stock solution of NVS-PAK1-C is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4]

  • Causality—Why DMSO?: DMSO is a polar aprotic solvent with a strong ability to disrupt the crystal lattice of solid compounds and solvate both polar and non-polar molecules. Its sulfoxide group can accept hydrogen bonds, while its two methyl groups can interact with hydrophobic regions of the compound, effectively creating a "solvent cage" that keeps the molecule in solution. Using anhydrous DMSO is crucial as it is hygroscopic; absorbed water can significantly reduce the solubility of hydrophobic compounds.

  • Validated Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Equilibration: Allow the vial of NVS-PAK1-C to come to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.

    • Calculation: Determine the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of NVS-PAK1-C (Molecular Weight: 465.9 g/mol ):

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 465.9 g/mol ) = 0.0002146 L = 214.6 µL

    • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

    • Agitation: Vortex the vial vigorously for 2-3 minutes.

    • Gentle Warming/Sonication (Optional): If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a bath sonicator for a few minutes.[5] This provides the necessary energy to overcome the crystal lattice energy.

    • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

    • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes and store at -20°C or -80°C for long-term stability.[1][6]

Q2: I successfully made a DMSO stock, but when I dilute it into my cell culture media or assay buffer, a precipitate forms. How can I prevent this "crashing out"?

This phenomenon, often called "solvent shock," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent (DMSO) to an unfavorable aqueous environment, causing it to aggregate and precipitate before it can be properly dispersed.

  • Core Principle: The key is to maintain the final concentration of NVS-PAK1-C below its aqueous solubility limit and to manage the final concentration of DMSO. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity.[3][7]

  • Troubleshooting Workflow for Aqueous Dilution:

    Caption: Logical workflow to troubleshoot NVS-PAK1-C precipitation during aqueous dilution.

  • Strategies for Improved Aqueous Solubility:

    • Optimized Dilution Technique: The most critical step is to add the DMSO stock to the aqueous buffer, not the other way around. The buffer should be vortexing or rapidly mixing as the stock is added. This ensures immediate dispersion and minimizes localized high concentrations that lead to precipitation.[8]

    • Use of Surfactants (for biochemical assays): Non-ionic surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[4][9] The hydrophobic core of these micelles can encapsulate NVS-PAK1-C, increasing its apparent solubility.

      • Tween-20 or Triton X-100: Incorporate at a final concentration of 0.01% - 0.05% in your assay buffer.

    • Use of Pluronic F-68 (for cell-based assays): Pluronic F-68 is a biocompatible, FDA-approved block copolymer that is less harsh on cell membranes than other surfactants.[10][11] It can be used to stabilize hydrophobic compounds in cell culture media. Start with a low concentration (e.g., 0.02%) and optimize for your specific cell line.

    • Leverage Serum in Media: Fetal Bovine Serum (FBS) contains abundant proteins, primarily albumin, which can bind to hydrophobic compounds and act as a natural carrier, enhancing their stability and solubility in culture media.[12] If your experiment allows, perform the initial dilution into a small volume of complete, serum-containing media before adding it to the rest of your assay volume.

Q3: What is the recommended long-term storage protocol for NVS-PAK1-C?

Proper storage is essential to maintain the chemical integrity and biological inactivity (as a negative control) of the compound.

  • Storage Recommendations Table:

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C≥ 4 years[2]Store in a desiccator to prevent moisture absorption.
DMSO Stock Solution -80°C~6 months[1]Aliquot into single-use tubes to avoid repeated freeze-thaw cycles which can introduce moisture and lead to degradation.
Aqueous Solution Not Recommended N/APrepare fresh for each experiment. The compound is susceptible to precipitation and potential hydrolysis over time in aqueous buffers.

Signaling Pathway and Experimental Context

A clear understanding of the PAK1 signaling cascade is vital for designing experiments and interpreting data when using NVS-PAK1-C as a negative control.

PAK1_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase Module cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) Integrins GTPases Rac1 / Cdc42 RTK->GTPases Activate PAK1 PAK1 (Inactive) GTPases->PAK1 Bind & Activate PAK1_Active PAK1 (Active) PAK1->PAK1_Active Autophosphorylation LIMK1 LIMK1 PAK1_Active->LIMK1 MEK_ERK MEK/ERK Pathway PAK1_Active->MEK_ERK NVS_PAK1_C NVS-PAK1-C (Inactive Control) Cofilin Cofilin LIMK1->Cofilin Inhibits Cytoskeleton Cytoskeletal Dynamics Cell Motility MEK_ERK->Cytoskeleton Cofilin->Cytoskeleton

Caption: Overview of the PAK1 signaling pathway. NVS-PAK1-C serves as an inert control and should not affect this cascade.

References

  • Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152. [Link]

  • Akash, M. S. H., & Rehman, K. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceuticals, 16(8), 1123. [Link]

  • Hyda Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • NVS-PAK1-1. Structural Genomics Consortium. [Link]

  • Do You Need Serum In Cell Culture Media? Kosheeka. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • What is the best Solution for dilute DMSO? And how can it be diluted? ResearchGate. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Bentham Science. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. [Link]

  • Grilc, M., et al. (2022). Novel Non-Viral Vectors Based on Pluronic® F68PEI with Application in Oncology Field. International Journal of Molecular Sciences, 23(23), 15309. [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of NVS-PAK1-1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Pitfalls of a Selective PAK1 Probe

p21-activated kinase 1 (PAK1) is a critical signaling node, implicated in a vast array of cellular processes from cytoskeletal dynamics to cell survival and proliferation. Its dysregulation is a hallmark of numerous diseases, including cancer, making it a compelling target for therapeutic intervention. NVS-PAK1-1 is a potent, allosteric inhibitor of PAK1, valued by the research community for its high selectivity.[1] Unlike traditional ATP-competitive inhibitors that often suffer from cross-reactivity due to the conserved nature of the ATP binding pocket, NVS-PAK1-1 binds to a distinct site, conferring an exquisite selectivity profile across the human kinome.[1][2]

However, no chemical probe is perfect. The central tenet of rigorous pharmacological research is the ability to confidently attribute an observed biological effect to the modulation of the intended target. This guide is designed to equip researchers with the knowledge and practical tools necessary to minimize, identify, and control for potential off-target effects when using NVS-PAK1-1, ensuring the generation of robust and reproducible data. The cornerstone of this endeavor is the intelligent and consistent use of its structurally related, but biologically inactive, control compound: NVS-PAK1-C .[2]

Part 1: Foundational Knowledge - Understanding Your Tools

Before designing experiments, it is crucial to understand the characteristics of both the active probe and its negative control.

The Active Probe: NVS-PAK1-1

NVS-PAK1-1 is a highly selective, allosteric inhibitor of PAK1.[1] Its selectivity is its primary advantage, but understanding its potency and the concentrations at which it may interact with its closest homolog, PAK2, is key to proper experimental design.

The Essential Control: NVS-PAK1-C

NVS-PAK1-C is the inactive diastereomer of NVS-PAK1-1. It is structurally very similar but is more than 100-fold less active against PAK1.[2] This makes it the ideal negative control. The fundamental principle is that any cellular phenotype observed with NVS-PAK1-1, but not with NVS-PAK1-C at the same concentration, can be more confidently attributed to the specific inhibition of PAK1.

Data Summary: Potency and Selectivity Profile

The following table summarizes the key quantitative data for NVS-PAK1-1 and its control. This data is essential for determining appropriate experimental concentrations.

CompoundTargetAssay TypePotency (IC₅₀ / Kd)Selectivity vs. PAK2Notes
NVS-PAK1-1 dephospho-PAK1Caliper (IC₅₀)5 nM[1]>54-fold[2]Highly potent against the primary target.
phospho-PAK1Caliper (IC₅₀)6 nM[2]>120-fold[2]Maintains potency against the active kinase.
PAK1DiscoverX (Kᵈ)7 nM[1][3]~57-fold[1][3]Strong binding affinity.
dephospho-PAK2Caliper (IC₅₀)270 nM[2]-Significantly less potent against PAK2.
phospho-PAK2Caliper (IC₅₀)720 nM[2]-Even weaker activity against active PAK2.
PAK2DiscoverX (Kᵈ)400 nM[1]-Weaker binding affinity to PAK2.
NVS-PAK1-C PAK1Caliper (IC₅₀)>100-fold less active than NVS-PAK1-1[2]-The ideal negative control.

A KINOMEscan™ profiling of NVS-PAK1-1 against 442 kinases at 10 µM demonstrated its high selectivity, with a selectivity score (S10) of 0.003.[2][3]

Part 2: Proactive Experimental Design - The First Line of Defense

The most effective way to minimize off-target effects is through careful and proactive experimental design.

The Cardinal Rule: Always Use the Negative Control

For every experiment performed with NVS-PAK1-1, a parallel experiment must be conducted with NVS-PAK1-C at the identical concentration. This is non-negotiable for data integrity.

Caption: Core experimental workflow using the essential three-group design.

Dose-Response is Critical

Do not rely on a single concentration. A robust dose-response curve for your phenotype of interest is essential.

  • On-target effects should titrate with the known IC₅₀ of NVS-PAK1-1 for cellular PAK1 inhibition (typically in the 0.25 - 2.5 µM range).[2]

  • Off-target effects may only appear at much higher concentrations.

  • Compare dose-responses: The dose-response curve for NVS-PAK1-1 should be significantly left-shifted compared to any residual activity seen with NVS-PAK1-C.

Recommended Concentration Ranges

Based on published data, the following concentration ranges are recommended for initial cellular experiments:

  • For selective PAK1 inhibition: Start with a range from 100 nM to 1 µM. A concentration of 250 nM (0.25 µM) is often sufficient to inhibit PAK1 autophosphorylation in cells.[2]

  • For pan-PAK1/2 inhibition: Higher concentrations, typically 2.5 µM and above , are required to significantly inhibit PAK2.[2] Be aware that at these concentrations, the risk of off-target effects increases.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise during experiments.

Q1: I see a phenotype with NVS-PAK1-1. How do I confirm it's due to PAK1 inhibition?

A1: This is the most common and critical question. Follow this validation workflow:

Troubleshooting_Workflow Start Phenotype observed with NVS-PAK1-1 Control_Test Does NVS-PAK1-C (at the same concentration) show the same phenotype? Start->Control_Test Dose_Response Perform a dose-response. Does the EC50 for the phenotype match the cellular IC50 for PAK1 inhibition (~0.25-1 µM)? Control_Test->Dose_Response No Off_Target Result is likely OFF-TARGET Control_Test->Off_Target Yes Biochem_Validation Confirm target engagement. Does NVS-PAK1-1 inhibit PAK1 autophosphorylation (pS144) or downstream p-MEK (pS298) at the effective concentration? Dose_Response->Biochem_Validation Yes Dose_Response->Off_Target No Rescue_Expt Perform a rescue experiment. (e.g., express a drug-resistant PAK1 mutant or use siRNA/CRISPR to mimic the phenotype). Biochem_Validation->Rescue_Expt Yes Biochem_Validation->Off_Target No On_Target Result is likely ON-TARGET Rescue_Expt->On_Target Yes Rescue_Expt->Off_Target No

Caption: A decision-making flowchart for validating an observed phenotype.

Q2: I'm seeing the same effect with both NVS-PAK1-1 and NVS-PAK1-C. What does this mean?

A2: This strongly suggests the observed effect is not due to PAK1 inhibition. It is likely an off-target effect common to the dibenzodiazepine scaffold or a non-specific effect like cytotoxicity at high concentrations.

  • Action: Lower the concentration of both compounds. If the effect persists for both, you cannot conclude that the phenotype is PAK1-dependent using these tools. Consider using an orthogonal approach like siRNA or CRISPR to validate your hypothesis.

Q3: NVS-PAK1-1 isn't inhibiting the phosphorylation of my protein of interest, but it does inhibit PAK1 autophosphorylation. Why?

A3: This suggests that your protein of interest may not be a direct or robust substrate of PAK1 in your specific cellular context.

  • Causality Check: PAK1 is part of a complex signaling network.[4] The link between PAK1 and your protein might be indirect or context-dependent (e.g., requiring other signals or cell types).

  • Action: Re-evaluate the literature supporting the link between PAK1 and your protein. It's possible your experiment has revealed a new biological insight.

Q4: My IC₅₀ value in my cell viability assay is much higher than the biochemical IC₅₀. Is this an off-target effect?

A4: Not necessarily. It is common for inhibitors to have lower potency in cellular assays compared to biochemical assays.[5]

  • Cellular Factors: Factors such as cell membrane permeability, drug efflux pumps, and high intracellular ATP concentrations can all reduce the apparent potency of an inhibitor.[5]

Part 4: Advanced Validation Protocols

Protocol 1: Western Blot for On-Target Engagement

This protocol verifies that NVS-PAK1-1 engages and inhibits PAK1 inside the cell by measuring the phosphorylation of PAK1 itself (autophosphorylation) and a key downstream substrate, MEK1.

Principle: Active PAK1 autophosphorylates at several sites, including Serine 144 (S144).[2] Inhibition by NVS-PAK1-1 should decrease this signal. At higher concentrations, PAK1/2 inhibition can also reduce the phosphorylation of MEK1 at Serine 298 (S298).[4][6]

Materials:

  • Cell line of interest

  • NVS-PAK1-1 and NVS-PAK1-C (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies:

    • Phospho-PAK1 (Ser144)/PAK2 (Ser141) [Cell Signaling Technology #2606]

    • Total PAK1 [Cell Signaling Technology #2602]

    • Phospho-MEK1/2 (Ser217/221) or another relevant p-MEK antibody

    • Total MEK1/2

    • Loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of NVS-PAK1-1 and NVS-PAK1-C (e.g., 0, 100, 250, 500, 1000, 2500 nM) for your desired time point (e.g., 1-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Keep samples on ice.

  • Protein Quantification: Clear lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate lysates on an SDS-PAGE gel and transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply ECL substrate and image the chemiluminescence.

  • Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal for each target.

Expected Outcome:

  • A dose-dependent decrease in p-PAK1 (S144) signal with NVS-PAK1-1 treatment.

  • No significant change in p-PAK1 (S144) signal with NVS-PAK1-C treatment.

  • Total PAK1 and loading control levels should remain constant across all lanes.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: The binding of a ligand (like NVS-PAK1-1) to its target protein (PAK1) generally increases the protein's thermal stability. CETSA measures this stabilization inside intact cells, providing direct evidence of target engagement.[8] Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

Materials:

  • Cell line of interest

  • NVS-PAK1-1 and NVS-PAK1-C

  • PBS

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (as in Protocol 1)

Procedure (Melt Curve):

  • Cell Treatment: Treat two separate suspensions of intact cells (e.g., 10-20 million cells per condition) with either a saturating concentration of NVS-PAK1-1 (e.g., 2.5 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble PAK1 remaining at each temperature point for both the NVS-PAK1-1 and vehicle-treated samples via Western blot (as described in Protocol 1, probing for Total PAK1).

  • Data Plotting: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the percentage of soluble PAK1 against temperature to generate a "melt curve".

Expected Outcome:

  • The melt curve for the NVS-PAK1-1-treated sample should be shifted to the right (towards higher temperatures) compared to the vehicle-treated sample. This "thermal shift" is direct evidence that NVS-PAK1-1 is binding to and stabilizing PAK1 in the cell.

  • A parallel experiment using NVS-PAK1-C should show no significant shift compared to the vehicle control.

References

  • Structural Genomics Consortium. NVS-PAK1-1. SGC.

  • The Chemical Probes Portal. NVS-PAK1-1. Chemical Probes Portal.

  • MedchemExpress. NVS-PAK1-1.

  • Karpov, A.S., et al. (2015). Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS Medicinal Chemistry Letters, 6(7), 776–781.

  • Rane, C. K., & Minden, A. (2019). P21-activated kinase signaling in cancer. Seminars in cancer biology, 54, 60–69.

  • BenchChem. Troubleshooting inconsistent results in EGFR inhibitor cell viability assays.

  • Semenova, G., & Chernoff, J. (2017). Targeting PAK1. Biochemical Society Transactions, 45(1), 79-88.

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541.

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 196-198.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature protocols, 9(9), 2100–2122.

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.

  • Cell Signaling Technology. Phospho-PAK1 (Ser144)/PAK2 (Ser141) Antibody #2606.

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting.

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in live cells by thermal stabilization. Science, 341(6141), 84-87.

  • HUABIO. Phospho-PAK1 (S144)+PAK2 (S141)+PAK3 (S139) Recombinant Rabbit Monoclonal Antibody.

  • Antolin, A. A., et al. (2020). Kinase Chemical Probes and Beyond. International journal of molecular sciences, 21(23), 9049.

  • Assay Guidance Manual. [Schematic outline of the assay...]. NCBI Bookshelf.

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

  • Protocols.io. Pan/Phospho Analysis For Western Blot Normalization V.1.

  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells.

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell chemical biology, 23(3), 385–395.

Sources

Technical Support Center: Troubleshooting NVS-PAK1-C Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose phenotypic data is skewed not by their active probe, but by the physical instability of their negative control.

NVS-PAK1-C is the structural analog and designated inactive control for the potent p21-activated kinase 1 (PAK1) inhibitor, NVS-PAK1-1 ()[1]. While NVS-PAK1-1 inhibits PAK1 with an IC50 of 5 nM, NVS-PAK1-C exhibits >100-fold less activity, making it an essential baseline control for validating on-target phenotypic effects[1]. However, maintaining the stability and solubility of NVS-PAK1-C in aqueous cell culture media is a common challenge. This guide provides causal explanations, validated protocols, and troubleshooting steps to ensure robust assay integrity.

Section 1: Frequently Asked Questions (FAQs) on NVS-PAK1-C Stability

Q1: Why is NVS-PAK1-C precipitating when I add it to my cell culture media, and how does this affect my baseline? A: NVS-PAK1-C is a highly lipophilic synthetic compound (Molecular Weight: 465.9 Da) that requires 100% DMSO for initial solubilization up to 100 mM (). When introduced directly into aqueous media (such as DMEM or RPMI), the rapid change in solvent polarity causes the hydrophobic molecules to aggregate and "crash out" of solution.

  • Causality & Solution: Precipitation reduces the effective soluble concentration of the control, rendering your baseline inaccurate. To prevent this, never add the 10 mM DMSO stock directly to the final culture volume. Instead, perform an intermediate dilution in warmed (37°C) media, and maintain a final DMSO concentration between 0.1% and 0.5%.

Q2: Does NVS-PAK1-C degrade during long-term cell culture assays (e.g., 72-hour proliferation assays)? A: Yes. While NVS-PAK1-C is highly stable as a lyophilized solid at -20°C ()[2], its half-life in aqueous media at 37°C is limited. Furthermore, the active probe NVS-PAK1-1 exhibits known metabolic lability (e.g., short half-life in microsomes) ()[3], and its structural analog NVS-PAK1-C is similarly susceptible to slow degradation or high plasma protein binding when exposed to Fetal Bovine Serum (FBS)[3].

  • Causality & Solution: Protein binding reduces the effective free fraction of the compound over time. For assays extending beyond 48 hours, perform a 50% media exchange with freshly prepared NVS-PAK1-C media to maintain a consistent baseline.

Q3: My cells are dying in the NVS-PAK1-C control wells. Isn't it supposed to be inactive? A: NVS-PAK1-C is biochemically inactive against PAK1[1], but cytotoxicity in control wells is usually an artifact of poor media preparation rather than target-mediated toxicity. This is typically caused by "DMSO shock" (localized high concentrations of solvent causing membrane lysis) or the formation of micro-crystals that physically stress the cells.

  • Causality & Solution: Ensure thorough mixing during the intermediate dilution step. Always include a "Vehicle-Only" (DMSO) control alongside NVS-PAK1-C to isolate solvent-induced toxicity from compound-induced effects.

Section 2: Quantitative Data: NVS-PAK1-1 vs. NVS-PAK1-C

To ensure accurate experimental design, it is critical to match the molarity and solvent conditions of your active probe and negative control.

PropertyNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Inactive Control)
Primary Target PAK1 KinaseNone (Negative Control)
Biochemical IC50 5 nM (Dephosphorylated PAK1) ()[1]>500 nM (>100-fold less active)[1]
Molecular Weight 479.93 Da ()465.91 Da ()
Solubility Soluble in DMSO (up to 100 mM)Soluble in DMSO (up to 100 mM)
Recommended Storage -20°C (Solid or Aliquoted Stock)-20°C (Solid or Aliquoted Stock)
Section 3: Validated Experimental Workflow for Media Preparation

To guarantee trustworthiness in your results, every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure complete solubility and stability of NVS-PAK1-C in your cell culture media.

Step 1: Stock Solution Preparation

  • Reconstitute the lyophilized NVS-PAK1-C powder in anhydrous, sterile DMSO to create a 10 mM stock solution.

  • Causality: Water absorption by DMSO over time will degrade the compound. Use anhydrous DMSO and immediately aliquot the stock into single-use sterile tubes. Store at -20°C to prevent freeze-thaw degradation[2].

Step 2: Pre-Warming the Media

  • Warm the basal cell culture media (e.g., DMEM or RPMI, supplemented with FBS) to exactly 37°C in a water bath.

  • Causality: Cold media drastically lowers the thermodynamic solubility threshold of lipophilic compounds, guaranteeing precipitation.

Step 3: Intermediate Dilution (The Critical Step)

  • Create a 10X working solution (e.g., if your final assay concentration is 1 µM, prepare a 10 µM solution).

  • Add the required volume of the 10 mM DMSO stock into the warmed media.

  • Causality: Pipette the media up and down vigorously immediately upon addition. This disperses the solvent instantly and prevents localized high concentrations of the hydrophobic compound.

Step 4: Final Application to Cell Culture

  • Add the 10X intermediate solution dropwise to the cell culture plate containing the remaining 9X volume of culture media.

  • Gently swirl the plate in a figure-eight motion to ensure homogenous distribution. Do not swirl in a circle, as this concentrates the compound in the center of the well.

Step 5: Visual Validation

  • Observe the wells under a phase-contrast microscope at 20X magnification immediately after addition.

  • Causality: If you observe refractive, needle-like structures or amorphous debris, the compound has precipitated. The assay must be discarded and restarted, as the effective concentration is now unknown.

Section 4: Visualizations of Pathway and Workflow

G Rac1 Rac1 / Cdc42 (Active GTPases) PAK1 PAK1 Kinase (Active) Rac1->PAK1 Activates MEK1 MEK1 / ERK (Proliferation/Survival) PAK1->MEK1 Phosphorylates (Ser298) NVS1 NVS-PAK1-1 (Active Probe) NVS1->PAK1 Allosteric Inhibition NVSC NVS-PAK1-C (Inactive Control) NVSC->PAK1 No Binding (Control Baseline)

PAK1 signaling pathway highlighting NVS-PAK1-1 inhibition and NVS-PAK1-C inactive control dynamics.

Workflow Stock 1. Stock Solution (10 mM in DMSO) Aliquots 2. Aliquot & Freeze (Store at -20°C) Stock->Aliquots Prevent freeze-thaw Intermediate 3. Intermediate Dilution (10x in 37°C media) Aliquots->Intermediate Dilute immediately Final 4. Final Application (0.1% DMSO final) Intermediate->Final Dropwise addition

Step-by-step workflow for stable NVS-PAK1-C preparation to prevent precipitation in culture media.

References
  • Title: NVS-PAK1-1 - Structural Genomics Consortium Source: thesgc.org URL: [Link]

Sources

Technical Support Center: Optimizing Cellular Uptake of NVS-PAK1-C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter phenotypic discrepancies during kinase target validation. When utilizing the potent allosteric PAK1 inhibitor NVS-PAK1-1, it is an absolute requirement to run parallel assays with its structurally matched, inactive negative control, NVS-PAK1-C (1[1]).

A critical pitfall in cell-based assays is assuming that the active probe and the negative control possess identical cellular uptake dynamics. Because NVS-PAK1-C features minor structural modifications that render it >100-fold less active against PAK1 (), these exact modifications can inadvertently alter its lipophilicity, aqueous solubility, and affinity for membrane efflux transporters. If NVS-PAK1-C fails to achieve equimolar intracellular concentrations relative to NVS-PAK1-1, it ceases to be a valid baseline, compromising the scientific integrity of your entire study.

This guide provides causality-driven troubleshooting and self-validating protocols to ensure optimal cellular permeation and retention of NVS-PAK1-C.

Physicochemical Profiling: Probe vs. Control

To understand why uptake issues occur, we must first look at the quantitative physicochemical differences between the active probe and the control compound. Both compounds are highly lipophilic and soluble in DMSO up to 100 mM (), but their slight mass and structural variances dictate their behavior in aqueous culture media.

PropertyNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Negative Control)
Role Allosteric PAK1 InhibitorInactive Structural Control
CAS Number 1783816-74-92250019-95-3
Molecular Weight 479.93 g/mol 465.9 Da
Target IC₅₀ (PAK1) 5–6 nM> 500 nM (>100-fold weaker)
Primary Solvent DMSO (to 100 mM)DMSO (to 100 mM)
Molecular Formula C₂₃H₂₅ClF₃N₅OC₂₂H₂₃ClF₃N₅O

Data supported by 2[2] and 3[3].

PAK1Signaling Rac Rac1 / Cdc42 (Upstream Activators) PAK1 PAK1 Kinase (Active Target) Rac->PAK1 Activates Downstream MEK1 / Cytoskeleton (Cellular Phenotype) PAK1->Downstream Phosphorylates Probe NVS-PAK1-1 (Active Probe) Probe->PAK1 Allosteric Inhibition (IC50 = 5 nM) Control NVS-PAK1-C (Negative Control) Control->PAK1 No Inhibition (>100-fold weaker)

Mechanism of NVS-PAK1-1 allosteric inhibition versus the inactive NVS-PAK1-C control.

Diagnostic FAQs & Troubleshooting

Q1: I am observing micro-precipitation of NVS-PAK1-C when adding it to my cell culture media. How does this affect uptake and how can I prevent it? Causality: This is a classic case of "solvent shock." When a highly hydrophobic dibenzodiazepine scaffold dissolved in 100% DMSO is pipetted directly into an aqueous environment containing serum proteins, the rapid shift in the dielectric constant causes the compound to nucleate and crash out of solution before it can partition into the cell membrane. Precipitated compound cannot be taken up by cells. Solution: Utilize an intermediate dilution strategy. Dilute your DMSO stock into pre-warmed, serum-free basal media first, vortex immediately to create a transient micro-emulsion, and then add this intermediate to your serum-containing culture wells.

Q2: My LC-MS/MS data shows that the intracellular concentration of NVS-PAK1-C is significantly lower than NVS-PAK1-1 after a 2-hour incubation. Why? Causality: Differential recognition by ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein or BCRP). Even minor structural changes—such as the removal of a specific functional group to render the control inactive—can inadvertently turn a molecule into an efflux pump substrate. Solution: Perform a time-course optimization. Extend the incubation time to allow steady-state accumulation. If efflux is confirmed, you may need to empirically adjust the extracellular dosing concentration of NVS-PAK1-C upwards until the intracellular concentration matches that of NVS-PAK1-1.

Q3: How do I definitively validate that NVS-PAK1-C has penetrated the cell and isn't just adhered to the plastic well or the outer leaflet of the lipid bilayer? Causality: Highly lipophilic compounds frequently stick to cell culture plastics or intercalate only into the outer membrane leaflet. If you lyse the cells without proper washing, these extracellularly bound molecules will contaminate your lysate, giving a false-positive signal for cellular uptake. Solution: Implement a self-validating BSA-wash protocol prior to lysis (detailed in the protocol below). Bovine Serum Albumin acts as a lipid sink, stripping away non-specifically bound extracellular compound.

Self-Validating Protocol: NVS-PAK1-C Preparation and Uptake Verification

To ensure scientific trustworthiness, your experimental workflow must be self-validating. The following protocol guarantees that NVS-PAK1-C remains soluble and provides a definitive method for confirming true intracellular accumulation.

Phase 1: Stock Preparation
  • Reconstitute lyophilized NVS-PAK1-C powder in anhydrous, sterile DMSO to a concentration of 10 mM.

  • Aliquot the solution into single-use opaque tubes and store at -20°C. Note: Repeated freeze-thaw cycles will degrade the compound and alter its permeability profile ().

Phase 2: Intermediate Dilution (Anti-Precipitation Step)
  • Prepare a 100X intermediate stock (e.g., 250 µM if your final target assay concentration is 2.5 µM) by diluting the 10 mM DMSO stock into pre-warmed (37°C) serum-free basal media.

  • Vortex vigorously for 10 seconds immediately after addition.

Phase 3: Cell Treatment
  • Add the 100X intermediate at a 1:100 ratio to the cells cultured in complete media (containing serum).

  • Ensure the final DMSO concentration remains at exactly 0.1% (v/v) for both the NVS-PAK1-1 and NVS-PAK1-C wells to prevent solvent-induced cytotoxicity or membrane permeabilization artifacts.

Phase 4: Self-Validation (Intracellular LC-MS/MS Quantification)
  • After the desired incubation period (e.g., 2 to 4 hours), aspirate the culture media.

  • Critical Step: Wash the cells 3 times with ice-cold PBS containing 1% Bovine Serum Albumin (BSA). The BSA will strip away any NVS-PAK1-C that is nonspecifically adhered to the outer membrane.

  • Perform one final wash with cold, plain PBS to remove residual BSA.

  • Lyse the cells using an MS-compatible buffer (e.g., 80% cold methanol) and quantify the internal NVS-PAK1-C concentration via LC-MS/MS, comparing it directly to a parallel NVS-PAK1-1 treated well.

UptakeWorkflow A 1. Stock Preparation (10 mM in DMSO) B 2. Intermediate Dilution (Serum-free media) A->B Prevent solvent shock C 3. Cell Treatment (0.1% final DMSO) B->C Maintain solubility D 4. Wash & Lysis (1% BSA in PBS wash) C->D Remove surface-bound drug E 5. Validation (LC-MS/MS Quant) D->E Confirm true uptake

Experimental workflow for optimizing and validating NVS-PAK1-C cellular uptake.

References

  • Abcam.NVS-PAK1-C, inactive control for NVS-PAK1-1.
  • Bio-Techne (Tocris).NVS PAK1 C (6133) Biological Activity.
  • Structural Genomics Consortium (SGC).NVS-PAK1-1 A Chemical Probe For PAK1.
  • Cayman Chemical.NVS-PAK1-C (CAS Number: 2250019-95-3) Technical Information.
  • Abcam.NVS-PAK1-1, PAK1 inhibitor (CAS 1783816-74-9).

Sources

Technical Support Center: NVS-PAK1-C Degradation Products & Stability Analysis

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Analytical Causality

Welcome to the analytical troubleshooting center for NVS-PAK1-C . As the designated inactive control for the potent allosteric PAK1 inhibitor NVS-PAK1-1, NVS-PAK1-C (>100-fold less active) is critical for validating on-target phenotypes in kinase signaling and Targeted Protein Degradation (TPD) workflows.

However, the dibenzodiazepine scaffold shared by both the active probe and the inactive control exhibits notoriously poor metabolic stability. NVS-PAK1-1 has a half-life (


) of approximately 3.5 minutes in rat liver microsomes (RLM) due to rapid cytochrome P450 (CYP)-mediated oxidation[1]. Consequently, NVS-PAK1-C undergoes identical rapid degradation. Profiling the chemical degradation products  (metabolites) of NVS-PAK1-C is essential; if active degradation products accumulate in your assay, they can induce off-target cytotoxicity, confounding your negative control data[2][3].

Quantitative Stability Metrics

The following table summarizes the expected physicochemical and degradation parameters for the NVS-PAK1 series to guide your LC-MS/MS expectations.

Table 1: Comparative Stability and Degradation Profiles

CompoundBiological RolePAK1 IC₅₀RLM

Primary Degradation Products / Pathways
NVS-PAK1-1 Active Allosteric Inhibitor5 nM~3.5 minCYP-mediated N-demethylation (-14 Da), Hydroxylation (+16 Da)
NVS-PAK1-C Inactive Control>500 nM~3.5 - 5.0 minCYP-mediated N-demethylation (-14 Da), Hydroxylation (+16 Da)
BJG-05-039 PAK1 PROTAC DegraderN/A (Degrader)NDTarget degradation (PAK1 protein); Linker cleavage

Self-Validating Workflow: In Vitro Metabolite Identification (MetID)

To accurately profile NVS-PAK1-C degradation products, you must employ a self-validating assay that isolates enzymatic metabolism from chemical instability in the buffer.

Step-by-Step LC-HRMS/MS Protocol
  • Matrix Preparation: Prepare 0.5 mg/mL of pooled Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Control Establishment (Critical for Validation): Divide into three cohorts:

    • Test: Active microsomes + NADPH.

    • Negative Control 1 (No-NADPH): Active microsomes + Buffer (identifies non-CYP degradation).

    • Negative Control 2 (HIM): Heat-Inactivated Microsomes (90°C for 15 min) + NADPH (identifies chemical instability in the matrix).

  • Initiation: Spike NVS-PAK1-C to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the Test and HIM reactions by adding an NADPH regenerating system (1 mM final).

  • Kinetic Sampling & Quenching: At

    
     0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench by dispensing into 150 µL of ice-cold acetonitrile (4°C) containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes and precipitates proteins, freezing the degradation profile at that exact second.
    
  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Data Acquisition: Inject 5 µL onto a UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Track the parent mass (

    
     466.18 for C₂₂H₂₃ClF₃N₅O) and scan for mass defects corresponding to +16 Da (hydroxylation) and -14 Da (demethylation).
    
Analytical Workflow Diagram

G N1 1. In Vitro Incubation (RLM/HLM + NADPH) N2 2. Quenching & Precipitation (Acetonitrile, 4°C) N1->N2 N3 3. Centrifugation & Supernatant Extraction N2->N3 N4 4. UHPLC-HRMS/MS Analysis N3->N4 N5 5. Data Processing (Mass Defect Filtering) N4->N5 N6 6. Structural Elucidation of Degradation Products N5->N6

Figure 1: Analytical workflow for NVS-PAK1-C metabolic degradation profiling via LC-HRMS/MS.

Troubleshooting & FAQs

Q1: We observe rapid depletion of NVS-PAK1-C in our cell culture media over 24 hours, confounding our negative control data for PROTAC assays. How do we stabilize it? A1: NVS-PAK1-C is highly susceptible to oxidative metabolism[3]. If your cell line has high intrinsic CYP activity (e.g., HepaRG or primary hepatocytes), the compound will degrade rapidly into its hydroxylated products. To troubleshoot, co-administer a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) at non-toxic concentrations (e.g., 50-100 µM) to stabilize the probe. Ensure you run parallel Vehicle + ABT controls to rule out ABT-induced phenotypic changes.

Q2: During LC-MS/MS analysis, we see multiple isobaric degradation products for NVS-PAK1-C with a mass shift of +16 Da. How do we determine the exact site of hydroxylation? A2: A +16 Da shift indicates mono-hydroxylation. Because the dibenzodiazepine core and the pyrrolidine ring both present viable oxidation sites, parent mass tracking is insufficient. You must analyze the MS/MS fragmentation spectra. The amide bond linking the pyrrolidine to the dibenzodiazepine core is the primary fragmentation site.

  • If the +16 Da shift is retained on the dibenzodiazepine fragment ion, aromatic hydroxylation occurred.

  • If the +16 Da shift is retained on the pyrrolidine fragment ion, aliphatic hydroxylation occurred.

Q3: We are using NVS-PAK1-C as a negative control for the PAK1 PROTAC BJG-05-039. Should we expect NVS-PAK1-C to induce any biological degradation of the PAK1 protein? A3: Absolutely not. NVS-PAK1-C lacks both the target engagement affinity for the PAK1 kinase domain and the Cereblon-recruiting lenalidomide moiety present in BJG-05-039[2][4]. If you observe PAK1 protein degradation (via Western Blot) in NVS-PAK1-C treated cells, it is an artifact. Check for:

  • Cross-contamination with BJG-05-039 or NVS-PAK1-1.

  • Non-specific cytotoxicity causing caspase-mediated cleavage of kinases. (Verify cell viability using a CellTiter-Glo assay).

Q4: My NVS-PAK1-C degrades even in the No-NADPH control. What is happening? A4: Degradation in the absence of the NADPH cofactor indicates chemical instability rather than CYP-mediated metabolism. The dibenzodiazepine structure can be sensitive to extreme pH or nucleophilic attack. Ensure your incubation buffer is strictly maintained at pH 7.4 and avoid using old, degraded stock solutions. NVS-PAK1-C should be stored at -80°C in anhydrous DMSO and subjected to minimal freeze-thaw cycles[5].

References

  • [2] Development and utility of a PAK1-selective degrader Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • [3] Development and utility of a PAK1-selective degrader Source: bioRxiv URL:[Link]

  • [4] BJG-05-039 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Sources

Validation & Comparative

Technical Guide: NVS-PAK1-1 vs. NVS-PAK1-C

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the chemical probe NVS-PAK1-1 and its negative control NVS-PAK1-C , focusing on their potency (IC50), selectivity, and structural mechanisms.

Executive Summary: The Critical Distinction

NVS-PAK1-1 is a potent, highly selective, allosteric inhibitor of p21-activated kinase 1 (PAK1).[1][2] It functions by binding to the kinase domain in the "DFG-out" conformation, preventing activation. NVS-PAK1-C is the structurally matched negative control. It retains the core dibenzodiazepine scaffold but lacks the specific hydrogen-bonding capability required for high-affinity binding, rendering it effectively inactive (>100-fold potency loss).

This pair constitutes a self-validating system: biological effects observed with NVS-PAK1-1 but absent with NVS-PAK1-C can be confidently attributed to PAK1 inhibition rather than off-target scaffold toxicity.

Structural Mechanism & Causality

The difference in performance stems from a precise molecular modification in the urea moiety attached to the pyrrolidine ring.

  • NVS-PAK1-1 (Active Probe): Contains an isopropyl urea group (-NH-CO-NH-iPr). The secondary amine provides a critical Hydrogen Bond Donor that anchors the molecule within the allosteric pocket beneath the C-helix of PAK1.

  • NVS-PAK1-C (Negative Control): Contains a dimethyl urea group (-NH-CO-N(Me)2). This substitution removes the hydrogen bond donor (replacing the H with a methyl group), destabilizing the interaction and drastically reducing affinity.

Mechanism of Action (Allosteric Inhibition)

Unlike Type I inhibitors that compete directly with ATP in the active site, NVS-PAK1-1 is a Type III (allosteric) inhibitor. It locks PAK1 in an inactive conformation where the activation loop cannot be phosphorylated. This binding mode is responsible for its exceptional selectivity over PAK2, despite the high sequence homology between the two isoforms.

Comparative Data Profile

Biochemical Potency (IC50)

The following data summarizes the inhibitory concentration (IC50) values derived from Caliper microfluidic mobility shift assays.

Target / StateNVS-PAK1-1 (Active)NVS-PAK1-C (Control)Fold Selectivity
PAK1 (Dephosphorylated) 5 nM > 500 nM *> 100x
PAK1 (Phosphorylated) 6 nM > 600 nM *> 100x
PAK2 (Dephosphorylated) ~270 nM> 27 µM (est.)~54x (Isoform)
PAK2 (Phosphorylated) ~720 nMInactive> 100x

*Note: NVS-PAK1-C is consistently reported as having >100-fold less activity than the active probe.[3] Exact IC50 values for the control often exceed the assay's dynamic range.

Selectivity Profile
  • Kinome Selectivity: In a panel of 442 kinases, NVS-PAK1-1 demonstrated exquisite selectivity, with significant binding only to PAK1.[4]

  • Isoform Specificity: It is >50-fold more selective for PAK1 over PAK2, a rare trait for small molecule PAK inhibitors.

Visualizations

A. PAK1 Signaling Pathway & Inhibition

This diagram illustrates the downstream signaling nodes affected by PAK1 inhibition and where NVS-PAK1-1 intervenes.[5]

PAK1_Signaling Rec Growth Factor Receptors (RTKs) GTPase RAC1 / CDC42 (GTP-bound) Rec->GTPase Activates PAK1_Inactive PAK1 (Auto-inhibited) GTPase->PAK1_Inactive Binds PBD PAK1_Active PAK1 (Active/Phos-S144) PAK1_Inactive->PAK1_Active Autophosphorylation MEK MEK1 (Ser298 Phos) PAK1_Active->MEK Phosphorylates Inhibitor NVS-PAK1-1 (Allosteric Block) Inhibitor->PAK1_Inactive Stabilizes Inactive State ERK ERK1/2 (Thr202/Tyr204) MEK->ERK Activates Response Cell Proliferation Cytoskeletal Dynamics ERK->Response Regulates

Caption: NVS-PAK1-1 binds the inactive PAK1 conformer, preventing autophosphorylation and downstream MEK/ERK signaling.

B. Experimental Workflow: Caliper Mobility Shift Assay

This self-validating protocol ensures accurate IC50 determination.

Caliper_Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Step1 Enzyme Prep PAK1 (E. coli expressed) Step2 Compound Addition 8-point dose response (Active vs Control) Step1->Step2 Step3 Pre-Incubation 60 min @ 30°C (Allows allosteric binding) Step2->Step3 Step4 Substrate Addition Fluorescent Peptide + ATP Step3->Step4 Step5 Kinase Run 60 min @ 30°C Step4->Step5 Step6 Termination Add Stop Solution Step5->Step6 Step7 Electrophoresis Microfluidic Separation (Substrate vs Product) Step6->Step7 Step8 Data Output Calculate % Conversion Derive IC50 Step7->Step8

Caption: Workflow for measuring kinase inhibition via electrophoretic mobility shift of fluorescent substrates.

Experimental Protocols

Protocol A: In Vitro Kinase Assay (Caliper Method)

Purpose: To determine biochemical IC50 values.[3]

  • Reagents: Use recombinant PAK1 (expressed in E. coli) and a fluorescently labeled peptide substrate specific to PAKs.

  • Compound Prep: Prepare NVS-PAK1-1 and NVS-PAK1-C in 100% DMSO. Dilute to create an 8-point concentration series (e.g., 10 µM down to 0.1 nM).

  • Pre-Incubation (Critical): Add 50 nL of compound to 4.5 µL of enzyme solution in a 384-well plate. Incubate for 60 minutes at 30°C . Note: This long pre-incubation is essential for allosteric inhibitors to reach equilibrium.

  • Reaction Start: Add 4.5 µL of ATP/Peptide mix.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Add 16 µL of stop buffer to quench the reaction.

  • Readout: Measure substrate/product ratio using a Caliper LC3000 or equivalent microfluidic reader.

Protocol B: Cellular Selectivity Validation

Purpose: To confirm on-target activity in cells.

  • Cell Line: Use Su86.86 (pancreatic cancer line with high PAK1 levels).[3]

  • Treatment: Treat cells with NVS-PAK1-1 (0.25 µM - 2.5 µM) and NVS-PAK1-C (2.5 µM) for 2-24 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Western Blot:

    • Probe for p-PAK1 (Ser144) : Should decrease with NVS-PAK1-1 but not with NVS-PAK1-C.

    • Probe for p-MEK1 (Ser298) : A direct downstream target; should decrease dose-dependently.

    • Probe for Total PAK1 : Loading control (should remain constant).

References

  • Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor Source: ACS Medicinal Chemistry Letters (2015) Significance: Primary publication describing the SAR, synthesis, and characterization of NVS-PAK1-1.

  • NVS-PAK1-1 Probe Summary Source: Structural Genomics Consortium (SGC) Significance: Official probe characterization document, including kinome scans and negative control data.

  • Chemical Probes Portal: NVS-PAK1-1 Source: ChemicalProbes.org Significance: Independent expert review and rating of the probe's quality and selectivity. [4]

  • Development and utility of a PAK1-selective degrader Source: bioRxiv / NIH (2022) Significance: Comparative data showing NVS-PAK1-1 vs. degraders, reinforcing the selectivity profile over PAK2.

Sources

Technical Comparison Guide: NVS-PAK1-C & NVS-PAK1-1 Selectivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Clarification of Nomenclature: This guide details the activity profile of the NVS-PAK1 chemical probe set developed by Novartis.[1] It is critical to distinguish between the two components:

  • NVS-PAK1-1: The active, allosteric, ATP-competitive inhibitor highly selective for PAK1.[1][2][3]

  • NVS-PAK1-C: The negative control compound, structurally similar but biochemically inert.

The Selectivity Breakthrough: Historically, targeting Group I PAKs (PAK1, PAK2, PAK3) has been challenged by the high sequence homology (~93% in the kinase domain) between PAK1 and PAK2. Pan-inhibition (e.g., via FRAX597) often leads to toxicity due to PAK2's essential role in cardiovascular function. NVS-PAK1-1 represents a significant advancement as the first small molecule to achieve >50-fold selectivity for PAK1 over PAK2, enabled by a unique allosteric binding mode. NVS-PAK1-C serves as the essential control to validate that cellular phenotypes are driven strictly by PAK1 inhibition and not off-target scaffold toxicity.

Part 1: Compound Profile & Mechanism

Mechanism of Action

Unlike Type I inhibitors that bind the active ATP conformation, NVS-PAK1-1 is an allosteric inhibitor that binds to a pocket adjacent to the ATP site, stabilizing the kinase in an inactive, DFG-out conformation. This unique binding site, located beneath the C


-helix, exploits subtle structural differences between PAK1 and PAK2/3 to achieve isoform selectivity.

NVS-PAK1-C possesses a nearly identical dibenzodiazepine scaffold but lacks the specific binding affinity for the allosteric pocket, rendering it inactive against Group I PAKs.

Structural Signaling Pathway

The following diagram illustrates the PAK1 signaling cascade and the distinct intervention point of NVS-PAK1-1 compared to other inhibitors.

PAK_Signaling cluster_PAK Group I PAKs Integrins Integrins/RTKs GTPases Rac1 / Cdc42 (GTP-bound) Integrins->GTPases PAK1 PAK1 (Target) GTPases->PAK1 Activation PAK2 PAK2 (Anti-Target) GTPases->PAK2 PAK3 PAK3 GTPases->PAK3 MEK MEK1/2 PAK1->MEK Phosphorylation (S298) LIMK LIMK PAK1->LIMK Bad Bad (Apoptosis) PAK1->Bad NVS NVS-PAK1-1 (Allosteric / DFG-out) NVS->PAK1 Selective Inhibition NVS->PAK2 >50x Weaker NVSC NVS-PAK1-C (Inactive Control) NVSC->PAK1 No Effect FRAX FRAX597 (ATP Competitive) FRAX->PAK1 FRAX->PAK2 Potent FRAX->PAK3 Potent ERK ERK1/2 MEK->ERK

Caption: Pathway map showing NVS-PAK1-1 selective inhibition of PAK1 vs. pan-inhibition by FRAX597. NVS-PAK1-C shows no interaction.

Part 2: Comparative Performance Data

The following table synthesizes biochemical potency data from Caliper mobility shift assays and cellular assays. Note the stark contrast between the active probe and the control, as well as the selectivity advantage over pan-PAK inhibitors.[4][5]

CompoundRolePAK1 IC50 (nM)PAK2 IC50 (nM)PAK3 IC50 (nM)Selectivity (PAK1 vs PAK2)Mechanism
NVS-PAK1-1 Active Probe5 270 N/D*~54-fold Allosteric (Type III/IV)
NVS-PAK1-C Negative Control > 10,000 > 10,000 > 10,000 N/AInactive
FRAX597 Alternative81319~0.6-fold (None)ATP Competitive (Type I)
IPA-3 Alternative2,500~2,500~2,500NoneCovalent / Regulatory

*N/D: Not explicitly defined in primary release, but generally grouped with Group I. Selectivity is primarily driven by PAK1 vs PAK2 differentiation.

Key Observations
  • NVS-PAK1-C Inactivity: The control compound shows no appreciable inhibition of PAK1, PAK2, or PAK3 at concentrations up to 10 µM. This allows researchers to confidently attribute biological effects of NVS-PAK1-1 (at 0.25–2.5 µM) to PAK inhibition.

  • Isoform Selectivity: NVS-PAK1-1 is the only compound listed that spares PAK2 at biologically relevant concentrations (IC50 270 nM vs 5 nM). This is crucial for avoiding PAK2-mediated toxicity.

  • Potency: NVS-PAK1-1 is equipotent to FRAX597 against PAK1 but vastly superior in selectivity.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, experiments using NVS-PAK1-1 must always include NVS-PAK1-C. The following protocols are designed to validate PAK1-specific effects.

In Vitro Selectivity Verification (Caliper Assay)

Objective: Confirm biochemical potency and selectivity.

  • Reagents: Recombinant human PAK1 and PAK2 (active), fluorescent peptide substrate, ATP.

  • Method:

    • Prepare 8-point dose-response curves for NVS-PAK1-1 and NVS-PAK1-C (Range: 0.5 nM to 10 µM).

    • Incubate kinase, compound, and substrate for 60 mins at 30°C.

    • Measure substrate phosphorylation via electrophoretic mobility shift (Caliper EZ Reader).

  • Validation Criteria:

    • NVS-PAK1-1 must show IC50 < 10 nM for PAK1.[1][2][6][7][8][9]

    • NVS-PAK1-1 must show IC50 > 200 nM for PAK2.[1]

    • NVS-PAK1-C must show < 50% inhibition at 10 µM.

Cellular Target Engagement (Western Blot)

Objective: Demonstrate inhibition of PAK1 autophosphorylation in cells without affecting total PAK levels.

  • Cell Line: Su86.86 (High PAK1/PAK2 expression).[1]

  • Protocol:

    • Seed cells and serum-starve overnight to reduce basal activity.

    • Treat with NVS-PAK1-1 (0.25 µM and 2.5 µM) and NVS-PAK1-C (2.5 µM) for 2 hours.

    • Stimulate with 10% FBS for 15 mins to activate PAK signaling.

    • Lyse cells and immunoblot.

  • Targets:

    • pPAK1 (Ser144): Marker of PAK1 activation.

    • pMEK1 (Ser298): Downstream substrate specific to PAK1.

    • Total PAK1/2: Loading control.

  • Expected Result:

    • 0.25 µM NVS-PAK1-1: Reduces pPAK1 (S144) but not pMEK1 (S298) significantly (partial inhibition).

    • 2.5 µM NVS-PAK1-1: Abolishes pPAK1 and reduces pMEK1.

    • 2.5 µM NVS-PAK1-C: No reduction in pPAK1 or pMEK1 compared to DMSO control.

Validation Workflow Diagram

The following flowchart guides the researcher through the logical application of the probe set.

Validation_Workflow cluster_conditions Experimental Conditions Start Start Experiment Treat Treat Cells Start->Treat Cond1 NVS-PAK1-1 (Active) Treat->Cond1 Cond2 NVS-PAK1-C (Control) Treat->Cond2 Readout Measure Phenotype (e.g., Migration, pPAK1) Cond1->Readout Cond2->Readout Decision Compare Results Readout->Decision Valid Valid PAK1 Effect: Active inhibits, Control does not Decision->Valid Difference Observed Invalid Off-Target Effect: Both inhibit Decision->Invalid No Difference

Caption: Logic flow for validating PAK1-specific effects using the NVS-PAK1-1/C probe pair.

References

  • Karpov, A. S., et al. (2015). "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor."[8] ACS Medicinal Chemistry Letters. Link

  • Structural Genomics Consortium (SGC). "NVS-PAK1-1: A Chemical Probe for PAK1." SGC Probes. Link

  • Dibble, C. C., et al. (2018). "Assessment of biochemical and cellular selectivity of the PAK1 inhibitor NVS-PAK1-1." BioRxiv / Novartis Institutes for BioMedical Research.
  • Chemical Probes Portal. "NVS-PAK1-1 Probe Characterization." Chemical Probes Portal.[10] Link

  • Licciulli, S., et al. (2013). "FRAX597, a Small Molecule Inhibitor of the p21-Activated Kinases." Cancer Research.

Sources

NVS-PAK1-C selectivity data DiscoverX kinome scan

Author: BenchChem Technical Support Team. Date: March 2026

NVS-PAK1-1 and NVS-PAK1-C: A Self-Validating Chemical Probe System for PAK1 Selectivity

Executive Summary

Group A p21-activated kinases (PAK1, PAK2, and PAK3) share 93% sequence identity in their highly conserved catalytic domains, making isoform-selective inhibition a historic challenge in kinase drug discovery[1]. Because pan-PAK inhibition—specifically the suppression of PAK2—is linked to cardiovascular toxicity and lethality in adult models, achieving absolute selectivity for PAK1 is a critical prerequisite for therapeutic translation[1].

The development of the allosteric inhibitor NVS-PAK1-1 and its structurally matched inactive control NVS-PAK1-C provides a definitive solution[2],. This guide objectively analyzes the DiscoverX KINOMEscan selectivity data, explains the structural causality behind its isoform specificity, and establishes a self-validating experimental framework for researchers utilizing this probe-control pair.

DiscoverX KINOMEscan Profiling: Quantifying Exquisite Selectivity

To objectively evaluate off-target liabilities, NVS-PAK1-1 was subjected to the DiscoverX KINOMEscan , an active-site directed competition binding assay that quantitatively measures the thermodynamic interaction (


) between a compound and a comprehensive panel of 442 kinases[2].

Unlike traditional ATP-competitive inhibitors (e.g., FRAX597) that struggle to differentiate between the highly homologous ATP-binding pockets of PAK1 and PAK2, NVS-PAK1-1 demonstrates unprecedented specificity:

  • Selectivity Score (

    
    ):  NVS-PAK1-1 achieved an 
    
    
    
    score of 0.003 at 10 µM, indicating that it binds to only a negligible fraction of the kinome[2],[3].
  • Isoform Selectivity (

    
    ):  The binding affinity for PAK1 is 7 nM , whereas the affinity for PAK2 drops to 400 nM , establishing a robust 57-fold selectivity window[3].
    
  • Broad-Spectrum Cleanliness: The probe shows zero cross-reactivity against panels of 53 proteases, 27 receptors, and 48 bromodomains[2].

Table 1: Binding & Potency Metrics (DiscoverX & Caliper Assays)
Target / AssayMetricNVS-PAK1-1 (Active Probe)NVS-PAK1-C (Negative Control)
PAK1 (DiscoverX)

7 nM>100-fold weaker binding
PAK2 (DiscoverX)

400 nMN/A
PAK1 (Dephosphorylated) Caliper

5 nM>100-fold less active
PAK1 (Phosphorylated) Caliper

6 nM>100-fold less active
PAK2 (Dephosphorylated) Caliper

270 nMN/A

Structural Causality: The Mechanism of Isoform Selectivity

As an Application Scientist, it is crucial to understand why a compound works, not just that it works. The 57-fold selectivity of NVS-PAK1-1 over PAK2 is driven by an allosteric binding mechanism rather than hinge-region ATP competition[1].

Crystallographic data reveals that NVS-PAK1-1 binds in the catalytic cleft underneath the αC-helix, stabilizing the kinase in an inactive DFG-out conformation [1]. The shift of the αC-helix opens a cryptic pocket that accommodates the tert-butyl group of the inhibitor[2].

  • The PAK1 Advantage: In PAK1, a non-conserved Asparagine (Asn) residue shifts outward into the solvent, seamlessly accommodating the ligand[2].

  • The PAK2 Clash: In PAK2, the corresponding residue is a Leucine (Leu). This bulky, hydrophobic residue creates a severe steric clash, fundamentally preventing high-affinity binding and explaining the 400 nM

    
     drop-off[2].
    

Mechanism cluster_PAK1 PAK1 (Target) cluster_PAK2 PAK2 (Off-Target) Ligand NVS-PAK1-1 (Allosteric Probe) Pocket1 DFG-out Allosteric Pocket Beneath αC-helix Ligand->Pocket1 High Affinity (Kd=7 nM) Pocket2 DFG-out Allosteric Pocket Ligand->Pocket2 Low Affinity (Kd=400 nM) Residue1 Non-conserved Asn (Accommodates Ligand) Residue2 Conserved Leu (Steric Clash)

Structural causality of NVS-PAK1-1 selectivity for PAK1 over PAK2 via allosteric pocket binding.

The Self-Validating System: NVS-PAK1-C as the Essential Negative Control

A chemical probe is only as reliable as its negative control. Small molecules often induce phenotypic changes through off-target scaffolding effects, such as lipophilicity-driven membrane disruption or binding to unintended non-kinase targets.

To ensure trustworthiness in phenotypic screening, the Chemical Probes Portal mandates the use of a structurally matched inactive analog[3]. NVS-PAK1-C serves this exact purpose,[4]. While structurally nearly identical to the active probe, NVS-PAK1-C exhibits >100-fold less activity against PAK1 in Caliper assays[2]. By treating parallel cell cultures with both compounds, researchers create a self-validating system: any biological response observed with NVS-PAK1-1 but absent with NVS-PAK1-C is confidently attributed to on-target PAK1 inhibition[5].

Workflow A DiscoverX KINOMEscan (442 Kinase Panel) B Active Probe: NVS-PAK1-1 Kd = 7 nM (PAK1) A->B Identifies highly selective binder D Caliper Assay (Biochemical IC50) B->D C Negative Control: NVS-PAK1-C >100x Weaker Binding C->D Structural analog baseline E Cellular Assay (Parallel Treatment) D->E Establish dosing window F Validated On-Target PAK1 Phenotype E->F Δ(Probe - Control) isolates target effect

Self-validating experimental workflow utilizing the NVS-PAK1-1 and NVS-PAK1-C probe-control pair.

Comparative Analysis with Alternative PAK Inhibitors

When selecting a PAK1 inhibitor, researchers must weigh potency against isoform selectivity and in vivo stability.

Table 2: Comparison of Leading PAK Inhibitors
CompoundMechanismPAK1 vs PAK2 SelectivityLimitations / Notes
NVS-PAK1-1 Allosteric (DFG-out)57-fold (

7nM vs 400nM)
Poor rat liver microsome stability limits in vivo use[3].
FRAX597 / FRAX486 ATP-CompetitivePoor (Pan-Group A)Cannot distinguish PAK1 from PAK2; high toxicity risk.
IPA-3 Allosteric (Regulatory Domain)ModerateRequires pre-activation; micromolar potency; poor stability.
BJG-05-039 PROTAC DegraderHigh (Degrades PAK1 only)Utilizes NVS-PAK1-1 as the targeting warhead[1].

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, adhere to the following validated methodologies when deploying the NVS-PAK1-1/C system.

Protocol 1: DiscoverX KINOMEscan Competition Binding Assay

Purpose: To validate thermodynamic binding affinity across the kinome.

  • Preparation: Prepare NVS-PAK1-1 at a screening concentration of 1 µM or 10 µM in DMSO[1],[6].

  • Incubation: Introduce the compound to the DiscoverX panel of 442 DNA-tagged recombinant kinases immobilized on a solid support[2].

  • Competition: Add a known, immobilized active-site directed ligand.

  • Quantification: Measure the amount of kinase bound to the solid support via qPCR. Compounds that bind the kinase (like NVS-PAK1-1 to PAK1) will prevent the kinase from binding to the immobilized ligand, resulting in a quantifiable drop in the qPCR signal[2].

Protocol 2: Caliper Mobility Shift Assay (Biochemical Validation)

Purpose: To measure the functional inhibition of kinase activity.

  • Setup: Utilize 384-well microtiter plates. Dispense 50 nL of NVS-PAK1-1 and NVS-PAK1-C (as an 8-point dose-response) in 90% DMSO into empty wells[7].

  • Enzyme Addition: Add 4.5 µL of recombinant PAK1 (or PAK2) enzyme solution. Pre-incubate at 30°C for 60 minutes[7].

  • Reaction: Initiate the reaction by adding 4.5 µL of the specific peptide/ATP substrate solution. Incubate for an additional 60 minutes at 30°C[7].

  • Termination & Readout: Terminate the reaction with 16 µL of stop solution. Measure the ratio of phosphorylated to unphosphorylated peptide via microfluidic mobility shift (Caliper) to calculate the

    
    [7].
    
Protocol 3: Cellular Phenotypic Validation Workflow

Purpose: To confirm on-target cellular efficacy using the self-validating probe/control pair.

  • Cell Culture: Plate target cells (e.g., Su86.86 pancreatic carcinoma cells, known for high PAK1 expression) in appropriate media[2],[7].

  • Dosing Strategy: Treat parallel cohorts with:

    • Vehicle (DMSO control).

    • NVS-PAK1-1 (Recommended: 0.25 µM for selective PAK1 inhibition; up to 2.5 µM for dual PAK1/2 inhibition)[2].

    • NVS-PAK1-C (Matched concentration to active probe)[5].

  • Biomarker Readout: Assess the autophosphorylation of PAK1 (S144) and downstream MEK S289 phosphorylation via Western blot[2],[7].

  • Data Interpretation: A valid on-target result requires suppression of S144/S289 phosphorylation in the NVS-PAK1-1 cohort, with no significant deviation from the vehicle in the NVS-PAK1-C cohort[5].

References

  • Karpov et al. / Structural Genomics Consortium. "NVS-PAK1-1". thesgc.org. Available at: [Link]

  • Chemical Probes Portal. "NVS-PAK1-1". chemicalprobes.org. Available at: [Link]

  • Hawley et al. "Development and utility of a PAK1-selective degrader". PMC / NIH.gov. Available at:[Link]

  • Hawley et al. "Development and utility of a PAK1-selective degrader". bioRxiv.org. Available at:[Link]

  • Wang et al. "PAK1 inhibitor NVS‐PAK1‐1 preserves dendritic spines...". PMC / NIH.gov. Available at:[Link]

Sources

A Definitive Guide to PAK1 Pharmacological Probes: Comparing the NVS-PAK1-1/C System with the IPA-3 Framework

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers who misinterpret off-target cellular toxicity as a target-dependent phenotype. In kinase pharmacology, the validity of a biological observation is entirely dependent on the rigor of the negative control used to verify it.

For p21-activated kinase 1 (PAK1)—a critical node in cytoskeletal dynamics, cell migration, and oncogenic signaling—researchers have historically relied on the first-generation inhibitor IPA-3 and its matched control, PIR3.5 . However, the development of the highly selective allosteric inhibitor NVS-PAK1-1 and its structurally matched inactive control, NVS-PAK1-C , has revolutionized how we validate PAK1 biology[1],[2].

This guide provides an objective, data-driven comparison of these two pharmacological systems, focusing on the mechanistic causality behind experimental choices and the critical role of NVS-PAK1-C in isolating true PAK1-dependent mechanisms.

Mechanistic Divergence: Allosteric vs. Covalent Inhibition

To understand the value of the controls, we must first understand how their active counterparts engage the kinase.

The Classical Standard: IPA-3 and PIR3.5

IPA-3 is a non-ATP competitive inhibitor that covalently binds to the autoregulatory domain of PAK1, physically preventing the upstream activator Cdc42 from binding[3],[4].

  • The Causality of the Control: IPA-3 relies on a reducible disulfide bond to function. This makes it highly sensitive to the intracellular redox environment and prone to off-target reactivity. Its matched control, PIR3.5, lacks this specific reactivity, allowing researchers to control for basic structural toxicity. However, the inherent promiscuity of IPA-3's covalent mechanism often complicates long-term cellular assays[3].

The Modern Paradigm: NVS-PAK1-1 and NVS-PAK1-C

Developed by Novartis, NVS-PAK1-1 is a dibenzodiazepine-based allosteric inhibitor that binds beneath the αC-helix in the DFG-out conformation of PAK1[5],[2]. It boasts an exquisite selectivity profile (S10 = 0.003) across the kinome[1].

  • The Causality of the Control: Small molecules inherently possess scaffold-driven lipophilicity that can perturb cell membranes or off-target proteins. NVS-PAK1-C is the definitive negative control because it shares the exact dibenzodiazepine scaffold of NVS-PAK1-1 but features a minor structural perturbation that abolishes its ability to bind the αC-helix pocket[6]. It exhibits >100-fold less activity against PAK1[6],[1]. By running NVS-PAK1-C alongside NVS-PAK1-1, researchers can confidently subtract scaffold-driven artifacts from true PAK1 inhibition.

Mechanism Cdc42 Cdc42 / Rac1 PAK1_Inact PAK1 (Inactive) Cdc42->PAK1_Inact Activates PAK1_Act PAK1 (Active) PAK1_Inact->PAK1_Act Autophosphorylation Downstream Downstream Targets PAK1_Act->Downstream Phosphorylates IPA3 IPA-3 (Active) IPA3->PAK1_Inact Blocks Activation NVS1 NVS-PAK1-1 (Active) NVS1->PAK1_Act Inhibits Catalysis NVSC NVS-PAK1-C (Control) NVSC->PAK1_Act No Effect

Diagram 1: Mechanistic action of PAK1 inhibitors and the inactive control NVS-PAK1-C.

Quantitative Performance Profile

When designing an experiment, selecting the right probe system dictates the reliability of your data. The table below summarizes the quantitative and biochemical properties of both systems based on validated kinome data[3],[6],[1].

FeatureNVS-PAK1-1 (Active)NVS-PAK1-C (Control)IPA-3 (Active)PIR3.5 (Control)
Target Mechanism Allosteric (DFG-out pocket)Inactive (No binding)Covalent (Autoregulatory domain)Inactive
Biochemical IC50 5 nM (dephos), 6 nM (phos)> 500 nM (>100x weaker)2.5 µMN/A
Kinome Selectivity Exquisite (S10 = 0.003)N/AModerate (Group I PAKs only)N/A
Reversibility ReversibleN/AIrreversible (unless reduced by DTT)N/A
Primary Liability Modest cellular potencyN/ADisulfide bond reactivity / InstabilityN/A

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness in your findings, every kinase assay must be a self-validating system. The following protocol outlines how to utilize these probe/control pairs to definitively prove PAK1-dependent signaling (e.g., MEK phosphorylation at Ser289).

Protocol: Validating PAK1-Dependent Signaling

1. Cell Preparation & Seeding

  • Seed a PAK1-dependent cell line (e.g., Su86.86 pancreatic carcinoma or MCF7 breast cancer cells) in 6-well plates and culture until 70% confluent[1],[5].

  • Causality Note: Avoid over-confluency, as cell-cell contact inhibition can artificially suppress baseline Cdc42/Rac1 activation, narrowing your assay's dynamic range.

2. Compound Preparation

  • NVS System: Reconstitute NVS-PAK1-1 and NVS-PAK1-C in anhydrous DMSO to a 10 mM stock. Aliquot and store at -80°C[6].

  • IPA-3 System: Reconstitute IPA-3 and PIR3.5 in DMSO.

  • Causality Note:Never use reducing agents (like DTT or β-mercaptoethanol) in the culture media when using IPA-3, as this will immediately cleave its disulfide bond and neutralize its inhibitory activity[3].

3. Matched Treatment Strategy Treat the cell cohorts for 2 to 4 hours using strictly matched concentrations to isolate the target variable:

  • Cohort A: Vehicle (DMSO, 0.1% final)

  • Cohort B: NVS-PAK1-1 (0.25 µM – 2.5 µM)

  • Cohort C: NVS-PAK1-C (0.25 µM – 2.5 µM) (Must match Cohort B exactly)

  • Cohort D: IPA-3 (10 µM – 30 µM)

  • Cohort E: PIR3.5 (10 µM – 30 µM) (Must match Cohort D exactly)

4. Lysis and Western Blotting

  • Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Self-Validation Checkpoint: Probe for p-PAK1 (Ser144/Thr423), total PAK1, p-MEK (Ser289), and total MEK. If downstream p-MEK is reduced by NVS-PAK1-1 but is ALSO reduced by NVS-PAK1-C, the phenotype is an artifact of scaffold toxicity, not true PAK1 inhibition.

Workflow cluster_treatments 2. Compound Treatment Step1 1. Seed PAK1-Dependent Cells NVS1 NVS-PAK1-1 Step1->NVS1 NVSC NVS-PAK1-C Step1->NVSC IPA3 IPA-3 Step1->IPA3 PIR PIR3.5 Step1->PIR Step3 3. Cell Lysis (RIPA + Inhibitors) NVS1->Step3 NVSC->Step3 IPA3->Step3 PIR->Step3 Step4 4. Western Blot Analysis Step3->Step4

Diagram 2: Experimental workflow for validating PAK1 inhibition using active and control probes.

Application Scientist Insights: When to Use Which?

Why transition to the NVS-PAK1-1/C system? While IPA-3 was instrumental in early PAK1 research, its micromolar IC50 and covalent reactivity make it a blunt instrument[4]. In modern drug development, demonstrating target engagement requires surgical precision. NVS-PAK1-1 is currently the only true "PAK1-selective" small molecule available (showing ~50x selectivity even over the highly homologous PAK2)[5],[2].

Because NVS-PAK1-C is structurally identical save for the specific moiety that docks under the αC-helix, it acts as a perfect molecular "blank." If your cellular phenotype survives the NVS-PAK1-1 vs. NVS-PAK1-C subtraction, you have definitive, publication-quality proof of PAK1 dependence.

References

4.[1] NVS-PAK1-1 - A Chemical Probe For PAK1 Source: Structural Genomics Consortium (SGC) URL:[Link]

5.[5] Development and utility of a PAK1-selective degrader Source: PubMed Central (PMC) / bioRxiv URL:[Link]

6.[2] Targeting PAK1 in Cancer Source: PubMed Central (PMC) URL:[Link]

Sources

A Comparative Guide to PAK1 S144 Phosphorylation: The Critical Role of NVS-PAK1-C as a Negative Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

P21-activated kinase 1 (PAK1) is a critical node in oncogenic signaling, regulating cytoskeletal dynamics, cell survival, and proliferation[1]. Activation of PAK1 involves binding to small GTPases (Cdc42/Rac1), which relieves autoinhibition and triggers autophosphorylation at Serine 144 (S144)[2]. Consequently, monitoring p-PAK1 (S144) is the gold standard for assessing PAK1 kinase activity in cellular assays.

When evaluating the highly potent allosteric inhibitor NVS-PAK1-1 , researchers must distinguish between true on-target PAK1 inhibition and off-target cytotoxicity. NVS-PAK1-C was developed by Novartis and the Structural Genomics Consortium (SGC) specifically as an inactive structural control[2]. It shares the dibenzodiazepine scaffold of NVS-PAK1-1 but exhibits >100-fold less activity against PAK1, making it an indispensable tool for rigorous pharmacological validation[3]. This guide objectively compares these probes against alternative inhibitors and provides a self-validating experimental workflow.

Mechanistic Overview: Allosteric Inhibition vs. Structural Decoy

Unlike traditional orthosteric inhibitors that bind the highly conserved ATP pocket, NVS-PAK1-1 is an allosteric, ATP-competitive inhibitor that stabilizes the kinase in an inactive "DFG-out" conformation[4]. This unique binding mode confers exceptional kinome selectivity.

To prove that observed cellular effects (such as the loss of S144 phosphorylation) are due to this specific allosteric engagement rather than non-specific lipophilic or scaffold-related toxicity, experiments must include NVS-PAK1-C . Because NVS-PAK1-C is structurally nearly identical but lacks the specific moieties required to stabilize the DFG-out pocket, its effect on S144 phosphorylation is null[2].

Pathway Cdc42 Cdc42/Rac1 PAK1_Inact Inactive PAK1 (Autoinhibited) Cdc42->PAK1_Inact Binds Regulatory Domain PAK1_Act Active PAK1 (p-S144) PAK1_Inact->PAK1_Act Autophosphorylation Downstream Downstream Signaling (MEK1, Cell Survival) PAK1_Act->Downstream Kinase Activity NVS_PAK1_1 NVS-PAK1-1 (Active Inhibitor) NVS_PAK1_1->PAK1_Act Blocks S144 Phosphorylation NVS_PAK1_C NVS-PAK1-C (Inactive Control) NVS_PAK1_C->PAK1_Act No Effect

Fig 1: Mechanism of PAK1 activation and targeted inhibition by NVS-PAK1-1 vs NVS-PAK1-C.

Comparative Performance Data

When selecting a PAK1 inhibitor, researchers must balance biochemical potency with kinome selectivity. Older generation inhibitors often suffer from off-target effects, complicating the interpretation of cellular phenotypes[5]. The table below summarizes the performance of NVS-PAK1-C alongside the active probe and common alternatives.

CompoundMechanism of ActionPAK1 IC₅₀ (Biochemical)Cellular p-PAK1 (S144) InhibitionKinome Selectivity
NVS-PAK1-1 Allosteric, ATP-competitive (DFG-out)5 nMComplete at 0.25 µMExceptional (S10 = 0.003)[4]
NVS-PAK1-C Inactive Structural Control> 500 nMNo Effect at 0.25 µM N/A[2]
FRAX597 Orthosteric, ATP-competitive8 nMComplete at 1-2 µMModerate (Off-target effects)[5]
IPA-3 Allosteric, Non-ATP competitive2.5 µMPartial/Weak at 10 µMHigh (Group I specific)[4]

Expert Insight: While FRAX597 is highly potent biochemically, it hits multiple off-targets (e.g., RET, TEC family kinases) due to its orthosteric binding[5]. IPA-3 is highly selective but lacks the cellular potency required for robust in vivo translation[4]. NVS-PAK1-1 bridges this gap, but its validation requires NVS-PAK1-C to prove that the observed S144 dephosphorylation is a direct result of on-target kinase inhibition.

Experimental Workflow: Validating S144 Phosphorylation

To establish a self-validating experimental system, you must measure the suppression of S144 autophosphorylation using a cell line with constitutively active PAK1. The pancreatic duct carcinoma cell line Su86.86 is the industry standard for this assay because its mutated KRAS background drives high basal levels of p-PAK1 (S144)[6].

Step-by-Step Protocol
  • Cell Seeding: Seed Su86.86 cells in 6-well plates at a density of

    
     cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare 10 mM stock solutions of NVS-PAK1-1 and NVS-PAK1-C in DMSO[3].

  • Treatment:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Active): 0.25 µM NVS-PAK1-1.

    • Group C (Control): 0.25 µM NVS-PAK1-C.

    • Causality Note: Treat cells for exactly 2 hours. This short timeframe ensures you are measuring direct kinase inhibition (S144 dephosphorylation) rather than secondary effects caused by cell cycle arrest or apoptosis.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., PhosSTOP). Crucial: S144 is highly labile; failure to inhibit endogenous phosphatases will result in false-positive "inhibition" across all groups.

  • Western Blotting:

    • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with Anti-Phospho-PAK1 (Ser144) primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Probe for Total PAK1 and GAPDH as loading controls.

  • Data Interpretation: NVS-PAK1-1 will completely abolish the p-PAK1 (S144) band at 0.25 µM[2]. NVS-PAK1-C must show a band intensity statistically identical to the DMSO control.

Workflow Seed 1. Seed Su86.86 Cells (High basal p-PAK1) Treat 2. Compound Treatment (0.25 µM for 2h) Seed->Treat Groups Groups: DMSO | NVS-PAK1-1 | NVS-PAK1-C Treat->Groups Lysis 3. Cell Lysis & Protein Extraction (RIPA + Phosphatase Inhibitors) Treat->Lysis WB 4. Western Blotting (Anti-p-PAK1 S144 & Total PAK1) Lysis->WB Analyze 5. Densitometry Analysis (Confirm On-Target Specificity) WB->Analyze

Fig 2: Standardized workflow for validating PAK1 S144 inhibition in Su86.86 cells.

Conclusion

The measurement of PAK1 S144 phosphorylation is a direct readout of kinase activation. While highly potent inhibitors like NVS-PAK1-1 are invaluable for interrogating this pathway, their utility is fundamentally tied to the use of structurally matched negative controls. By utilizing NVS-PAK1-C , researchers create a self-validating system that definitively proves observed phenotypic changes are the result of specific PAK1 inhibition, ensuring the highest standards of scientific integrity in drug development.

References

1.[7] MedChemExpress. "NVS-PAK1-C | PAK1 Inhibitor Probe". MedChemExpress.com. Available at: 2.[3] Abcam. "NVS-PAK1-C, inactive control for NVS-PAK1-1". Abcam.com. Available at: 3.[2] Structural Genomics Consortium. "NVS-PAK1-1 - Chemical Probe for PAK1". TheSGC.org. Available at: 4.[4] Karpov, A. S., et al. "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor". ResearchGate. Available at: 5.[1] "PAK IC 50 for Known Inhibitors | Download Table". ResearchGate. Available at: 6.[5] "The Role of the p21-Activated Kinase Family in Tumor Immunity". PMC - NIH. Available at: 7.[6] "Overlay of the X-ray structures of PAK1". ResearchGate. Available at:

Sources

Safety Operating Guide

Authoritative Guide: Proper Disposal Procedures for NVS-PAK1-C

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

NVS-PAK1-C (CAS: 2250019-95-3) is the designated negative control probe for the allosteric PAK1 inhibitor NVS-PAK1-1.[1] While it exhibits significantly reduced affinity for the PAK1 kinase domain compared to the active compound, it must be treated as a hazardous chemical waste.

Critical Operational Rule: Do not assume "negative control" implies "non-toxic." Due to its structural similarity to potent benzodiazepine-based kinase inhibitors and the lack of comprehensive in vivo toxicological data, NVS-PAK1-C must be handled with the same Biosafety Level (BSL) and chemical hygiene rigor as the active inhibitor.[1]

Immediate "Do Not" Checklist
  • DO NOT dispose of NVS-PAK1-C stocks down the sink drain.[1]

  • DO NOT mix with oxidizers or strong acids in waste carboys.[1]

  • DO NOT dispose of empty vials in regular trash; they are "P-listed" equivalent trace waste.[1]

Part 2: Technical & Hazard Profile

Effective disposal requires understanding the physicochemical properties of the compound. NVS-PAK1-C is a hydrophobic small molecule, typically solvated in DMSO or Ethanol.[1]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyDataOperational Implication
Chemical Name NVS-PAK1-CLabeling requirement for waste tags.
Molecular Weight 465.91 g/mol Heavy molecule; non-volatile.
Solubility DMSO (~45 mg/mL), Ethanol (~9 mg/mL)Water insoluble. Do not use water for primary spill cleanup.[1] Use Ethanol or DMSO.[1]
Physical State Solid (White to beige powder)Dust hazard if not reconstituted.[1]
Hazard Class Irritant / Potentially Toxic Treat as GHS Category 3/4 (Acute Tox).[1]
RCRA Status Non-specific (Characteristic Waste)Dispose as Hazardous Chemical Waste (Ignitable if in solvent).[1]

Part 3: Disposal Protocols

Waste Stream Segregation

The most common compliance failure in laboratories is improper segregation. NVS-PAK1-C waste must be separated based on its physical state and solvent carrier.[1][2]

DOT Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start NVS-PAK1-C Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Liquid Liquid Waste (Stocks, Media) State->Liquid SolidType Is it Sharp? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType SharpsContainer Sharps Container (Red/Biohazard) SolidType->SharpsContainer Yes (Needles/Glass) SolidContainer Solid Chemical Waste (Double Bagged) SolidType->SolidContainer No (Tips/Gloves) OrgWaste Organic Waste Carboy (DMSO/Ethanol) LiquidType->OrgWaste >5% Organics AqWaste Aqueous Waste Carboy (Trace in Media) LiquidType->AqWaste <5% Organics (Media) Incineration High-Temp Incineration (Licensed Contractor) SharpsContainer->Incineration SolidContainer->Incineration OrgWaste->Incineration AqWaste->Incineration

Figure 1: Decision matrix for segregating NVS-PAK1-C waste streams to ensure compliance with EHS incineration protocols.[1]

Protocol A: Solid Waste (Consumables & Vials)

Scope: Pipette tips, weighing boats, gloves, and empty product vials.

  • Containment: Collect all solids in a dedicated, clear hazardous waste bag (4-6 mil thickness).

  • Trace Residue: Empty vials of NVS-PAK1-C are considered "acute hazardous waste" by best practice (P-listed equivalent).[1] Do not rinse vials into the sink. Cap them and place them in the solid waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Debris contaminated with NVS-PAK1-C (Benzodiazepine derivative)."[1]

    • Hazard Checkbox: Toxic.[1]

Protocol B: Liquid Waste (Stock Solutions)

Scope: Expired DMSO stock solutions or high-concentration aliquots.[1]

  • Solvent Compatibility: Ensure the waste carboy is rated for organic solvents (HDPE or Glass).[1]

  • Transfer: Pour the stock solution into the "Organic Solvents" waste stream.

  • Rinsing: Rinse the source vial with ethanol twice, pouring the rinsate into the same organic waste carboy.

  • Precipitation Warning: If mixing with aqueous waste, NVS-PAK1-C may precipitate.[1] It is safer to keep it in the high-BTU (organic) waste stream intended for fuel blending/incineration.[1]

Part 4: Spill Response & Decontamination[1][2][3]

Accidental spills of NVS-PAK1-C powder or high-concentration stocks require immediate, methodical containment to prevent laboratory contamination.[1]

DOT Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Form: Powder vs. Liquid Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Cover Cover with Damp Paper Towel Powder->Cover Prevent Dust Absorb Absorb with Inert Pads Liquid->Absorb Clean Solvent Wipe (10% Ethanol) Cover->Clean Absorb->Clean Final Final Wash (Soap & Water) Clean->Final Disposal Dispose as Hazardous Waste Final->Disposal

Figure 2: Step-by-step workflow for containing and cleaning NVS-PAK1-C spills.

Decontamination Procedure[1][2][3][7]
  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Solvent Selection: Because NVS-PAK1-C is hydrophobic, water alone will not clean the surface effectively. Use 10-20% Ethanol or Isopropanol for the initial wipe.[1]

  • Technique: Wipe from the outside of the spill toward the center to prevent spreading.

  • Verification: If available, use a UV lamp (if the compound or its carrier is fluorescent, though NVS-PAK1-C is not strongly fluorescent, this is general practice for some kinase inhibitors) or simply repeat the solvent wipe twice to ensure removal.[1]

Part 5: Regulatory & Compliance Context[1][2][3][6]

While NVS-PAK1-C is a research tool, it falls under the "Performance-Based" compliance umbrella.

  • EPA/RCRA (USA): If discarded unused, it may meet the definition of a characteristic hazardous waste (Ignitable D001 if in DMSO).[1]

  • OSHA: Comply with the Hazard Communication Standard (29 CFR 1910.1200).[1] Ensure the SDS is accessible.

  • SGC (Structural Genomics Consortium) Guidelines: As a probe generated via SGC partnerships, best practices dictate it be handled with the same care as the active probe to maintain the integrity of the "chemical probe" standard.

References

  • Structural Genomics Consortium (SGC). NVS-PAK1-1: A Chemical Probe for PAK1. (Includes data on NVS-PAK1-C negative control). [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide: Chemical Waste Segregation. [Link][1][3]

Sources

Personal protective equipment for handling Nvs pak1 C

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational safety and handling framework for NVS-PAK1-C , the negative control probe for the potent PAK1 inhibitor NVS-PAK1-1.[1][2]

While NVS-PAK1-C is the "inactive" control, it shares a highly similar dibenzodiazepine scaffold with the active drug.[1][2] In the absence of comprehensive toxicological data for the control, you must treat it with the same rigor as the active, potent kinase inhibitor. [2]

Executive Safety Summary
  • Compound Identity: NVS-PAK1-C (Negative Control for NVS-PAK1-1).[1][2][3]

  • Hazard Classification (Inferred): Treat as Occupational Exposure Band (OEB) 3 (Potent).[1][2]

  • Primary Risks: Potential reproductive toxicity (class effect of kinase inhibitors), acute oral toxicity, and severe aquatic toxicity.

  • Critical Directive: Do not assume "inactive" biologically means "non-toxic."[1] Structural analogs often retain metabolic liabilities (e.g., liver toxicity) or off-target affinities despite lacking activity against the primary kinase target [1].[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling NVS-PAK1-C in solid or solution form.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Causality: NVS-PAK1-C is routinely solubilized in DMSO.[1][2] DMSO is a permeation enhancer that can carry dissolved small molecules through single layers of nitrile and skin into the bloodstream [2]. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Respiratory N95 / P2 Respirator (if outside containment)Causality: As a lyophilized powder, electrostatic forces can aerosolize particles during weighing.[1][2] Protocol: Respiratory protection is secondary to engineering controls (Fume Hood).
Eye Protection Chemical Splash Goggles Causality: Standard safety glasses offer insufficient protection against liquid splashes of DMSO stocks, which can cause rapid corneal absorption.[1]
Body Defense Tyvek® Sleeves or Lab Coat (Buttoned)Causality: Protects wrists/forearms (the gap between glove and cuff) from dust accumulation during weighing.[1][2]
Engineering Controls & Containment

Primary Barrier: All handling of the dry powder (weighing, transfer) must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Face Velocity: Ensure 0.3 – 0.5 m/s (60–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Small molecule kinase inhibitors are often static-charged, leading to "flying powder" that contaminates the balance and user.[1][2]

Scientific Context: The Probe vs. Control Relationship

To understand the safety profile, one must understand the biological mechanism. NVS-PAK1-1 (Active) blocks the PAK1 kinase, preventing downstream signaling (MEK/ERK).[1][2] NVS-PAK1-C (Control) is structurally identical except for minor modifications that prevent ATP-competitive binding, rendering it inactive against PAK1.[1][2]

However, because they share the dibenzodiazepine core , both compounds likely share similar metabolic degradation pathways and physical hazards.

Figure 1: PAK1 Signaling & Inhibition Logic

This diagram illustrates the pathway NVS-PAK1-1 inhibits, and where NVS-PAK1-C serves as a silent control to validate experimental specificity.[1][2]

PAK1_Pathway Figure 1: Mechanism of Action - Active vs. Control Probe Stimulus Growth Factors / Integrins GTPases RAC1 / CDC42 Stimulus->GTPases PAK1 PAK1 Kinase (Target) GTPases->PAK1 Activates MEK MEK1/2 PAK1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Response Cell Motility & Proliferation ERK->Response ActiveDrug NVS-PAK1-1 (Active Inhibitor) ActiveDrug->PAK1  BLOCKS   ControlDrug NVS-PAK1-C (Negative Control) ControlDrug->PAK1  NO BINDING  

Operational Protocol: Solubilization & Waste
Step 1: Solubilization (Standard Stock: 10 mM)

NVS-PAK1-C is hydrophobic.[1][2] Proper solubilization prevents precipitation which can lead to inaccurate dosing and "crashing out" in cell media.[1]

  • Calculate: Use the molecular weight of 465.9 g/mol (Note: Check your specific batch COA, as hydration states vary).

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Solubility Limit: ~50 mg/mL in DMSO [3].[1]

  • Procedure:

    • Add DMSO to the vial inside the fume hood.

    • Vortex for 30 seconds.

    • Visual Check: Inspect for particulates.[1] If cloudy, sonicate in a water bath (ambient temp) for 5 minutes.

  • Aliquot: Immediately dispense into single-use aliquots to avoid freeze-thaw cycles, which degrade the compound.

Step 2: Emergency Spill Response

If NVS-PAK1-C (solid or liquid) is spilled:

  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Double gloves, goggles, N95/P100.[1]

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust generation).[2]

  • Clean: Wipe with 10% bleach solution followed by 70% ethanol.[1]

  • Disposal: All cleanup materials must go into Hazardous Chemical Waste (Incineration stream), not general trash.[1]

Figure 2: Safe Handling Workflow

A decision logic for handling unknown or potent kinase inhibitors.

Safety_Workflow Figure 2: Operational Safety Workflow for NVS-PAK1-C Start Receive Compound Assess Assess Hazard (Treat as Potent) Start->Assess PPE Don PPE: Double Nitrile + Goggles Assess->PPE Weigh Weighing (Fume Hood ONLY) PPE->Weigh Solubilize Solubilize (DMSO) Weigh->Solubilize Waste Disposal (Haz Waste / Incineration) Solubilize->Waste Post-Exp

References
  • Structural Genomics Consortium (SGC). NVS-PAK1-1: A Chemical Probe for PAK1.[1][2] (The primary source for the probe and its negative control NVS-PAK1-C).[1][2][3] [Link]

  • Karpov, A. S., et al. (2015).[1] "Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor." ACS Medicinal Chemistry Letters, 6(7), 776–781.[2][4] (Describes the synthesis and structure of the dibenzodiazepine scaffold). [Link][1][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.